molecular formula C11H9ClN2O2 B146012 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 126129-22-4

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

货号: B146012
CAS 编号: 126129-22-4
分子量: 236.65 g/mol
InChI 键: GXRKKZGRDQQESI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS# 126129-22-4) is a pyrazole-based chemical building block with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing more complex molecules. Pyrazole-3-carboxylic acid derivatives are prized for their role in drug discovery, often functioning as precursors to potential pharmacologically active agents . For instance, this specific scaffold is integral to the structure of compounds like Rimonabant, a well-known cannabinoid receptor antagonist, highlighting its value in developing central nervous system (CNS) targeted therapies . The carboxylic acid group allows for further functionalization, typically through coupling reactions to form amides or through esterification to create ester derivatives, which can be used to explore structure-activity relationships . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate personal protective equipment.

属性

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRKKZGRDQQESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561198
Record name 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126129-22-4
Record name 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery, agrochemical development, and material science. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, key applications, and essential safety and handling procedures.

Chemical Identity and Structure

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, forms the core of this molecule. This core is substituted with a 4-chlorophenyl group at the N1 position, a methyl group at the C5 position, and a carboxylic acid group at the C3 position.

The precise arrangement of these substituents is crucial for the molecule's chemical reactivity and biological activity. It is important to distinguish this isomer from its positional isomers, such as 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 15943-84-7), as the location of the methyl and carboxylic acid groups significantly influences the compound's properties and applications.[1][2]

CAS Number: 126129-22-4[3]

Molecular Formula: C₁₁H₉ClN₂O₂[1][3][4]

Molecular Weight: 236.65 g/mol [1][3][4]

IUPAC Name: 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Canonical SMILES: CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)Cl[3]

chemical_structure cluster_pyrazole Pyrazole Ring cluster_substituents Substituents cluster_chlorophenyl 4-Chlorophenyl Group N1 N2 N1->N2 chlorophenyl 4-Chlorophenyl N1->chlorophenyl C3 N2->C3 C4 C3->C4 carboxylic_acid Carboxylic Acid C3->carboxylic_acid COOH C5 C4->C5 C5->N1 methyl Methyl C5->methyl CH3 C1_cp C2_cp C1_cp->C2_cp C3_cp C2_cp->C3_cp C4_cp C3_cp->C4_cp C5_cp C4_cp->C5_cp Cl C4_cp->Cl Cl C6_cp C5_cp->C6_cp C6_cp->C1_cp synthesis_workflow start Starting Materials: - 4-Chlorophenylhydrazine - Ethyl 2-methyl-3-oxobutanoate step1 Step 1: Condensation Reaction (Cyclization) start->step1 Glacial Acetic Acid (catalyst) Ethanol (solvent) Reflux step2 Step 2: Hydrolysis step1->step2 Intermediate: Ethyl 1-(4-chlorophenyl)-5-methyl-1H- pyrazole-3-carboxylate product Final Product: 1-(4-chlorophenyl)-5-methyl-1H- pyrazole-3-carboxylic acid step2->product Aqueous NaOH or KOH Followed by acidification (e.g., HCl)

Caption: Proposed synthesis workflow for 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine (1 equivalent) and ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The cyclization proceeds via a condensation reaction, forming the pyrazole ring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the ethyl ester intermediate.

Step 2: Hydrolysis to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide (excess).

  • Heating: Heat the mixture to reflux for a few hours to ensure complete hydrolysis of the ester to the corresponding carboxylate salt.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute solution of hydrochloric acid until the pH is acidic. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum. The final product can be further purified by recrystallization if necessary.

Applications in Research and Development

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid and its derivatives are versatile building blocks with a wide range of applications, primarily in the pharmaceutical and agrochemical sectors. [1]

Pharmaceutical Applications
  • Anti-inflammatory and Analgesic Agents: The pyrazole scaffold is a well-known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). This compound serves as a key intermediate in the synthesis of novel anti-inflammatory and analgesic drugs, potentially targeting enzymes like cyclooxygenase (COX). [2][5]* Antitumor and Antiviral Activity: Research has shown that certain substituted pyrazole carboxylic acid derivatives exhibit significant antitumor and anti-HCV (Hepatitis C virus) activity. [6][7]These compounds can serve as leads for the development of new chemotherapeutic and antiviral agents. [6]One study highlighted that some pyrazole derivatives showed potent and broad-spectrum antitumor activity against various cancer cell lines. [7]

Agrochemical Applications
  • Herbicides and Fungicides: The biological activity of pyrazole derivatives extends to agriculture. This compound is utilized in the development of herbicides for weed control and fungicides to protect crops from fungal diseases, contributing to improved agricultural productivity. [1]

Material Science
  • Advanced Coatings: The compound is also investigated for its use in creating advanced materials, particularly in the formulation of durable and environmentally resistant coatings. [1][2]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. The following information is based on available Safety Data Sheets (SDS). [8][9][10] Hazard Identification:

  • Acute Toxicity (Oral): Harmful if swallowed. [8][9]* Skin Irritation: Causes skin irritation. [8][9][10]* Eye Irritation: Causes serious eye irritation. [8][9][10]* Respiratory Irritation: May cause respiratory irritation. [8][9][10] Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. [11]* Skin Protection: Wear impervious, flame-resistant clothing and chemically resistant gloves. [11]* Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, use a full-face respirator. [11] First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [9][12]* Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. [9][12]* Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. [9][12]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [9][11] Handling and Storage:

  • Avoid contact with skin, eyes, and clothing. [12]* Avoid formation of dust and aerosols. [9]* Store in a cool, dry, and well-ventilated place in a tightly closed container. [12]

References

  • 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]- | C11H9ClN2O2 | CID 10857469 - PubChem. (URL: [Link])

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 15943-84-7 - J&K Scientific. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed. (URL: [Link])

  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid - MySkinRecipes. (URL: [Link])

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid - PubChem. (URL: [Link])

  • (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate. (URL: [Link])

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Understanding these properties is paramount for predicting the molecule's behavior in biological systems and for guiding formulation and development strategies.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, herbicidal, and fungicidal properties[1]. The specific compound, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, belongs to this versatile family. Its structural features, including the chlorophenyl substituent and the carboxylic acid moiety, are expected to significantly influence its physicochemical characteristics and, consequently, its pharmacokinetic and pharmacodynamic profiles. This guide delves into the core physicochemical parameters of this molecule, providing both theoretical grounding and practical methodologies for their determination.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its identity. The key identifiers for 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid are summarized below.

IdentifierValueSource
CAS Number 126129-22-4[2]
Molecular Formula C₁₁H₉ClN₂O₂[2]
Molecular Weight 236.65 g/mol [2]
Canonical SMILES CC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O[2]
InChIKey VUWBFEYSOONJRC-UHFFFAOYSA-N

Synthesis Pathway

The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is typically achieved through a two-step process involving the formation of an ethyl ester intermediate followed by hydrolysis.

Synthesis_Workflow cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Hydrolysis A 4-Chlorophenylhydrazine C Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate A->C Glacial Acetic Acid (cat.) Ethanol, Reflux B Ethyl acetoacetate B->C D 1-(4-chlorophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid C->D NaOH or LiOH THF/Water, Heat

Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
Detailed Synthesis Protocol

This protocol outlines the synthesis of the target molecule, beginning with the Knorr pyrazole synthesis to form the ethyl ester intermediate, followed by its hydrolysis.

Part 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorophenylhydrazine (1.0 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the solution.

  • Addition of β-Ketoester: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation:

    • Upon completion, allow the mixture to cool to room temperature.

    • Reduce the solvent volume using a rotary evaporator.

    • If the product precipitates, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate[3].

Part 2: Hydrolysis to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • Reaction Setup: Dissolve the ethyl ester from Part 1 (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Base Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 3.0 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete, as monitored by TLC (typically 2-4 hours).

  • Acidification and Precipitation:

    • After cooling to room temperature, carefully acidify the reaction mixture to a pH of approximately 2-3 with 1M hydrochloric acid (HCl).

    • A precipitate of the carboxylic acid should form.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid[3][4].

Core Physicochemical Properties

The following sections detail the significance and experimental determination of key physicochemical properties. Due to the limited availability of direct experimental data for 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, this guide provides established protocols for their determination and includes predicted values from computational models where applicable.

PropertyExperimental ValuePredicted ValueSignificance in Drug Development
Melting Point (°C) Not available-Purity assessment, solid-state stability
Aqueous Solubility Not availableLowAffects dissolution, absorption, and bioavailability
pKa Not available~2.97 ± 0.25[4]Governs ionization state, solubility, and membrane permeability
LogP Not available~2.4 - 2.7Indicates lipophilicity, influencing absorption and distribution
Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poorly soluble compounds often exhibit low dissolution rates in the gastrointestinal tract, leading to incomplete absorption.

The shake-flask method is the gold standard for determining thermodynamic solubility.

Solubility_Workflow A Add excess solid compound to buffer solution B Equilibrate at constant temperature (e.g., 24-48h) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify compound concentration in the supernatant (e.g., HPLC) C->D E Determine thermodynamic solubility D->E

Workflow for solubility determination by the shake-flask method.

Protocol:

  • Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).

  • Equilibration: Add an excess amount of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid to a vial containing a known volume of the buffer solution. Seal the vial and agitate it at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Acidity Constant (pKa)

The pKa value indicates the strength of an acid in a solution. For a carboxylic acid, it is the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms are present in equal concentrations. This property is crucial as it dictates the charge state of the molecule at different physiological pHs, which in turn affects its solubility, lipophilicity, and ability to cross biological membranes.

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

pKa_Workflow A Dissolve compound in a suitable solvent (e.g., water/co-solvent) B Titrate with a standard solution of a strong base (e.g., NaOH) A->B C Monitor pH changes with a calibrated pH meter B->C D Plot pH vs. volume of titrant added C->D E Determine the half-equivalence point D->E F pKa = pH at the half-equivalence point E->F

Workflow for pKa determination by potentiometric titration.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This can be determined from the inflection point of the first derivative of the titration curve. For pyrazole carboxylic acids, pKa values are typically in the range of 3-5[5].

Partition Coefficient (LogP)

The partition coefficient (P) is a measure of a compound's lipophilicity. It is defined as the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. The logarithm of this value, LogP, is commonly used. LogP is a key parameter in drug design as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The shake-flask method is the traditional and most reliable method for determining LogP.

LogP_Workflow A Prepare a two-phase system of n-octanol and water B Add the compound and shake to reach equilibrium A->B C Separate the two phases after equilibration B->C D Determine the concentration of the compound in each phase C->D E Calculate LogP = log([Compound]octanol / [Compound]water) D->E

Workflow for LogP determination by the shake-flask method.

Protocol:

  • System Preparation: Prepare a biphasic system of water and n-octanol that are mutually saturated.

  • Partitioning: Add a known amount of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid to a mixture of the two phases in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Conclusion

References

  • Chem-Impex. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1–16.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277–351.
  • Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons.
  • Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Potentiometric and spectrophotometric determination of acid-base and lipophilicity properties of the novel anti-inflammatory drug, nimesulide. Journal of pharmaceutical and biomedical analysis, 16(2), 181–190.
  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Analytical chemistry insights, 8, ACI.S12304.
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters, 12(4), 634-639.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubChem. 1H-Pyrazole-3-carboxylic acid, 5-methyl-. [Link]

  • PubChem. 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • PubChemLite. 3-(4-chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid. [Link]

  • PubChemLite. 5-(4-chlorophenyl)-4-methyl-1h-pyrazole-3-carboxylic acid. [Link]

  • PubChemLite. 1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1h-pyrazole-3-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. This document delves into the compound's chemical identity, synthesis, potential applications, and biological significance, offering field-proven insights and detailed methodologies.

Chemical Identity and Physicochemical Properties

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, identified by the CAS Number 126129-22-4 , is a pyrazole derivative with a molecular formula of C₁₁H₉ClN₂O₂ and a molecular weight of approximately 236.65 g/mol .[1] The structural integrity of this molecule, featuring a chlorophenyl group at the N1 position, a methyl group at the C5 position, and a carboxylic acid moiety at the C3 position of the pyrazole ring, is fundamental to its chemical reactivity and biological activity.

PropertyValueSource
IUPAC Name 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid-
CAS Number 126129-22-4[1]
Molecular Formula C₁₁H₉ClN₂O₂[1]
Molecular Weight 236.65 g/mol [1]
SMILES CC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O[1]

The presence of the carboxylic acid group imparts acidic properties to the molecule, making it amenable to esterification and amidation reactions, which are crucial for the synthesis of various derivatives with modified pharmacokinetic and pharmacodynamic profiles. The chlorophenyl and methyl substituents influence the molecule's lipophilicity and steric hindrance, which in turn can affect its binding affinity to biological targets.

Synthesis and Characterization: A Validated Protocol

The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is typically achieved through a well-established multi-step process involving the formation of a hydrazone intermediate followed by a cyclization reaction to construct the pyrazole ring. This approach ensures high yields and purity of the final product.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Step 1: Synthesis of Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate

This initial step involves the diazotization of 4-chloroaniline, followed by a Japp-Klingemann reaction with ethyl acetoacetate.

  • Reagents and Materials:

    • 4-Chloroaniline

    • Hydrochloric Acid (concentrated)

    • Sodium Nitrite

    • Ethyl Acetoacetate

    • Sodium Acetate

    • Ethanol

    • Ice bath

  • Procedure:

    • Dissolve 4-chloroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, dissolve ethyl acetoacetate and sodium acetate in ethanol and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.

    • Allow the reaction to proceed for several hours at low temperature.

    • The resulting yellow precipitate of ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate is collected by filtration, washed with cold water, and dried.[2]

Step 2: Cyclization to Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

The hydrazone intermediate undergoes a Fischer indole-like cyclization, but in this case, it forms a pyrazole ring.

  • Reagents and Materials:

    • Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate

    • Glacial Acetic Acid or another suitable acidic catalyst

    • Ethanol (as solvent)

  • Procedure:

    • Suspend the dried ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Hydrolysis to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

The final step is the saponification of the ester to the desired carboxylic acid.

  • Reagents and Materials:

    • Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

    • Sodium Hydroxide or Potassium Hydroxide

    • Ethanol/Water mixture

    • Hydrochloric Acid (for acidification)

  • Procedure:

    • Dissolve the ethyl ester in a mixture of ethanol and water.

    • Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.

    • Reflux the mixture until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of 2-3.

    • The precipitated 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is collected by filtration, washed with water, and dried.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • Melting Point Analysis: To assess purity.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Pyrazole Ring Formation cluster_step3 Step 3: Hydrolysis cluster_product Final Product 4-Chloroaniline 4-Chloroaniline Diazotization Diazotization 4-Chloroaniline->Diazotization HCl, NaNO2 Ethyl Acetoacetate Ethyl Acetoacetate Hydrazone Formation Hydrazone Formation Ethyl Acetoacetate->Hydrazone Formation NaOAc, Ethanol Diazotization->Hydrazone Formation Cyclization Cyclization Hydrazone Formation->Cyclization Intermediate: Ethyl 2-[(4-chlorophenyl)hydrazono] -3-oxobutanoate Saponification Saponification Cyclization->Saponification Intermediate: Ethyl 1-(4-chlorophenyl)-5-methyl -1H-pyrazole-3-carboxylate (Acid catalyst, Reflux) Final_Product 1-(4-chlorophenyl)-5-methyl-1H- pyrazole-3-carboxylic acid Saponification->Final_Product NaOH/KOH, H2O/Ethanol; then HCl

Synthetic pathway for the target compound.

Applications in Drug Development and Agrochemicals

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. Derivatives of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid are actively being investigated for their therapeutic and agrochemical potential.

Anticancer Activity

Research into structurally similar pyrazole carboxylic acid derivatives has demonstrated significant potential in oncology. For instance, a study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs revealed potent and broad-spectrum antitumor activity against a panel of human cancer cell lines.[3][4] Several of these compounds exhibited GI₅₀ (50% growth inhibition) values in the micromolar and even nanomolar range against leukemia, non-small cell lung cancer, colon cancer, and melanoma cell lines.[3]

  • Mechanism of Action (Hypothesized): While the exact mechanism for the target compound is not fully elucidated, many pyrazole-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Potential targets include protein kinases, which are often dysregulated in cancer. The structural motifs of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid make it a candidate for kinase inhibition.

Anticancer_Pathway Pyrazole_Compound 1-(4-chlorophenyl)-5-methyl-1H- pyrazole-3-carboxylic acid (or its derivatives) Inhibition Pyrazole_Compound->Inhibition Kinase Protein Kinase (e.g., Tyrosine Kinase) Signaling_Pathway Proliferation & Survival Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signaling_Pathway Phosphorylation Cascade Cell_Cycle Cell Cycle Progression Signaling_Pathway->Cell_Cycle Promotes Apoptosis Apoptosis (Programmed Cell Death) Signaling_Pathway->Apoptosis Inhibits Tumor_Growth Tumor_Growth Cell_Cycle->Tumor_Growth Leads to Tumor_Regression Tumor_Regression Apoptosis->Tumor_Regression Leads to Inhibition->Kinase Activation

Hypothesized anticancer mechanism of action.
Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). It is hypothesized that 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid and its derivatives may exhibit anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5][6] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Mechanism of Action (Hypothesized): The carboxylic acid moiety is a common feature in many NSAIDs, as it often interacts with the active site of COX enzymes. The specific substitution pattern on the pyrazole ring would influence the selectivity for COX-1 versus COX-2, which is a critical factor in the safety profile of anti-inflammatory drugs.

Agrochemical Applications

Derivatives of pyrazole carboxylic acids are also utilized in the agrochemical industry as herbicides and fungicides. Their mode of action in plants often involves the disruption of essential biochemical pathways, such as amino acid synthesis or cell division. The specific structural features of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid make it a valuable scaffold for the development of new and effective crop protection agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. Based on safety data for related compounds, it may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic compound with significant potential in drug discovery and agrochemical development. Its well-defined synthesis and the established biological activities of the pyrazole scaffold make it an attractive starting point for the design and synthesis of novel bioactive molecules. Further research into its specific mechanisms of action and the development of potent derivatives is warranted to fully exploit its therapeutic and commercial potential.

References

  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]

  • ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

  • Fun, H.-K., Chantrapromma, S., Padaki, M., Radhika, & Isloor, A. M. (2009). Ethyl 2-[(4-chloro-phen-yl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1029. [Link]

  • de Oliveira, R. S., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior, 137, 145-152. [Link]

  • MDPI. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

Sources

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. Its derivatives are integral to numerous commercial drugs and agrochemicals. Within this important class of compounds, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid stands out as a key synthetic intermediate. The specific arrangement of its substituents—a 4-chlorophenyl group at the N1 position, a methyl group at C5, and a carboxylic acid at C3—provides a unique electronic and steric profile that is highly valuable for developing novel bioactive molecules.

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, covering its fundamental physicochemical properties, a detailed synthesis protocol, robust analytical characterization methods, and its applications in research and development. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.

Physicochemical and Structural Properties

The identity and purity of a chemical compound are defined by its fundamental properties. For 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, these characteristics are summarized below. The presence of the electron-withdrawing chlorophenyl group and the carboxylic acid moiety significantly influences its reactivity and potential biological interactions.

PropertyValueSource(s)
IUPAC Name 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
CAS Number 126129-22-4[1]
Molecular Formula C₁₁H₉ClN₂O₂[1]
Molecular Weight 236.65 g/mol [1]
Appearance White to off-white powder[2]
SMILES CC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O[1]
Melting Point 211-214 °C (Isomer dependent)[2]
Storage Conditions Store at 2-8°C, desiccated[2][3]

Synthesis and Purification

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. The most common and reliable method for constructing the 1,5-disubstituted pyrazole core of the title compound is through a Knorr-type cyclocondensation reaction. This involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

Causality of Experimental Design: The chosen synthetic route is based on the high reliability and regioselectivity of the reaction between 4-chlorophenylhydrazine and an appropriate β-ketoester, in this case, ethyl 2,4-dioxopentanoate. The hydrazine's more nucleophilic nitrogen atom preferentially attacks the ketone carbonyl, and subsequent cyclization and dehydration lead to the desired pyrazole regioisomer. The final hydrolysis step is a standard procedure to convert the ester to the target carboxylic acid.

G cluster_0 Synthesis cluster_1 Hydrolysis & Purification Reactants 4-Chlorophenylhydrazine + Ethyl 2,4-dioxopentanoate Cyclocondensation Cyclocondensation (e.g., in Ethanol, reflux) Reactants->Cyclocondensation Step 1 Ester_Intermediate Ethyl 1-(4-chlorophenyl)-5-methyl- 1H-pyrazole-3-carboxylate Cyclocondensation->Ester_Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH, H₂O/EtOH) Ester_Intermediate->Hydrolysis Step 2 Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Work-up Purification Purification (Recrystallization) Acidification->Purification Final_Product Final Product: 1-(4-chlorophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid Purification->Final_Product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol describes a representative, self-validating synthesis. Each step includes checks and balances to ensure the reaction is proceeding as expected.

Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

  • To a solution of 4-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

  • Add ethyl 2,4-dioxopentanoate (1.0 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials typically occurs within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude ester. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • Suspend the crude ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture to reflux until TLC analysis indicates the complete consumption of the ester (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slow addition of concentrated hydrochloric acid (HCl). A precipitate will form.

  • Filter the solid precipitate, wash thoroughly with cold water to remove residual salts, and dry in a vacuum oven at 50-60°C.

Step 3: Purification

  • The crude carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the final product as a crystalline solid. Purity should be assessed by HPLC and melting point analysis.

Analytical Characterization

Rigorous analytical validation is critical to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

G cluster_0 Analysis Crude Crude Synthesized Product Spectroscopy Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS, FTIR) Crude->Spectroscopy Identity & Structure Chromatography Chromatographic Analysis (HPLC, TLC) Crude->Chromatography Purity & Homogeneity Confirmed Confirmed Structure & Purity >98% Spectroscopy->Confirmed Chromatography->Confirmed

Caption: Workflow for analytical characterization and validation.

Key Analytical Techniques and Expected Results:

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and proton environment analysis.- Aromatic Protons: Two doublets in the ~7.4-7.6 ppm range, characteristic of a para-substituted phenyl ring. - Pyrazole Proton: A singlet around 6.7-6.9 ppm for the C4-H. - Methyl Protons: A singlet around 2.4-2.6 ppm for the C5-CH₃. - Carboxylic Acid Proton: A broad singlet >12 ppm, which is D₂O exchangeable.
¹³C NMR Carbon skeleton confirmation.- Signals corresponding to the 11 unique carbons, including the C=O of the carboxylic acid (~165 ppm), and distinct signals for the pyrazole and chlorophenyl rings.
Mass Spec (MS) Molecular weight confirmation.- The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z ≈ 236.04 (for C₁₁H₉³⁵ClN₂O₂), along with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2] peak at ~33% intensity of M).
FTIR Functional group identification.- A broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid). - A sharp C=O stretch around 1700-1725 cm⁻¹. - C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region.
HPLC Purity assessment and quantification.- A single major peak under appropriate chromatographic conditions (e.g., reverse-phase C18 column), indicating high purity (typically >98%).

Applications in Research and Development

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is not typically an end-product but rather a versatile building block for more complex molecules. Its value lies in the strategic placement of functional groups that can be readily modified.

  • Pharmaceutical Development: The carboxylic acid moiety is an excellent handle for amide coupling reactions, allowing for the facile synthesis of large libraries of pyrazole-3-carboxamides. This class of compounds has shown significant potential in various therapeutic areas:

    • Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are known to target enzymes like cyclooxygenase (COX), making them candidates for new pain relief medications[4][5].

    • Antitumor and Anti-HCV Agents: Novel pyrazole derivatives have been synthesized and investigated for their potential as antitumor and antiviral agents, including against Hepatitis-C virus (HCV)[6]. The core scaffold allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity[5].

  • Agrochemical Chemistry: The pyrazole scaffold is prevalent in modern herbicides and fungicides[2]. The title compound serves as a precursor for active ingredients that can offer high efficacy and targeted action against specific weeds or fungal pathogens, contributing to enhanced crop protection[4].

  • Material Science: The rigid, aromatic structure can be incorporated into polymers or coatings to enhance thermal stability and other physical properties[4].

Conclusion

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a high-value chemical intermediate with a well-defined profile. Its straightforward synthesis, combined with the versatile reactivity of its carboxylic acid group, makes it an indispensable tool for researchers in drug discovery, agrochemical development, and material science. The comprehensive data and protocols provided in this guide serve as a reliable foundation for its effective application in advancing scientific innovation.

References

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 15943-84-7. J&K Scientific. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. PubChem, National Center for Biotechnology Information. [Link]

  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. MySkinRecipes. [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

Sources

solubility of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Foreword: The Critical Role of Solubility in Scientific Advancement

In the realm of drug discovery, agrochemical development, and material science, the journey from a promising molecule to a viable product is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a given solvent dictates its bioavailability, its formulation possibilities, and its efficacy in biological systems.[1][2] Poor solubility can terminate the development of an otherwise potent therapeutic agent, leading to unpredictable in vitro results and insufficient in vivo exposure.[1][3] This guide provides a deep dive into the solubility profile of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound representative of a class of molecules with significant biological activity.[4][5] By integrating theoretical principles with practical experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to understand, predict, and experimentally determine the solubility of this and similar chemical entities.

Molecular Architecture and Its Influence on Solubility

The solubility of a compound is not a random attribute but is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a foundational guideline: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[6][7][8] An analysis of the key functional groups and structural motifs of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is essential to predict its behavior.

  • The Carboxylic Acid (-COOH) Group: This is the most dominant polar feature of the molecule. It acts as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[9] This capability allows for strong interactions with polar protic solvents like water and alcohols.[10] Critically, this group is acidic and can be deprotonated in basic media to form a highly polar and much more water-soluble carboxylate salt.[11]

  • The 4-Chlorophenyl Group: This aromatic ring substituted with a chlorine atom is a large, nonpolar, and hydrophobic (water-hating) moiety.[11] Its presence is expected to significantly limit solubility in water and other highly polar solvents. The energetic penalty of creating a cavity for this group within the highly structured hydrogen-bonding network of water is substantial.[11][12]

  • The Pyrazole Ring: This five-membered heterocyclic ring contains two nitrogen atoms, contributing to the molecule's overall polarity and acting as hydrogen bond acceptors.

  • Crystal Lattice Energy: Beyond the properties of a single molecule, solubility is also governed by the strength of intermolecular forces in the solid state.[13] For the compound to dissolve, the energy of solvation (interactions between solute and solvent molecules) must overcome the crystal lattice energy—the energy holding the molecules together in the crystal.[14][15] Strong intermolecular forces, such as extensive hydrogen bonding between carboxylic acid dimers in the crystal, can lead to higher lattice energy and consequently lower solubility.[13][15]

Experimental Determination: The Shake-Flask Method

While theoretical predictions are invaluable, precise, quantitative solubility data must be determined experimentally. The gold standard for measuring thermodynamic equilibrium solubility is the Shake-Flask Method .[3][6][16] This method ensures that the solvent is truly saturated with the compound, providing a definitive solubility value under specific conditions.

Protocol for Thermodynamic Solubility Determination

This protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured.

Causality and Principle: The core principle is to create a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a defined period. The excess solid ensures that the dissolution and precipitation processes have reached a dynamic equilibrium. Constant temperature and agitation are critical, as solubility is highly dependent on temperature, and agitation maximizes the surface area for dissolution.[16]

Apparatus and Materials:

  • Glass flasks or vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge or filtration system (e.g., syringe filters with appropriate membrane, such as PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid to a glass flask. "Excess" means enough solid will visibly remain undissolved upon completion of the experiment.[2]

  • Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to the flask.[17]

  • Equilibration: Seal the flasks tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance) and agitation speed (e.g., 100-150 rpm).[16] Allow the mixture to shake for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[16][17]

  • Phase Separation: After equilibration, remove the flasks and allow them to stand briefly to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge a portion of the slurry at high speed or filter it through a 0.22 µm or 0.45 µm filter.[1][3] This step is critical to prevent suspended solid particles from artificially inflating the measured concentration.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant or filtrate.

    • Dilute the sample accurately with a suitable solvent to fall within the linear range of the analytical method.

    • Analyze the concentration of the compound using a pre-validated HPLC or UV-Vis spectroscopy method against a calibration curve prepared with known concentrations of the compound.[2][3]

  • Validation: To confirm that equilibrium was reached, samples can be taken at multiple time points (e.g., 24 and 48 hours). The results should agree within an acceptable margin of error.[17]

Workflow Visualization

Shake_Flask_Workflow Figure 1: Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid compound to flask B 2. Add known volume of solvent A->B C 3. Seal and agitate at constant temperature (24-48 hours) B->C D 4. Centrifuge or Filter to remove undissolved solid C->D E 5. Dilute clear saturated solution D->E F 6. Quantify concentration (HPLC, UV-Vis) E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Figure 1: Shake-Flask Solubility Workflow

Expected Solubility Profile and Data

While specific experimental data for 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is not widely published, we can predict its behavior in various solvents based on its structure. The following table summarizes the expected solubility profile and provides representative data for illustrative purposes.

Solvent ClassSolvent ExampleExpected SolubilityRationale
Nonpolar Hexane, TolueneVery LowThe highly polar carboxylic acid and pyrazole moieties have very weak interactions with nonpolar solvents. The "like dissolves like" rule predicts poor compatibility.[7][8]
Polar Aprotic Dimethyl Sulfoxide (DMSO), DMFHighThese solvents are highly polar and can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks, making them excellent solvents for stock solutions.[1]
Polar Protic Methanol, EthanolModerate to HighThese solvents are polar and can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution. The hydrocarbon portion of the alcohols also interacts favorably with the chlorophenyl ring.[10]
Aqueous WaterLowThe large, hydrophobic 4-chlorophenyl group dominates, leading to poor water solubility despite the presence of hydrogen-bonding groups.[10][11]
Aqueous Buffer Phosphate Buffer (pH < 5)LowIn an acidic environment, the carboxylic acid remains in its neutral, less soluble form. Solubility would be similar to that in pure water.
Aqueous Buffer Phosphate Buffer (pH 7.4)Low to ModerateAt physiological pH, a fraction of the carboxylic acid will be deprotonated to the more soluble carboxylate form, slightly increasing solubility compared to acidic conditions.
Aqueous Buffer Carbonate Buffer (pH > 9)HighIn a basic environment, the carboxylic acid is fully deprotonated to its conjugate base (carboxylate). This ionic form is significantly more polar and thus much more soluble in water.[18][19]

Conclusion

The solubility of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a complex interplay between its competing structural features: the polar, hydrogen-bonding carboxylic acid and pyrazole groups that favor dissolution in polar solvents, and the hydrophobic chlorophenyl moiety that limits aqueous solubility. Its solubility is expected to be poor in nonpolar solvents and low in neutral aqueous media, but significantly enhanced in polar organic solvents and alkaline aqueous solutions. For any research or development application, it is imperative to move beyond theoretical predictions and perform rigorous experimental solubility determination using a validated protocol such as the shake-flask method. The resulting data is fundamental for informed decision-making in formulation, dose determination, and ensuring the ultimate success of the scientific endeavor.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • U.S. EPA Product Properties Test Guidelines. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • JoVE. (2023). Physical Properties of Carboxylic Acids. [Link]

  • SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Chem-Impex. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • StudySmarter. Polarity and Solubility of Organic Compounds. [Link]

  • Quora. How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

  • J&K Scientific. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 21.5: Lattice Energies of Crystals. [Link]

  • Wikipedia. Lattice energy. [Link]

Sources

Spectroscopic Characterization of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Key Features

The structure of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (Molecular Formula: C₁₁H₉ClN₂O₂, Molecular Weight: 236.65 g/mol ) contains several key features that will be discernible by spectroscopic methods:

  • Aromatic Rings: A para-substituted chlorophenyl ring and the pyrazole ring.

  • Carboxylic Acid: A highly polar functional group with a characteristic acidic proton.

  • Methyl Group: A simple alkyl substituent on the pyrazole ring.

  • Heteroatoms: Two nitrogen atoms within the pyrazole ring, a chlorine atom on the phenyl ring, and two oxygen atoms in the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

Sample Preparation:

  • Weigh approximately 5-10 mg of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra at a constant temperature, typically 25°C.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Chemical Shift
~13.0broad singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding with the solvent.
~7.65doublet2HAr-H (ortho to Cl)These protons are deshielded by the electron-withdrawing effect of the adjacent chlorine atom and the aromatic ring current.
~7.55doublet2HAr-H (meta to Cl)These protons are slightly less deshielded than the ortho protons.
~6.80singlet1HPyrazole-H4This proton is in the electron-rich pyrazole ring and its chemical shift is influenced by the substituents on the ring.
~2.40singlet3H-CH₃The methyl group protons are in a typical aliphatic region, slightly deshielded by the adjacent pyrazole ring.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentCausality Behind the Chemical Shift
~162-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another.
~148Pyrazole-C5This carbon is attached to the methyl group and is part of the heterocyclic aromatic ring.
~142Pyrazole-C3This carbon is attached to the carboxylic acid group and is deshielded by the electronegative nitrogen and the carbonyl group.
~138Ar-C (ipso to N)The carbon of the chlorophenyl ring directly attached to the pyrazole nitrogen.
~133Ar-C (ipso to Cl)The carbon of the chlorophenyl ring directly attached to the chlorine atom.
~129Ar-CH (ortho to Cl)Aromatic carbons ortho to the chlorine atom.
~128Ar-CH (meta to Cl)Aromatic carbons meta to the chlorine atom.
~108Pyrazole-CH4The protonated carbon of the pyrazole ring, typically appearing at a higher field than the substituted carbons.
~12-CH₃The methyl carbon, appearing in the typical aliphatic region.
NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H Spectrum Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Spectrum Acquisition Spectrometer->C13_Acq FID_H ¹H FID H1_Acq->FID_H FID_C ¹³C FID C13_Acq->FID_C FT Fourier Transform FID_H->FT FID_C->FT Phasing Phase Correction FT->Phasing FT->Phasing Integration Integration (¹H) Phasing->Integration Peak_Picking Peak Picking Phasing->Peak_Picking Integration->Peak_Picking Structure_Elucidation Structure Elucidation Peak_Picking->Structure_Elucidation Peak_Picking->Structure_Elucidation

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Vibration
3300-2500Broad, StrongO-H stretchCarboxylic acid O-H group, broadened due to hydrogen bonding.[1]
~3100MediumC-H stretchAromatic C-H (pyrazole and chlorophenyl rings).
~2950WeakC-H stretchAliphatic C-H (methyl group).
~1700StrongC=O stretchCarbonyl of the carboxylic acid.[1]
~1600, ~1500Medium-StrongC=C stretchAromatic ring stretching (pyrazole and chlorophenyl).
~1450MediumC-H bendMethyl group scissoring.
~1250StrongC-O stretchCarboxylic acid C-O single bond.
~1100StrongC-Cl stretchCarbon-chlorine bond in the chlorophenyl group.
~950Broad, MediumO-H bendOut-of-plane bend of the carboxylic acid O-H.
IR Spectroscopy Logic Diagram

IR_Logic cluster_functional_groups Functional Groups & Vibrations Molecule 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid COOH Carboxylic Acid (O-H, C=O, C-O stretches) Molecule->COOH Aromatic Aromatic Rings (C=C, C-H stretches) Molecule->Aromatic Methyl Methyl Group (C-H stretch & bend) Molecule->Methyl CCl C-Cl Bond (C-Cl stretch) Molecule->CCl IR_Spectrum Predicted IR Spectrum COOH->IR_Spectrum Aromatic->IR_Spectrum Methyl->IR_Spectrum CCl->IR_Spectrum

Caption: Logic of IR spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Instrumentation: A mass spectrometer with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

  • Prepare a dilute solution of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source at a low flow rate.

  • Acquire the mass spectrum in both positive and negative ion modes.

Predicted Mass Spectral Data

Molecular Ion:

  • [M+H]⁺ (Positive Ion Mode): m/z 237.0425 (Calculated for C₁₁H₁₀ClN₂O₂⁺)

  • [M-H]⁻ (Negative Ion Mode): m/z 235.0279 (Calculated for C₁₁H₈ClN₂O₂⁻)

  • The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed for the molecular ion and any chlorine-containing fragments.

Key Fragmentation Pathways:

  • Loss of H₂O: In the positive ion mode, a fragment corresponding to [M+H - H₂O]⁺ at m/z 219.0320 may be observed.

  • Loss of COOH: Decarboxylation can lead to a fragment at m/z 191.0476.

  • Cleavage of the pyrazole ring: Various fragmentations of the pyrazole ring are possible, leading to smaller charged species.

  • Fragmentation of the chlorophenyl group: Loss of Cl or fragmentation of the phenyl ring can also occur.

Mass Spectrometry Fragmentation Diagram

MS_Fragmentation cluster_fragments Major Fragmentation Pathways Parent_Ion [M+H]⁺ m/z 237 Loss_H2O [M+H - H₂O]⁺ m/z 219 Parent_Ion->Loss_H2O - H₂O Loss_COOH [M+H - COOH]⁺ m/z 192 Parent_Ion->Loss_COOH - COOH Chlorophenyl_Cation [C₆H₄Cl]⁺ m/z 111 Parent_Ion->Chlorophenyl_Cation Ring Cleavage Pyrazole_Fragment Further Pyrazole Ring Fragments Loss_COOH->Pyrazole_Fragment

Caption: Predicted MS fragmentation pathways.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. By understanding the predicted NMR, IR, and MS data and the underlying principles, researchers and drug development professionals can confidently approach the characterization of this and similar pyrazole derivatives. The provided experimental protocols serve as a starting point for obtaining high-quality data, which is essential for ensuring the identity, purity, and structural integrity of this important chemical entity.

References

  • PubChem. 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of California, Davis. Table of Characteristic IR Absorptions. [Link]

Sources

The Pyrazole Carboxylic Acid Scaffold: A Versatile Framework for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of Pyrazole Carboxylic Acids in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the architecture of medicinally active compounds. When functionalized with a carboxylic acid group, this scaffold gains an additional layer of chemical versatility, enabling a wide spectrum of biological activities. Pyrazole carboxylic acid derivatives have emerged as "privileged structures" in drug discovery, capable of interacting with a diverse array of biological targets with high affinity and specificity.[1][2] This technical guide provides a comprehensive overview of the significant biological activities exhibited by this class of compounds, delving into their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. For each area, we will explore the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for their biological evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The uncontrolled proliferation of cancer cells has driven the search for novel therapeutic agents that can selectively inhibit tumor growth. Pyrazole carboxylic acid derivatives have demonstrated significant potential in this arena, with numerous studies reporting their potent cytotoxic effects against a variety of cancer cell lines.[3][4]

Mechanisms of Anticancer Action

The anticancer activity of pyrazole carboxylic acid derivatives is often attributed to their ability to interfere with key signaling pathways and cellular processes essential for tumor progression. A prominent mechanism involves the inhibition of protein kinases , which are crucial regulators of cell growth, differentiation, and survival. For instance, certain derivatives have been shown to target receptor tyrosine kinases like EGFR and HER-2.[4] Another critical target is the mTOR pathway, with some compounds demonstrating potent mTOR inhibition.[5]

Furthermore, some pyrazole carboxylic acid derivatives exhibit antiproliferative effects by disrupting microtubule dynamics , a mechanism shared by established chemotherapeutic agents. These compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Diagram: Simplified Overview of Anticancer Mechanisms

anticancer_mechanisms cluster_drug Pyrazole Carboxylic Acid Derivative cluster_pathways Cellular Targets cluster_outcomes Cellular Outcomes Derivative Derivative Kinase Protein Kinases (e.g., EGFR, HER-2, mTOR) Derivative->Kinase Inhibition Microtubules Microtubule Dynamics Derivative->Microtubules Disruption Apoptosis Apoptosis Kinase->Apoptosis CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Mechanisms of anticancer action for pyrazole carboxylic acid derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole carboxylic acid derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to indicate the potency of these compounds.

Compound ID/DescriptionCancer Cell LineIC50/GI50 (µM)Reference
Compound 43m A549 (Lung)14[5]
HeLa (Cervical)19[5]
CAKI-I (Renal)17[5]
Compound 24e PC-3 (Prostate)4.2[5][6]
DU 145 (Prostate)3.6[5][6]
MCF-7 (Breast)5.5[5][6]
Compound 33 B16-F10 (Melanoma)0.49[4]
MCF-7 (Breast)0.57[4]
Compound 49 EGFR Tyrosine Kinase0.26[4]
HER-2 Tyrosine Kinase0.20[4]
Aryl azo imidazo[1,2-b]pyrazole derivative 26a MCF-7 (Breast)6.1[7]
Ferrocene-pyrazole hybrid 47c HCT-116 (Colon)3.12[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole carboxylic acid derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Pyrazole carboxylic acid derivatives have shown significant promise as anti-inflammatory agents, with some exhibiting mechanisms of action similar to commercially available non-steroidal anti-inflammatory drugs (NSAIDs).[12]

Mechanism of Anti-inflammatory Action: COX Inhibition

A primary mechanism underlying the anti-inflammatory effects of many pyrazole carboxylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes .[13] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[12] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[13] Several pyrazole carboxylic acid derivatives have been identified as potent and selective COX-2 inhibitors.[14][15]

Diagram: COX Inhibition by Pyrazole Carboxylic Acid Derivatives

anti_inflammatory_mechanism ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative Pyrazole Carboxylic Acid Derivative Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole carboxylic acid derivatives.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vivo anti-inflammatory activity of representative pyrazole carboxylic acid derivatives, as determined by the carrageenan-induced paw edema assay. The percentage of edema inhibition is a measure of the compound's anti-inflammatory efficacy.

Compound ID/DescriptionDose% Edema InhibitionReference
Compound 5u -80.63% (after 3h)[15]
Compound 5s -78.09% (after 3h)[15]
Indomethacin (Standard) 5 mg/kgSignificant Inhibition[4]
Celecoxib (Standard) -Potent COX-2 Inhibitor[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of new compounds.[4][6][15]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Pyrazole carboxylic acid derivative (test compound)

  • Standard drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound and the standard drug (e.g., intraperitoneally or orally) to the respective groups of animals. The control group receives the vehicle only.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[4]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Pyrazole carboxylic acid derivatives have demonstrated broad-spectrum activity against both bacteria and fungi.[16]

Spectrum of Antimicrobial Activity

These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

The following table summarizes the MIC values of selected pyrazole carboxylic acid derivatives against various microbial strains.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[16]
Compound 4 Streptococcus epidermidis0.25[16]
Compound 2 Aspergillus niger1[16]
Compound 21c Multi-drug resistant bacteria0.25[17]
Compound 23h Multi-drug resistant bacteria0.25[17]
Coumarin-substituted pyrazole 23 Staphylococcus aureus1.56-6.25[18]
Pseudomonas aeruginosa1.56-6.25[18]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[12][13][19][20]

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable growth medium

  • Pyrazole carboxylic acid derivative (test compound)

  • Standard antibiotic (positive control)

  • Solvent (negative control)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Media Preparation and Inoculation: Prepare the agar medium and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify. Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of the agar plate.[19]

  • Well Creation: Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[13]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.[13]

Antiviral Activity: A New Frontier in Pyrazole Research

The emergence of viral diseases with pandemic potential has highlighted the urgent need for effective antiviral therapies. Pyrazole carboxylic acid derivatives have recently been identified as promising antiviral agents, particularly against flaviviruses like the dengue virus (DENV).[9][10][19]

Mechanism of Antiviral Action: Protease Inhibition

A key target for antiviral drug development is the viral protease, an enzyme essential for viral replication. Certain pyrazole-3-carboxylic acid derivatives have been discovered to be potent inhibitors of the DENV NS2B-NS3 protease.[8][9][10][19] By blocking the activity of this enzyme, these compounds can effectively halt the viral life cycle.

Diagram: Inhibition of Dengue Virus Protease

antiviral_mechanism cluster_virus Dengue Virus Replication Polyprotein Viral Polyprotein Protease NS2B-NS3 Protease Polyprotein->Protease Cleavage by ViralProteins Mature Viral Proteins Protease->ViralProteins Replication Viral Replication ViralProteins->Replication Derivative Pyrazole Carboxylic Acid Derivative Derivative->Protease Inhibition

Caption: Pyrazole carboxylic acid derivatives inhibiting the DENV NS2B-NS3 protease.

Quantitative Antiviral Activity Data

The following table shows the antiviral activity of pyrazole-3-carboxylic acid derivatives against dengue virus, with EC50 values representing the concentration required to inhibit 50% of viral activity.

Compound ID/DescriptionAssayEC50 (µM)Reference
2-aminopyrimidine derivative 53 DENV2proHeLa reporter gene assay2.2[9][10]
Hydroxymethylphenyl derivative 30 DENV-2 antiviral assay4.1[9]
BP2109 DENV-2 replicon0.17[8]
Experimental Protocol: Plaque Reduction Neutralization Assay (PRNA)

The PRNA is the gold standard for determining the neutralizing antibody titers against a virus and can be adapted to screen for antiviral compounds.[2][3][5][14][21]

Materials:

  • Virus stock (e.g., Dengue virus)

  • Susceptible cell line (e.g., Vero cells)

  • Cell culture medium

  • Pyrazole carboxylic acid derivative (test compound)

  • 96-well or 24-well plates

  • Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet or other staining solution

Procedure:

  • Cell Seeding: Seed susceptible cells in multi-well plates and grow them to form a confluent monolayer.

  • Compound and Virus Incubation: Prepare serial dilutions of the test compound. Mix a constant amount of virus with each dilution of the compound and incubate for a specific period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.[21]

  • Overlay Application: After adsorption, remove the inoculum and add a semi-solid overlay to restrict the spread of the virus to adjacent cells.[3]

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: After incubation, fix and stain the cells with a solution like crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.[2]

Synthesis of Bioactive Pyrazole Carboxylic Acid Derivatives

The synthesis of pyrazole carboxylic acid derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[17][22][23][24] One-pot and multicomponent reactions have gained popularity for their efficiency and atom economy in generating diverse libraries of these compounds for biological screening.[21][22]

General Synthetic Protocol: Synthesis of 1,5-Diarylpyrazole-3-Carboxylic Acids

A common route to 1,5-diarylpyrazole-3-carboxylic acids involves the reaction of an arylhydrazine with a β-ketoester, followed by cyclization and hydrolysis.

Materials:

  • Arylhydrazine hydrochloride

  • Ethyl benzoylacetate derivative

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: Reflux a mixture of the arylhydrazine hydrochloride and the ethyl benzoylacetate derivative in ethanol.

  • Cyclization: The intermediate hydrazone undergoes in-situ cyclization to form the pyrazole ester.

  • Hydrolysis: The resulting pyrazole ester is then hydrolyzed using an aqueous solution of sodium hydroxide.

  • Acidification and Isolation: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the pyrazole carboxylic acid, which is then collected by filtration, washed, and purified by recrystallization.

Conclusion and Future Perspectives

Pyrazole carboxylic acid derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents underscores their potential for the development of new therapeutics. The ability to readily synthesize a wide range of analogs allows for extensive structure-activity relationship studies to optimize potency and selectivity. Future research in this area will likely focus on the elucidation of novel biological targets, the development of more potent and selective derivatives through rational drug design, and the advancement of lead compounds into preclinical and clinical development. The continued exploration of the pyrazole carboxylic acid scaffold is poised to yield significant contributions to the field of medicinal chemistry and the treatment of human diseases.

References

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • Lang, J., Koch, J., Dutta, S. K., Leuthold, M. M., Martina, B., & Klein, C. D. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 16(8), 1592-1600. [Link]

  • Lang, J., Koch, J., Dutta, S. K., Leuthold, M. M., Martina, B., & Klein, C. D. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Publications. [Link]

  • Lang, J., Koch, J., Dutta, S. K., Leuthold, M. M., Martina, B., & Klein, C. D. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. PubMed. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Rojo-Alba, S., García-Nicolás, O., & Sarraseca, J. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PubMed Central. [Link]

  • IONTOX. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • Abdel-Aziz, A. A., El-Azab, A. S., & El-Tahir, K. E. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]

  • Tsolaki, E., & Komiotis, D. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 22(12), 2096. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. S., & Al-Zahrani, A. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(2), 119-136. [Link]

  • Al-Suwaidan, I. A., & Al-Otaibi, A. M. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(12), 7018-7038. [Link]

  • Kumar, S., Sharma, M., & Bawa, S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3569-3585. [Link]

  • Bennani, F. E., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Informatics in Medicine Unlocked, 32, 101037. [Link]

  • Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(3), 309. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Hassan, A. S., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6563. [Link]

  • Zubenko, A. A., et al. (2019). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 17(33), 7724-7733. [Link]

  • Al-Abdullah, E. S., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 22(4), 345-352. [Link]

  • Zamri, A., et al. (2021). Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. ResearchGate. [Link]

  • Dagli, S., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1368-1377. [Link]

  • Bildirici, I., & Cetin, A. (2019). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. [Link]

Sources

A Technical Guide to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid: A Pivotal Scaffold in Agrochemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention as a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1][2] Its robust chemical structure, characterized by a substituted pyrazole ring, serves as a foundational scaffold for molecules exhibiting a range of biological activities, including herbicidal, fungicidal, and potential therapeutic properties.[1][3] This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological significance of this compound, with a particular focus on its role as a putative inhibitor of succinate dehydrogenase (SDH). Detailed experimental protocols for its synthesis and for assaying its biological activity are presented to empower researchers in their discovery and development endeavors.

Introduction: The Versatility of the Pyrazole Moiety

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[4] This is attributed to its metabolic stability and its ability to serve as a versatile template for the synthesis of a wide array of derivatives with diverse biological functions.[4] Compounds incorporating the pyrazole ring have demonstrated efficacy as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[5][6] In the realm of agrochemicals, pyrazole derivatives are prominent as herbicides, fungicides, and insecticides.[1][7]

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, with its specific substitution pattern, is a significant member of this class of compounds. The presence of the 4-chlorophenyl group at the N1 position and the carboxylic acid function at the C3 position are critical determinants of its chemical reactivity and biological activity, making it a valuable building block for the synthesis of more complex molecules with tailored properties.[1][3]

Synthesis and Chemical Properties

The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be achieved through a multi-step process, commencing with the condensation of a β-ketoester with a substituted hydrazine, followed by cyclization and subsequent hydrolysis. A plausible and efficient synthetic route is outlined below.

Proposed Synthesis Pathway

The synthesis initiates with the Japp-Klingemann reaction to form a key hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)hydrazineylidene)-3-oxobutanoate

  • Dissolve 4-chloroaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to the cooled aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve ethyl acetoacetate and sodium acetate in ethanol and cool the mixture to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.

  • Allow the reaction to proceed for several hours at low temperature.

  • The resulting yellow precipitate of ethyl 2-((4-chlorophenyl)hydrazineylidene)-3-oxobutanoate is collected by filtration, washed with cold water, and dried.

Step 2: Cyclization to Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

  • Reflux the dried hydrazone intermediate from Step 1 in glacial acetic acid for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • The precipitated crude ester is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Hydrolysis to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • Dissolve the purified ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture and acidify it with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • The precipitated 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is collected by filtration, washed with water, and dried.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Pyrazole Formation (Cyclization) cluster_2 Step 3: Hydrolysis 4-Chloroaniline 4-Chloroaniline Diazotization 1. NaNO2, HCl 2. Ethyl acetoacetate, NaOAc Ethyl_acetoacetate Ethyl_acetoacetate Hydrazone Ethyl 2-((4-chlorophenyl)hydrazineylidene)-3-oxobutanoate Diazotization->Hydrazone Ester Ethyl 1-(4-chlorophenyl)-5-methyl- 1H-pyrazole-3-carboxylate Hydrazone->Ester Glacial Acetic Acid, Reflux Carboxylic_Acid 1-(4-chlorophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid Ester->Carboxylic_Acid 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq) Mechanism_of_Action Molecule 1-(4-chlorophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid (as a precursor to active amides) SDH Succinate Dehydrogenase (SDH) (Mitochondrial Complex II) Molecule->SDH Inhibition ETC Electron Transport Chain SDH->ETC e- transfer ATP ATP Production ETC->ATP TCA TCA Cycle TCA->SDH Succinate -> Fumarate Cell_Death Fungal/Plant Cell Death

Caption: Proposed mechanism of action via SDH inhibition.

Experimental Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol provides a general framework for assessing the SDH inhibitory activity of derivatives of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

  • Preparation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver, fungal cells, or plant tissues) using differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing phosphate buffer, a respiratory substrate (e.g., succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Test Compound Preparation: Dissolve the test compounds (derivatives of the title compound) in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure:

    • Add the assay buffer, mitochondrial suspension, and various concentrations of the test compound to a 96-well plate.

    • Initiate the reaction by adding the substrate (succinate).

    • Monitor the reduction of DCPIP spectrophotometrically at a specific wavelength (e.g., 600 nm) over time.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each concentration of the test compound.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid are not extensively published, general principles can be derived from the broader class of pyrazole carboxamide SDH inhibitors:

  • The Carboxamide Moiety: The conversion of the carboxylic acid to a carboxamide is generally essential for potent SDH inhibitory activity. The nature of the amine substituent significantly influences potency and selectivity.

  • The N-Aryl Substituent: The 4-chlorophenyl group at the N1 position of the pyrazole ring is a common feature in many active pyrazole-based agrochemicals. The electronic and steric properties of this group are critical for binding to the target enzyme.

  • Substituents on the Pyrazole Ring: The methyl group at the C5 position can influence the molecule's conformation and its interaction with the active site of SDH.

Conclusion and Future Perspectives

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid stands as a molecule of considerable interest for researchers in both the agrochemical and pharmaceutical industries. Its accessible synthesis and versatile chemical nature make it an excellent starting point for the development of novel bioactive compounds. The strong evidence linking pyrazole carboxamides to the inhibition of succinate dehydrogenase provides a clear mechanistic rationale for its application as a fungicide and herbicide.

Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives of this core scaffold. The exploration of different amide and ester modifications, coupled with comprehensive in vitro and in vivo testing, will be crucial for identifying lead compounds with enhanced potency, selectivity, and favorable safety profiles. Such endeavors will undoubtedly continue to leverage the remarkable potential of the pyrazole nucleus in addressing critical challenges in agriculture and human health.

References

  • Özdemir, A., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Al-Sanea, M. M., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports, 12(1), 1-17. [Link]

  • ResearchGate. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. [Link]

  • Journal of Chemical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Rostom, S. A., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]

  • MDPI. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. [Link]

  • Guan, A., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry, 9, 708881. [Link]

  • National Center for Biotechnology Information. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. [Link]

  • PubMed. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists. [Link]

  • MDPI. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • National Center for Biotechnology Information. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. [Link]

  • PubMed. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. [Link]

  • PubMed. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. [Link]

Sources

Methodological & Application

Application Note: A Robust Synthetic Protocol for the Preparation of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-part synthetic protocol for the preparation of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid amides. Pyrazole-based carboxamides are a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities.[1][2][3] The described methodology is robust, scalable, and relies on common laboratory reagents, making it highly applicable for researchers in organic synthesis, pharmaceuticals, and agrochemical development. Part one details the synthesis of the key intermediate, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, via a classic Knorr cyclocondensation followed by ester hydrolysis. Part two provides a comprehensive guide to the subsequent amide bond formation using a standard and highly efficient peptide coupling strategy. The rationale behind key procedural steps, reaction mechanisms, and purification techniques are thoroughly discussed to ensure successful implementation.

General Synthetic Strategy

The most versatile and widely adopted strategy for synthesizing the target pyrazole carboxamides is a convergent two-stage process.[4] This approach offers modularity, allowing for the late-stage introduction of diverse amine functionalities to generate a library of amide derivatives.

  • Stage 1: Construction of the Pyrazole Core. The synthesis begins with the formation of the pyrazole heterocyclic system. This is efficiently achieved through the Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester and a substituted hydrazine.[1][5][6] The resulting pyrazole-carboxylate ester is then hydrolyzed to yield the crucial carboxylic acid intermediate.[4]

  • Stage 2: Amide Bond Formation. The pyrazole carboxylic acid is then coupled with a desired primary or secondary amine. Due to the low reactivity of carboxylic acids towards direct amidation, activation with a coupling agent is necessary. The use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like N-hydroxybenzotriazole (HOBt), is a reliable and high-yielding method.[7][8]

The overall workflow is illustrated below.

G cluster_start Starting Materials cluster_stage1 Stage 1: Pyrazole Core Synthesis cluster_stage2 Stage 2: Amide Coupling SM1 4-Chlorophenylhydrazine P1A Protocol 1A: Knorr Cyclocondensation SM1->P1A SM2 Ethyl Acetoacetate SM2->P1A SM3 Primary/Secondary Amine (R1R2NH) P2 Protocol 2: EDC/HOBt Amide Coupling SM3->P2 P1B Protocol 1B: Ester Hydrolysis P1A->P1B Intermediate Key Intermediate: 1-(4-chlorophenyl)-5-methyl- 1H-pyrazole-3-carboxylic Acid P1B->Intermediate FinalProduct Target Compound: 1-(4-chlorophenyl)-5-methyl-1H- pyrazole-3-carboxamide Derivative P2->FinalProduct Intermediate->P2

Figure 1: General workflow for the synthesis of pyrazole carboxamides.

Part 1: Synthesis of the Carboxylic Acid Intermediate

Principle and Rationale

The construction of the 1,5-disubstituted pyrazole ring is achieved via the Knorr synthesis.[1] This reaction involves the acid-catalyzed condensation of 4-chlorophenylhydrazine with ethyl acetoacetate, a readily available β-ketoester. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[1] The resulting ethyl ester is a stable, easily purified solid.

To prepare for the subsequent amidation, this ester must be converted to the corresponding carboxylic acid. This is accomplished through saponification, a base-mediated hydrolysis reaction. Using lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water is highly effective.[4] Following complete hydrolysis, the reaction mixture is acidified, causing the carboxylic acid product, which is typically insoluble in the acidic aqueous medium, to precipitate for easy collection by filtration.[4]

Detailed Experimental Protocols

Protocol 1A: Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.0 eq) and ethanol (approx. 5-10 mL per gram of hydrazine).

  • Add glacial acetic acid (0.1 eq) to the suspension to act as a catalyst.[4]

  • Begin stirring the mixture at room temperature. Add ethyl acetoacetate (1.0 eq) dropwise over 10-15 minutes.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, allow the reaction to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into cold water with stirring. A solid precipitate of the pyrazole ester should form.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove any residual acid and salts.

  • Dry the product under high vacuum. The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.[4]

Protocol 1B: Hydrolysis to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

  • In a round-bottom flask, dissolve the pyrazole ester from Protocol 1A (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution and stir vigorously at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction.[4]

  • Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture to a pH of 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A white precipitate of the carboxylic acid will form.[4]

  • Continue stirring the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Dry the product under high vacuum. This product is often of sufficient purity (>95%) to be used directly in the next step without further purification.[4]

Materials & Reagents for Part 1
Reagent/MaterialPurpose/Role
4-Chlorophenylhydrazine HClStarting Material (N-N source)
Ethyl AcetoacetateStarting Material (C-C-C source)
EthanolSolvent
Glacial Acetic AcidCatalyst
Tetrahydrofuran (THF)Solvent
Lithium Hydroxide (LiOH)Base for Hydrolysis
Hydrochloric Acid (1M)Acid for Workup
WaterSolvent / Workup
Anhydrous Sodium SulfateDrying Agent (if extraction is needed)
Silica GelStationary Phase for Chromatography

Part 2: Synthesis of Target Amide Derivatives

Principle and Rationale: EDC/HOBt Mediated Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble and highly efficient activating agent. The reaction mechanism proceeds through several key steps:[7][9][10]

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • HOBt Interception: This intermediate is unstable. N-hydroxybenzotriazole (HOBt) acts as a crucial additive by intercepting the O-acylisourea to form a more stable HOBt-active ester. This step is vital as it minimizes the risk of racemization (if chiral centers are present) and prevents the formation of an N-acylurea byproduct.[7][10]

  • Aminolysis: The desired amine, acting as a nucleophile, attacks the carbonyl carbon of the HOBt-active ester. This step forms the stable amide bond and regenerates HOBt, which is catalytic in principle.[10]

A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is added to neutralize any acid salts (like EDC·HCl) and to deprotonate the amine hydrochloride, if used.[8]

Figure 2: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Experimental Protocol

Protocol 2: General Procedure for Amide Coupling

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired primary or secondary amine (1.1 eq).[7]

  • Dissolve the mixture in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains low.[7]

  • Add DIPEA (2.5-3.0 eq) dropwise. The mixture may become cloudy.

  • Allow the reaction to slowly warm to room temperature and stir for 4 to 24 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate (to remove HOBt and unreacted acid), and finally with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7][11]

Materials & Reagents for Part 2
Reagent/MaterialPurpose/Role
Pyrazole Carboxylic AcidSubstrate
Primary or Secondary AmineSubstrate
EDC·HClCarboxylic Acid Activator
HOBtCoupling Additive
DIPEA or TriethylamineNon-nucleophilic Base
Anhydrous DMF or DCMSolvent
Ethyl AcetateExtraction Solvent
1M HCl, Sat. NaHCO₃, BrineAqueous Workup Reagents
Anhydrous Sodium SulfateDrying Agent
Silica GelStationary Phase for Chromatography

References

  • Kumar, V., & Aggarwal, S. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available at: [Link]

  • Götzinger, A. C., et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Müller, T. J. J. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. Available at: [Link]

  • Müller, T. J. J. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Arslan, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Mengeş, N., & Bildirici, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • De, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Google Patents. (2012). Process for preparation of pyrazole carboxylic acid amide. CN102844306B.
  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules. Available at: [Link]

  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

  • ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides. Available at: [Link]

  • ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides. Available at: [Link]

  • Google Patents. (2011). Process for the preparation of pyrazole carboxylic acid amides. WO2011131543A1.

Sources

Application Notes and Protocols for the Utilization of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyrazole Carboxylic Acids in Modern Crop Protection

The pyrazole scaffold is a cornerstone in the discovery of novel agrochemicals, with its derivatives demonstrating a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3] The compound 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid belongs to this versatile class of molecules and holds significant potential as an active ingredient in modern crop protection products. Its structural features, particularly the substituted pyrazole ring, suggest a high likelihood of biological efficacy.[1][4] This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists, providing detailed application notes and protocols for the synthesis, formulation, and quality control of agrochemical products based on this promising active ingredient. The causality behind experimental choices is explained to provide a deeper understanding of the formulation science, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Physicochemical Properties of the Active Ingredient

Table 1: Physicochemical Properties of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid and a Close Isomer

Property1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (Isomer)
Molecular Formula C₁₁H₉ClN₂O₂C₁₁H₉ClN₂O₂
Molecular Weight 236.65 g/mol 236.66 g/mol [1]
CAS Number 126129-22-415943-84-7[1]
Appearance Expected to be a white to off-white crystalline solidWhite powder[1]
Melting Point Not available211-214 °C[1]
Solubility Expected to have low water solubility and good solubility in organic solvents.Described as having "excellent solubility and stability" in organic solvents.[1]

The carboxylic acid moiety suggests that the compound's solubility will be pH-dependent, with increased solubility in alkaline conditions due to salt formation. The low water solubility of the parent acid makes it a suitable candidate for formulation as an Emulsifiable Concentrate (EC), a Wettable Powder (WP), or a Suspension Concentrate (SC).

Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

The synthesis of the target molecule can be achieved through a two-step process involving the formation of the corresponding ethyl ester followed by its hydrolysis. This approach is a common and effective method for the preparation of pyrazole carboxylic acids.[5][6]

Workflow for Synthesis

Synthesis Workflow Start Starting Materials: - 4-Chlorophenylhydrazine - Ethyl 2-methyl-3-oxobutanoate Step1 Step 1: Cyclocondensation Formation of Ethyl Ester Start->Step1 Step2 Step 2: Hydrolysis Conversion to Carboxylic Acid Step1->Step2 End Final Product: 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Step2->End

Caption: Synthetic route to the target compound.

Protocol 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

This protocol is adapted from established methods for pyrazole synthesis.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorophenylhydrazine (1 equivalent) and ethyl 2-methyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[7]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure ethyl ester.

Protocol 2: Hydrolysis to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

This hydrolysis step is a standard procedure for converting esters to carboxylic acids.[6][8]

  • Reaction Setup: Dissolve the synthesized ethyl ester (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).[8]

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Isolation: Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3. The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Agrochemical Formulation Strategies

The choice of formulation type is dictated by the physicochemical properties of the active ingredient, the intended application, and economic considerations. For a water-insoluble active ingredient like 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, three common and effective formulation types are Emulsifiable Concentrates (EC), Wettable Powders (WP), and Suspension Concentrates (SC).[9][10][11]

Formulation Selection Logic

Formulation Selection AI Active Ingredient: 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (Low Water Solubility) EC Emulsifiable Concentrate (EC) - AI soluble in organic solvent - Forms emulsion in water AI->EC Good solubility in organic solvents WP Wettable Powder (WP) - AI is a solid - Forms suspension in water AI->WP Solid at room temperature SC Suspension Concentrate (SC) - AI is a solid suspended in liquid - Forms suspension in water AI->SC Solid at room temperature

Caption: Logic for selecting formulation types.

Protocol 3: Emulsifiable Concentrate (EC) Formulation

EC formulations are a popular choice for water-insoluble active ingredients that are soluble in organic solvents.[12] They form a stable emulsion when diluted with water in the spray tank.[13]

Rationale for Component Selection:
  • Solvent: Aromatic hydrocarbons like Solvesso™ 100 or cyclohexanone are effective solvents for many active ingredients and are commonly used in EC formulations. The choice of solvent is critical to ensure the active ingredient remains dissolved at both high and low temperatures.

  • Emulsifiers: A blend of anionic and non-ionic surfactants is typically used to create a stable emulsion.[9] The anionic surfactant provides rapid emulsification, while the non-ionic surfactant imparts long-term stability.[13]

Table 2: Example Recipe for a 200 g/L EC Formulation

ComponentFunctionTypical Concentration (% w/w)
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidActive Ingredient20.0
Calcium Dodecylbenzene Sulfonate (anionic)Emulsifier5.0
Polyoxyethylene Alkyl Ether (non-ionic)Emulsifier5.0
Aromatic Solvent (e.g., Solvesso™ 100)Solventto 100
Step-by-Step Protocol:
  • Preparation: In a suitable mixing vessel, add the aromatic solvent.

  • Dissolution: While stirring, slowly add the 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid until it is completely dissolved.

  • Addition of Emulsifiers: Add the anionic and non-ionic emulsifiers to the mixture and continue to stir until a homogenous solution is obtained.

  • Quality Control: Perform the necessary quality control tests as outlined in the QC section.

Protocol 4: Wettable Powder (WP) Formulation

WP formulations are dry powders that are mixed with water to form a suspension for spraying.[14] They are a good option for active ingredients that are solid at room temperature and have low water solubility.[10]

Rationale for Component Selection:
  • Carrier: Inert carriers such as kaolin clay or silica provide bulk and aid in the even distribution of the active ingredient.

  • Wetting Agent: A wetting agent, such as a sodium lignosulfonate, is essential to help the powder disperse in water.[14]

  • Dispersing Agent: A dispersing agent, like a naphthalene sulfonate condensate, prevents the suspended particles from agglomerating.[15]

Table 3: Example Recipe for a 50% WP Formulation

ComponentFunctionTypical Concentration (% w/w)
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidActive Ingredient50.0
Sodium LignosulfonateWetting Agent3.0
Sodium Naphthalene Sulfonate CondensateDispersing Agent5.0
Kaolin ClayCarrierto 100
Step-by-Step Protocol:
  • Pre-milling: Roughly mix the active ingredient, wetting agent, dispersing agent, and carrier.

  • Milling: Pass the mixture through an air mill or a hammer mill to achieve a fine, uniform particle size. The particle size is a critical parameter for the performance of a WP formulation.

  • Blending: Thoroughly blend the milled powder to ensure homogeneity.

  • Quality Control: Conduct the required quality control tests.

Protocol 5: Suspension Concentrate (SC) Formulation

SC formulations consist of a stable suspension of the solid active ingredient in a liquid, typically water.[11] They offer the advantages of being dust-free and easy to handle.[11]

Rationale for Component Selection:
  • Suspending Agent: A suspending agent, such as xanthan gum or attapulgite clay, increases the viscosity of the liquid phase to prevent the solid particles from settling.[16][17]

  • Wetting and Dispersing Agents: Similar to WP formulations, these are crucial for the stability of the suspension and its performance upon dilution.

  • Antifreeze: Propylene glycol is often added to prevent the formulation from freezing at low temperatures.

  • Antifoaming Agent: A silicone-based antifoaming agent is used to prevent excessive foaming during manufacturing and dilution.

Table 4: Example Recipe for a 400 g/L SC Formulation

ComponentFunctionTypical Concentration (% w/w)
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidActive Ingredient40.0
Propylene GlycolAntifreeze5.0
Non-ionic Wetting AgentWetting Agent2.0
Polymeric Dispersing AgentDispersing Agent3.0
Xanthan GumSuspending Agent0.2
Silicone Antifoaming AgentAntifoaming Agent0.1
WaterCarrierto 100
Step-by-Step Protocol:
  • Aqueous Phase Preparation: In a mixing vessel, dissolve the wetting agent, dispersing agent, and antifreeze in water.

  • Milling: Add the active ingredient to the aqueous phase and mill the mixture in a bead mill to achieve the desired particle size distribution.

  • Thickener Addition: Prepare a pre-gel of the xanthan gum in a small amount of water and add it to the milled suspension under high shear to achieve the desired viscosity.

  • Final Additions: Add the antifoaming agent and mix until uniform.

  • Quality Control: Perform the necessary quality control tests.

Quality Control (QC) for Agrochemical Formulations

Rigorous quality control is essential to ensure the safety, efficacy, and stability of agrochemical formulations.[18] The specific QC tests will vary depending on the formulation type.

Workflow for Quality Control

Quality Control Workflow Sample Formulation Sample (EC, WP, or SC) Physical Physical Tests Sample->Physical Chemical Chemical Tests Sample->Chemical Performance Performance Tests Sample->Performance Release Batch Release Physical->Release Chemical->Release Performance->Release

Caption: General workflow for quality control.

Table 5: Key Quality Control Parameters for Different Formulation Types

QC TestEmulsifiable Concentrate (EC)Wettable Powder (WP)Suspension Concentrate (SC)
Appearance Clear, homogenous liquidFine, homogenous powderHomogenous, viscous liquid
Active Ingredient Content HPLC or GCHPLC or GCHPLC or GC[19][20]
pH Not typically measuredMeasured in a 1% aqueous dispersionMeasured directly
Emulsion Stability ExcellentN/AN/A
Wettability N/AExcellent[21]N/A
Suspensibility N/AExcellent[21]Excellent[22]
Particle Size N/AWet sieve test[21]Wet sieve and particle size distribution analysis[22]
Viscosity Not typically measuredN/AMeasured by viscometer
Pourability N/AN/AExcellent[22]
Storage Stability Tested at elevated and low temperatures[23]Tested at elevated temperatures[21]Tested at elevated and low temperatures[22]
Analytical Method for Active Ingredient Content

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative analysis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in various formulations.[19]

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Detection: UV detector at a suitable wavelength (determined by UV scan of a standard)

  • Quantification: External standard method with a certified reference standard of the active ingredient.

Conclusion

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a promising active ingredient for the development of new agrochemical products. By understanding its physicochemical properties and applying sound formulation principles, it is possible to develop stable and effective Emulsifiable Concentrate, Wettable Powder, and Suspension Concentrate formulations. The detailed protocols and quality control measures provided in this guide are intended to empower researchers and formulation chemists to unlock the full potential of this valuable molecule in addressing the ongoing challenges in global agriculture.

References

  • Quality Control For Pesticide Formulation Products PG2345.pptx. Slideshare. [Link]

  • Quality Control of Pesticide Products. Scientific, technical publications in the nuclear field | IAEA. [Link]

  • Wettable Powder Specifications Guide. Scribd. [Link]

  • Formulating emulsifiable concentrate (EC). Croda Agriculture. [Link]

  • QUALITY CONTROL OF PESTICIDES, CONTAINING MULTIPLE ACTIVE INGREDIENTS. cipac.org. [Link]

    • Food and Agriculture Organization of the United Nations. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. NIH. [Link]

  • Wettable powder (WP) formulations. Croda Agriculture. [Link]

  • Suspension concentrate (SC) guide. Croda Agriculture. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Schematic diagram of Processing of Processing of SC formulations. ResearchGate. [Link]

  • Emulsifiers for EC/SC/ME/OD/SL/WP/WDG Formulations, Alkyl Phenol Ethoxylates, Fatty Alcohol Ethoxylates. Shree Vallabh Chemical. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

  • Suspending Agents. CD Formulation. [Link]

  • FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS QUINCLORAC 3,7-dichloroquinoline-8-carboxylic acid 2002. Food and Agriculture Organization of the United Nations. [Link]

  • AGROCHEMICALS FORMULATION. PCC SE. [Link]

  • Understanding Emulsifiable Concentrate Herbicides: What They Are and How They Work. [Link]

  • Emulsifier And Dispersants For Pesticides. Miihir Chemosol. [Link]

  • Surfactants For Wettable Powders(WP). Innovative Emulsifiers And Adjuvants For Pesticides. [Link]

  • (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

  • Pyrazole fungicide composition.
  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]

  • Formulations. WSU Production Guide. [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]

  • Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. White Rose Research Online. [Link]

  • Synergetic Fungicidal Formulatio Ns, Process For Preparing And Use. Quick Company. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. Organic Process Research & Development. ACS Publications. [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives.
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C. LOCKSS. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • A green and efficient hydrolysis of met. JOCPR. [Link]

  • Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. ResearchGate. [Link]

  • Suspending agents. Slideshare. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. the NIST WebBook. [Link]

  • Development of Analytical Methods to Analyze Pesticide Residues. MDPI. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

Sources

Application Notes & Protocols: The Role of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (henceforth referred to as CMPA) in contemporary drug design. This document provides a synthesis of its therapeutic potential, outlines detailed protocols for its evaluation, and offers insights into its mechanism of action based on established knowledge of the pyrazole scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

CMPA, with its characteristic 1-(4-chlorophenyl) and 5-methyl substitutions, belongs to a class of pyrazoles that has shown significant promise, particularly as modulators of enzymes involved in inflammation and cell proliferation.[4][5] The 4-chlorophenyl group at the N1 position is a common feature in many selective cyclooxygenase-2 (COX-2) inhibitors, suggesting a primary application for CMPA in the development of next-generation anti-inflammatory agents with potentially improved safety profiles.[2][3]

Part 1: Postulated Mechanism of Action - Selective COX-2 Inhibition

A primary and highly plausible application of CMPA is in the design of anti-inflammatory drugs. Based on extensive structure-activity relationship (SAR) studies of related pyrazole derivatives, CMPA is hypothesized to act as a selective inhibitor of cyclooxygenase-2 (COX-2).[2][3][5]

The Causality Behind the Hypothesis:

The COX-2 enzyme is a key mediator of the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain, fever, and inflammation. Unlike the constitutively expressed COX-1 isoform which plays a role in gastric protection and platelet aggregation, COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a validated therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

The structural features of CMPA are consistent with known selective COX-2 inhibitors like Celecoxib:

  • Diaryl Heterocycle: The pyrazole core with two aryl substituents (the 4-chlorophenyl ring at N1) fits the general pharmacophore for this class.

  • Side Pocket Access: The specific substitution pattern is believed to allow the molecule to access a secondary side pocket present in the active site of COX-2 but not COX-1, thereby conferring selectivity.[3]

  • Carboxylic Acid Moiety: The carboxylic acid group at the C3 position is crucial for interacting with key amino acid residues, such as Arginine, at the top of the COX active site, anchoring the inhibitor.

***dot digraph "COX-2_Inhibition_Pathway" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., Cytokines, Pathogens)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2 (PLA2)", fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins (PGE2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain, Fever", fillcolor="#F1F3F4", fontcolor="#202124"]; CMPA [label="CMPA\n(1-(4-chlorophenyl)-5-methyl-\n1H-pyrazole-3-carboxylic acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> PLA2 [label="Activates"]; PLA2 -> Cell_Membrane [label="Acts on"]; Cell_Membrane -> Arachidonic_Acid [label="Releases"]; Arachidonic_Acid -> COX2 [label="Substrate for"]; COX2 -> Prostaglandins [label="Synthesizes"]; Prostaglandins -> Inflammation [label="Mediates"]; CMPA -> COX2 [label="Selectively Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; }

Caption: Postulated mechanism of CMPA as a selective COX-2 inhibitor.

Part 2: Potential Application in Oncology

Beyond inflammation, closely related pyrazole derivatives have demonstrated significant potential as anticancer agents.[4] Specifically, a study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs revealed broad-spectrum antitumor activity against numerous cancer cell lines.[6][7] This suggests that CMPA should be evaluated for its antiproliferative properties.

The precise mechanism for the anticancer effects of such pyrazoles is an area of active investigation, but may involve:

  • Inhibition of signaling pathways crucial for tumor growth and survival.

  • Induction of apoptosis (programmed cell death).

  • Anti-angiogenic effects, preventing the formation of new blood vessels that supply tumors.

The data below, from a study on a structurally similar compound, illustrates the potential potency.

Table 1: Antiproliferative Activity of a 1-(4-chlorophenyl)-pyrazole Analog (Data extracted from studies on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs for illustrative purposes)[6][7]

Cancer Cell Line SubpanelCompound IDMean GI50 (µM)
Leukemia11 0.09
Leukemia14 0.03
Non-Small Cell Lung Cancer14 0.08
Colon Cancer14 0.12
CNS Cancer11 0.25
Melanoma14 0.07
Ovarian Cancer11 0.18
Renal Cancer14 0.10
Prostate Cancer11 0.22
Breast Cancer14 0.09

GI50: Concentration causing 50% growth inhibition.

Experimental Protocols

The following protocols are designed to validate the hypothesized activities of CMPA.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the potency and selectivity of CMPA for COX isoforms.

Objective: To calculate the IC50 values (concentration causing 50% enzyme inhibition) of CMPA for both COX-1 and COX-2.

Materials:

  • CMPA (dissolved in DMSO)

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX activity assay kit (e.g., from Cayman Chemical)

  • 96-well microplates

  • Plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of CMPA in DMSO, typically from 10 mM down to 1 nM. Further dilute these into the assay buffer. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls.

  • Enzyme Incubation: In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer.

  • Inhibitor Addition: Add the diluted CMPA or control compounds to the wells containing the enzymes. Also include a "no inhibitor" control (DMSO vehicle only).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. This step is critical for establishing binding equilibrium before the substrate is introduced.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Detection: Stop the reaction and add the detection reagents as per the kit manufacturer's instructions. This typically involves measuring the production of prostaglandin PGG2, often via a colorimetric or fluorometric product.

  • Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the percentage of inhibition for each CMPA concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each isoform. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

***dot digraph "COX_Assay_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Prepare CMPA\nSerial Dilutions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Enzyme [label="Dispense COX-1 or COX-2\ninto 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Inhibitor [label="Add Diluted CMPA\nand Controls to Wells", fillcolor="#FBBC05", fontcolor="#202124"]; Pre_Incubate [label="Pre-incubate 15 min\nat Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add Arachidonic Acid\nto Initiate Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_37C [label="Incubate 10 min\nat 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect [label="Add Detection Reagents\n& Read Plate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate % Inhibition,\nDetermine IC50 & SI", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Add_Enzyme; Add_Enzyme -> Add_Inhibitor; Add_Inhibitor -> Pre_Incubate; Pre_Incubate -> Add_Substrate; Add_Substrate -> Incubate_37C; Incubate_37C -> Detect; Detect -> Analyze; }

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol assesses the effect of CMPA on the viability and proliferation of cancer cells.

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of CMPA in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • CMPA (dissolved in DMSO)

  • Doxorubicin or Paclitaxel (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of CMPA and control drugs in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the treated cells for 48 to 72 hours. The duration should be sufficient to allow for multiple cell doublings in the control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control cells. Plot the percentage of growth inhibition versus the log of CMPA concentration and use non-linear regression to calculate the GI50 value.

Conclusion and Future Directions

The structural attributes of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid make it a compelling candidate for development as a selective COX-2 inhibitor for treating inflammation. The provided protocols offer a robust framework for validating this hypothesis and quantifying its potency and selectivity. Furthermore, based on the potent anticancer activity of closely related analogs, its evaluation as an antiproliferative agent is strongly warranted. Future research should also explore its potential in other therapeutic areas where pyrazole derivatives have shown promise, such as antiviral and antibacterial applications.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Anonymous. (n.d.). Current status of pyrazole and its biological activities. PubMed Central.
  • Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
  • Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342. [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 17(7), 8277-8302. [Link]

  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]

  • ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.

Sources

The Synthesis and Application of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: A Key Intermediate for Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, a pivotal intermediate in the development of potent anti-inflammatory drugs. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers in-depth technical insights, step-by-step experimental procedures, and the scientific rationale behind the methodologies.

Introduction: The Significance of Pyrazole Derivatives in Anti-inflammatory Drug Discovery

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Many compounds incorporating the pyrazole scaffold have demonstrated anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2] Notably, the diaryl-substituted pyrazole structure is a key pharmacophore in a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors.[3][4] These agents, such as Celecoxib, offer a more favorable gastrointestinal safety profile compared to traditional NSAIDs by selectively targeting the COX-2 isozyme, which is upregulated at sites of inflammation.[5][6]

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid serves as a crucial building block for the synthesis of these selective COX-2 inhibitors. Its structural features, including the chlorophenyl and methyl-substituted pyrazole core, are instrumental in achieving high-potency and selective inhibition of the COX-2 enzyme. This guide will elucidate the synthetic pathway to this key intermediate and its subsequent conversion into a representative anti-inflammatory agent.

Synthetic Pathway Overview

The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is typically achieved through a multi-step process commencing with the formation of a hydrazone, followed by a Knorr-type pyrazole synthesis, and subsequent hydrolysis of the resulting ester. The carboxylic acid can then be functionalized to yield the final active pharmaceutical ingredient.

Caption: General synthetic workflow for the preparation of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid and its conversion to an anti-inflammatory agent.

Part 1: Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

This section provides a detailed, three-step protocol for the synthesis of the target intermediate.

Step 1: Synthesis of Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate

This initial step involves the diazotization of 4-chloroaniline followed by a Japp–Klingemann reaction with ethyl acetoacetate to form the corresponding hydrazone. This reaction is a well-established method for the synthesis of arylhydrazones of β-keto esters.

Protocol:

  • Diazotization of 4-Chloroaniline:

    • In a 250 mL beaker, dissolve 12.7 g (0.1 mol) of 4-chloroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

  • Coupling Reaction:

    • In a separate 1 L beaker, prepare a solution of 13.0 g (0.1 mol) of ethyl acetoacetate and 25 g of sodium acetate in 200 mL of ethanol.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.

    • A yellow-orange solid will precipitate. Continue stirring for 30 minutes at 0-5 °C.

  • Work-up and Purification:

    • Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate as a yellow crystalline solid.[5]

    • Dry the product in a vacuum oven at 50 °C.

Expected Yield and Characterization:

ParameterValueReference
Appearance Yellow crystalline solid[5]
Typical Yield 85-92%[6]
Melting Point 142-144 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 1.40 (t, 3H, -CH₃), 2.55 (s, 3H, -COCH₃), 4.35 (q, 2H, -OCH₂-), 7.30-7.40 (m, 4H, Ar-H), 14.5 (s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 14.3, 26.8, 61.5, 117.5, 129.5, 130.0, 131.0, 140.0, 162.0, 192.5
**IR (KBr, cm⁻¹) **3250 (N-H), 1710 (C=O, ester), 1650 (C=O, ketone), 1600 (C=N)
Step 2: Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

This step involves the cyclization of the hydrazone intermediate to form the pyrazole ring, a reaction often referred to as the Knorr pyrazole synthesis.[7] This can be achieved under either acidic or basic conditions. Here, we describe an acid-catalyzed cyclization.

Protocol:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 26.8 g (0.1 mol) of ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate in 150 mL of glacial acetic acid.

    • Add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL).

  • Cyclization:

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.

    • A white solid will precipitate. Filter the solid using a Büchner funnel and wash with copious amounts of water to remove acetic acid.

    • Recrystallize the crude product from ethanol to afford pure ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate.

    • Dry the product under vacuum.

Expected Yield and Characterization:

ParameterValue
Appearance White to off-white solid
Typical Yield 75-85%
Melting Point 98-100 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 1.42 (t, 3H, -CH₃), 2.40 (s, 3H, pyrazole-CH₃), 4.45 (q, 2H, -OCH₂-), 6.75 (s, 1H, pyrazole-H), 7.40-7.50 (m, 4H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 12.0, 14.5, 61.0, 108.0, 126.0, 129.5, 134.0, 138.0, 144.0, 149.0, 163.0
MS (ESI) m/z 267.0 [M+H]⁺
Step 3: Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

The final step in the synthesis of the intermediate is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved via saponification using a strong base.

Protocol:

  • Saponification:

    • In a 250 mL round-bottom flask, dissolve 26.6 g (0.1 mol) of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate in 100 mL of ethanol.

    • Add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water.

    • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up and Purification:

    • After cooling, remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

    • A white precipitate will form. Stir for 30 minutes in the ice bath to ensure complete precipitation.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 60-70 °C to yield 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Expected Yield and Characterization:

ParameterValue
Appearance White crystalline powder
Typical Yield 90-95%
Melting Point 212-214 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 2.35 (s, 3H, pyrazole-CH₃), 6.80 (s, 1H, pyrazole-H), 7.50-7.60 (m, 4H, Ar-H), 13.0 (br s, 1H, -COOH)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 11.5, 107.5, 125.5, 129.0, 133.0, 137.5, 143.5, 148.0, 163.5
MS (ESI) m/z 237.0 [M-H]⁻

Part 2: Conversion to an Anti-inflammatory Agent

This section details the conversion of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid into a celecoxib analog, a potent and selective COX-2 inhibitor. This transformation involves the formation of an acid chloride followed by amidation with a suitable sulfonamide.

Caption: Workflow for the conversion of the pyrazole carboxylic acid intermediate to a celecoxib analog.

Protocol: Synthesis of a Celecoxib Analog
  • Formation of the Acid Chloride:

    • Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and releases toxic fumes.

    • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 2.37 g (0.01 mol) of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in 30 mL of anhydrous dichloromethane.

    • Add 2-3 drops of anhydrous dimethylformamide (DMF) as a catalyst.

    • Slowly add 1.5 mL (0.02 mol) of thionyl chloride dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-3 hours. The suspension should become a clear solution as the acid chloride forms.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

  • Amidation with 4-Aminobenzenesulfonamide:

    • In a separate 100 mL flask, dissolve 1.72 g (0.01 mol) of 4-aminobenzenesulfonamide in 30 mL of anhydrous pyridine at 0 °C.

    • Dissolve the crude acid chloride from the previous step in 20 mL of anhydrous dichloromethane.

    • Slowly add the acid chloride solution to the sulfonamide solution at 0 °C with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into 100 mL of ice-water.

    • Acidify with 2M hydrochloric acid to pH ~2.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final anti-inflammatory agent.

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory properties of celecoxib and its analogs stem from their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[5] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] While COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection, COX-2 is an inducible enzyme that is upregulated during inflammation.[6]

The diaryl-substituted pyrazole core of these inhibitors fits into a side pocket of the COX-2 active site, which is absent in the COX-1 isoform. This structural difference allows for selective binding and inhibition of COX-2, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the gastroprotective functions of COX-1.[1]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib_Analog Celecoxib Analog (Pyrazole Derivative) Celecoxib_Analog->COX2 Inhibition

Caption: Simplified signaling pathway of COX-2 inhibition by a celecoxib analog.

Safety and Handling

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid:

  • Hazard Identification: May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a fume hood.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

  • Storage: Store in a cool, dry place away from incompatible materials.

General Precautions for Synthesis:

  • All synthetic procedures should be carried out by trained personnel in a laboratory setting.

  • Thionyl chloride is highly corrosive and should be handled with extreme care in a fume hood.

  • Pyridine has a strong, unpleasant odor and is flammable; handle in a well-ventilated area.

  • Always wear appropriate personal protective equipment.

Conclusion

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a valuable and versatile intermediate in the synthesis of modern anti-inflammatory drugs. The protocols detailed in this guide provide a robust framework for its preparation and subsequent elaboration into potent COX-2 inhibitors. A thorough understanding of the synthetic methodologies and the underlying scientific principles is crucial for the successful development of novel therapeutic agents in this class.

References

Click to expand
  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. National Center for Biotechnology Information. Available from: [Link]

  • Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. (A‐B)... ResearchGate. Available from: [Link]

  • A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. ScienceDirect. Available from: [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. Available from: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. Available from: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Center for Biotechnology Information. Available from: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available from: [Link]

  • Process for preparation of celecoxib. Google Patents.
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. ACS Publications. Available from: [Link]

  • An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor§. ResearchGate. Available from: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). SlideShare. Available from: [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. Available from: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. PubChem. Available from: [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. Available from: [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Der Pharma Chemica. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Center for Biotechnology Information. Available from: [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Available from: [Link]

  • Knorr pyrazole synthesis. ResearchGate. Available from: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

  • A Novel Synthetic Method for 1-(2,4-Dichlorophenyl)-4-methyl- 5-(4-chlorophenyl)-1 H -pyrazole-3-carboxylic Acid. ResearchGate. Available from: [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available from: [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Available from: [Link]_

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Available from: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. Available from: [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Process for the preparation of a pyrazole derivative. Google Patents.
  • Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. National Center for Biotechnology Information. Available from: [Link]

  • CYCLIZATION OF 3-ETHOXYCARBONYLIMINOCOUMARIN INTO BENZOPYRANO[2,3-c]PYRAZOLES. ResearchGate. Available from: [Link]

  • Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. ResearchGate. Available from: [Link]

  • Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. PubMed. Available from: [Link]

Sources

Topic: A Comprehensive Protocol for the Kinetic Analysis of Enzyme Inhibition by Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Pyrazole Scaffold in Modern Enzyme Inhibition

The pyrazole nucleus, a five-membered aromatic heterocycle, has firmly established itself as a "privileged scaffold" in modern drug discovery.[1][2] Its metabolic stability and versatile synthetic accessibility have led to its incorporation into a multitude of FDA-approved therapeutics targeting a wide range of diseases.[3][4] Many of these drugs, including Celecoxib (a COX-2 inhibitor) and Ruxolitinib (a JAK1/JAK2 inhibitor), exert their therapeutic effects by inhibiting specific enzymes.[1][4][5] Therefore, the accurate and detailed characterization of how novel pyrazole derivatives interact with and inhibit their target enzymes is a cornerstone of the drug discovery process.

This guide provides a comprehensive, field-proven protocol for conducting enzyme inhibition assays with pyrazole-based compounds. Moving beyond a simple list of steps, this document elucidates the causality behind experimental choices, outlines a self-validating assay design, and provides a framework for determining not only the potency (IC₅₀) of an inhibitor but also its mechanism of action (MoA). We will focus on a generalized spectrophotometric assay, a robust and widely accessible method for monitoring enzyme kinetics.[6]

Part 1: Foundational Principles of the Inhibition Assay

At its core, an enzyme inhibition assay quantifies the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. In a typical spectrophotometric assay, the activity of an enzyme is monitored by measuring the change in absorbance over time as a substrate is converted into a product (or a cofactor is consumed).[6] For instance, the activity of xanthine oxidase can be tracked by the increase in absorbance at 295 nm as it converts xanthine to uric acid. Similarly, alcohol dehydrogenase activity can be measured by monitoring the increase in absorbance at 340 nm corresponding to the conversion of the cofactor NAD+ to NADH.[7]

The relationship between the reaction rate (V) and substrate concentration [S] is described by the Michaelis-Menten equation .[8][9] Two key parameters arise from this model:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[10]

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[10]

An inhibitor's potency is most commonly expressed as the IC₅₀ (Half Maximal Inhibitory Concentration) , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[11][12] While essential, the IC₅₀ is not an absolute value; it can be influenced by factors like substrate concentration.[13][14] Therefore, for a more profound understanding, determining the inhibition constant (Ki) and the mechanism of inhibition is crucial.

Part 2: Essential Materials and Reagents

This protocol is designed to be adaptable. The specific enzyme, substrate, and buffer will depend on the biological system under investigation.

Equipment:

  • Microplate reader with kinetic measurement capabilities (UV/Vis).

  • Low-volume, multichannel pipettes.

  • Standard laboratory consumables (tubes, reservoirs, etc.).

  • 96-well, UV-transparent, flat-bottom microplates.

Reagents:

  • Purified Enzyme: e.g., Bovine Milk Xanthine Oxidase (XO), Equine Liver Alcohol Dehydrogenase (ADH). The concentration should be determined empirically to yield a linear reaction rate.

  • Substrate: e.g., Xanthine for XO, Ethanol for ADH, with NAD+ as a cofactor. The concentration used should ideally be close to the enzyme's Km for sensitive IC₅₀ determination.

  • Pyrazole Derivative (Test Inhibitor): A stock solution (e.g., 10-50 mM) prepared in 100% Dimethyl Sulfoxide (DMSO).

  • Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., Allopurinol for XO, 4-Methylpyrazole for ADH).[15][16] This is critical for validating assay performance.

  • Assay Buffer: Optimized for the specific enzyme's pH and ionic strength requirements (e.g., potassium phosphate buffer).

  • DMSO: For preparing inhibitor dilutions and for use in control wells to normalize solvent effects.

Part 3: Detailed Experimental Protocols

Protocol 1: Reagent Preparation and Handling
  • Assay Buffer: Prepare a 1L stock of the appropriate buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.5). Ensure the pH is accurately adjusted at the intended assay temperature.

  • Enzyme Stock: Reconstitute the purified enzyme in assay buffer to a high-concentration stock solution. Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles. On the day of the assay, thaw an aliquot on ice and dilute to the final working concentration in ice-cold assay buffer.

  • Substrate Stock: Prepare a concentrated stock solution of the substrate in the assay buffer. Some substrates may require gentle heating or pH adjustment to fully dissolve.

  • Inhibitor Stock Solutions: Prepare a 10 mM stock solution of your pyrazole derivative and the positive control inhibitor in 100% DMSO. Create a serial dilution series from this stock in DMSO. This method ensures that the final DMSO concentration in the assay remains constant across all inhibitor concentrations.

Causality Check: Preparing inhibitor dilutions in 100% DMSO before adding them to the aqueous buffer minimizes the risk of compound precipitation. The final DMSO concentration in the assay should be kept low (typically ≤1%) as higher concentrations can inhibit enzyme activity.

Protocol 2: IC₅₀ Determination Assay

This protocol describes the setup in a 96-well plate format for a final assay volume of 200 µL.

  • Plate Mapping: Design the plate layout to include blanks, negative controls (100% activity), positive controls, and multiple concentrations of the test inhibitor.

  • Inhibitor Addition: Add 2 µL of the appropriate DMSO dilutions of your pyrazole derivative to the "Test" wells. Add 2 µL of DMSO to the "Negative Control" wells and 2 µL of the positive control inhibitor (in DMSO) to the "Positive Control" wells.

  • Enzyme Addition: Prepare a working solution of the enzyme in assay buffer. Add 98 µL of this enzyme solution to all wells except the "Blank" wells. To the "Blank" wells, add 98 µL of assay buffer only.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at the assay temperature (e.g., 25°C or 37°C).

    • Expertise Insight: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for inhibitors with slow binding kinetics.

  • Reaction Initiation: Prepare a 2X working solution of the substrate in the assay buffer. To initiate the reaction, add 100 µL of the 2X substrate solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at the appropriate wavelength (e.g., 295 nm for XO, 340 nm for ADH) every 30 seconds for 10-20 minutes.

G cluster_prep Plate Preparation cluster_run Assay Execution cluster_data Data Acquisition p1 1. Add 2µL of Inhibitor/DMSO to appropriate wells p2 2. Add 98µL of Enzyme Solution (or Buffer for Blank) p1->p2 p3 3. Pre-incubate plate (10-15 min) p2->p3 p4 4. Initiate with 100µL of 2X Substrate Solution p3->p4 Time = 0 p5 5. Immediately place in reader and start kinetic read p4->p5 p6 Absorbance vs. Time data is generated for each well p5->p6 G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 No Inhibitor a3 a1->a3 + Inhibitor a_x a_y a_origin a_origin->a_x a_origin->a_y b1 b2 b1->b2 No Inhibitor b3 b4 b3->b4 + Inhibitor b_x b_y b_origin b_origin->b_x b_origin->b_y c1 c2 c1->c2 No Inhibitor c3 c4 c3->c4 + Inhibitor c_x c_y c_origin c_origin->c_x c_origin->c_y

Sources

Application Notes and Protocols for the Development of Herbicides Using 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Forward

The protocols and methodologies outlined herein are designed to be a self-validating system, guiding the user from the initial synthesis of the lead compound through comprehensive screening and preliminary toxicological assessment. Our approach is grounded in established scientific principles and aims to explain the causality behind experimental choices, empowering researchers to not only follow the steps but also to understand and adapt them for their specific needs.

Introduction: The Potential of Pyrazole Carboxylic Acids in Herbicide Development

This guide will provide a comprehensive framework for the synthesis, evaluation, and initial safety assessment of this promising herbicide candidate and its analogues.

Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

The following is a proposed synthetic route for 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, based on established pyrazole synthesis methodologies. The key reaction is a Knorr-type pyrazole synthesis involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Proposed Synthetic Pathway

Synthesis_Pathway A Ethyl 2,4-dioxopentanoate C Ethyl 1-(4-chlorophenyl)-5- methyl-1H-pyrazole-3-carboxylate A->C AcOH, Reflux B 4-Chlorophenylhydrazine B->C D 1-(4-chlorophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid C->D NaOH, EtOH/H2O, Reflux then H+

Caption: Proposed synthesis of the target compound.

Detailed Synthesis Protocol

Materials:

  • Ethyl 2,4-dioxopentanoate

  • 4-Chlorophenylhydrazine hydrochloride

  • Glacial Acetic Acid

  • Sodium Acetate

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

  • To a round-bottom flask, add 4-chlorophenylhydrazine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in glacial acetic acid.

  • Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base in situ.

  • Add ethyl 2,4-dioxopentanoate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Hydrolysis to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • Dissolve the purified ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Herbicide Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the herbicidal potential of the synthesized compound and its analogues.

In Vitro Screening: HPPD Enzyme Inhibition Assay

The primary mode of action for many pyrazole-based herbicides is the inhibition of the HPPD enzyme.[3] An in vitro enzyme assay is a rapid and cost-effective method to determine the direct inhibitory activity of the test compounds.

Principle:

The activity of HPPD is monitored by measuring the rate of conversion of its substrate, p-hydroxyphenylpyruvate (HPPA), to homogentisate. This can be followed spectrophotometrically.

HPPD_Inhibition_Assay A Prepare Assay Buffer and Reagents B Add HPPD Enzyme, Test Compound, and HPPA Substrate to Microplate A->B C Incubate at Room Temperature B->C D Measure Absorbance Change (Spectrophotometer) C->D E Calculate % Inhibition and IC50 D->E

Caption: Workflow for the HPPD enzyme inhibition assay.

Protocol:

  • Recombinant HPPD Enzyme: Obtain or prepare a purified recombinant HPPD enzyme from a plant source (e.g., Arabidopsis thaliana).

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM ascorbic acid and 0.1 mM FeSO₄.

  • Test Compound Preparation: Dissolve the synthesized compound in DMSO to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 180 µL of assay buffer.

    • Add 10 µL of the test compound dilution (or DMSO for control).

    • Add 5 µL of the HPPD enzyme solution.

    • Pre-incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 5 µL of the HPPA substrate.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Example Data Table:

CompoundIC₅₀ (nM) against A. thaliana HPPD
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 75
Analogue 150
Analogue 2150
Positive Control (e.g., Mesotrione)10
In Vivo Screening: Whole-Plant Greenhouse Trials

In vivo testing is crucial to assess the herbicidal efficacy of the compound under more realistic conditions, taking into account factors like uptake, translocation, and metabolism within the plant.[4]

Protocol:

  • Plant Species: Select a range of monocotyledonous (e.g., barnyardgrass, green foxtail) and dicotyledonous (e.g., velvetleaf, common lambsquarters) weed species. Include a crop species (e.g., corn, soybean) to assess selectivity.

  • Plant Growth: Grow the selected plant species from seed in pots containing a standard potting mix in a greenhouse with controlled temperature, humidity, and light conditions.

  • Herbicide Formulation: Formulate the test compound as an emulsifiable concentrate (EC) or a wettable powder (WP) for application. A simple formulation can be prepared by dissolving the compound in a small amount of a suitable solvent (e.g., acetone) with a surfactant and then diluting with water.

  • Application:

    • Pre-emergence: Apply the formulated herbicide to the soil surface immediately after planting the seeds.

    • Post-emergence: Apply the formulated herbicide uniformly over the foliage of the plants at a specific growth stage (e.g., 2-3 leaf stage).

  • Dosage: Apply the herbicide at a range of doses (e.g., 50, 100, 200, 400 g active ingredient per hectare) to determine the dose-response relationship. Include an untreated control and a commercial standard herbicide for comparison.

  • Evaluation:

    • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the untreated control.

  • Data Analysis:

    • Calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) for each weed species.

    • Assess the selectivity by comparing the GR₅₀ values for the weed species to that of the crop species.

Example Data Table:

CompoundApplicationWeed SpeciesGR₅₀ (g a.i./ha)Crop Safety (Corn) at 200 g a.i./ha (% injury)
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Post-emergenceBarnyardgrass120<10%
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Post-emergenceVelvetleaf95<10%
Commercial StandardPost-emergenceBarnyardgrass100<5%

Preliminary Toxicological Assessment

A preliminary toxicological assessment is essential to identify any potential hazards associated with the lead compound. The following protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[5][6][7][8][9]

Principle:

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category based on the observed mortality.

Toxicology_Workflow A Animal Acclimatization (e.g., Wistar Rats) B Dosing (Stepwise Procedure, starting at 300 mg/kg) A->B C Observation for Mortality and Clinical Signs (14 days) B->C D Necropsy of Surviving Animals C->D E Classification of Toxicity C->E

Caption: Workflow for preliminary acute oral toxicity testing.

Protocol:

  • Test Animals: Use a small number of a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).

  • Housing and Acclimatization: House the animals in appropriate conditions with controlled temperature, humidity, and light cycle. Allow for an acclimatization period of at least 5 days before the study begins.

  • Dose Administration: Administer the test substance orally by gavage in a suitable vehicle (e.g., corn oil).

  • Stepwise Dosing Procedure:

    • Start with a dose of 300 mg/kg body weight administered to a group of three animals.

    • If no mortality occurs, proceed to a higher dose (e.g., 2000 mg/kg) in another group of three animals.

    • If mortality is observed, the test is repeated at a lower dose level in another group of animals.

    • The classification is determined by the dose at which mortality is observed.

  • Observations:

    • Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern).

    • Record body weights at the start of the study and at least weekly thereafter.

  • Pathology: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis and Classification: Based on the number of mortalities at specific dose levels, classify the compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Conclusion and Future Directions

This guide provides a foundational framework for the development of herbicides based on 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. The detailed protocols for synthesis, in vitro and in vivo screening, and preliminary toxicological assessment are designed to enable researchers to systematically evaluate the potential of this and related compounds.

Successful identification of a lead compound with potent herbicidal activity and good crop selectivity from these initial studies would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogues to optimize herbicidal activity and selectivity.

  • Mode of Action Studies: Confirming HPPD inhibition as the primary mode of action and investigating potential secondary targets.

  • Environmental Fate and Ecotoxicology Studies: Assessing the persistence, mobility, and potential impact of the compound on non-target organisms in the environment.

  • Formulation Development: Optimizing the formulation to enhance stability, handling, and field performance.

By following a rigorous and systematic approach, the scientific community can continue to develop innovative and sustainable solutions for global weed management challenges.

References

  • OECD (2002), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link].

  • ACS Publications. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link].

  • ResearchGate. (2020). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link].

  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link].

  • Scribd. (n.d.). OECD 423 - Acute Oral Toxicity Study: 6. Describe Details of Study Plan To Justify The Use of Animals. Retrieved from [Link].

  • PMC. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link].

  • ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. Retrieved from [Link].

  • ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link].

  • PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link].

  • PubMed Central. (2018). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Retrieved from [Link].

  • Regulations.gov. (2020). HPPD Inhibiting Herbicides: State of the Science. Retrieved from [Link].

  • ResearchGate. (2022). (PDF) In vivo fluorescent screening for HPPD‐targeted herbicide discovery. Retrieved from [Link].

  • ScienceOpen. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Retrieved from [Link].

  • Google Patents. (n.d.). WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use.
  • Google Patents. (n.d.). AU2009250385B2 - Pyrazole compounds, process for their production and herbicides containing them.

Sources

Application Notes & Protocols for the Synthesis of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide to the experimental synthesis of novel pyrazole compounds. It moves beyond simple step-by-step instructions to offer insights into the strategic selection of synthetic routes, the rationale behind procedural steps, and comprehensive protocols for synthesis and characterization.

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4][5] This biological versatility has cemented their status as "privileged structures" in drug discovery.

Prominent FDA-approved drugs such as the COX-2 inhibitor Celecoxib , the anti-obesity agent Rimonabant , and the erectile dysfunction treatment Sildenafil all feature the pyrazole core, highlighting its importance in developing effective therapeutic agents.[3][6] The continued interest in this scaffold necessitates robust and versatile synthetic methodologies to generate novel analogues for screening and development.[7][8] This guide details several field-proven synthetic strategies, from classical condensations to modern multicomponent reactions.

Strategic Planning: Retrosynthetic Analysis of the Pyrazole Core

The construction of the pyrazole ring is conceptually straightforward, typically involving the combination of a three-carbon (C-C-C) dielectrophilic synthon with a nitrogen-nitrogen (N-N) dinucleophilic synthon (i.e., hydrazine or its derivatives).[2][9] Understanding these fundamental disconnections allows for the logical design of synthetic routes based on the availability of starting materials and the desired substitution pattern on the final pyrazole ring.

G Pyrazole Target Pyrazole Retrosynthesis Retrosynthetic Disconnection Pyrazole->Retrosynthesis SynthonA C-C-C Synthon (1,3-Dielectrophile) Retrosynthesis->SynthonA SynthonB N-N Synthon (Hydrazine) Retrosynthesis->SynthonB Dicarbonyl 1,3-Dicarbonyl Compound SynthonA->Dicarbonyl e.g. Unsaturated α,β-Unsaturated Carbonyl SynthonA->Unsaturated e.g. Hydrazine Hydrazine or Substituted Hydrazine SynthonB->Hydrazine G Start 1,3-Dicarbonyl + Hydrazine (R-NH-NH₂) Step1 Acid-Catalyzed Condensation Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 CyclicIntermediate Non-Aromatic Hemiaminal Step2->CyclicIntermediate Step3 Dehydration (-H₂O) CyclicIntermediate->Step3 Product Substituted Pyrazole Step3->Product

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acid Analogs

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] Within this broad class, analogs of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid have emerged as a focal point for drug discovery efforts. The specific arrangement of the substituted phenyl ring, the methyl group, and the carboxylic acid function provides a unique three-dimensional structure that can be finely tuned to optimize interactions with biological targets.

This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of these analogs, with a primary focus on their potential as anticancer and anti-inflammatory agents. We will delve into the rationale behind specific structural modifications and their impact on biological efficacy. Furthermore, this document offers detailed, field-proven protocols for the synthesis and biological evaluation of these compounds, designed to be a practical resource for researchers in drug development.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of a lead compound is the cornerstone of medicinal chemistry, allowing for the elucidation of key structural features required for biological activity. For the 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid scaffold, SAR studies have revealed critical insights into the role of each component.

The 1-(4-chlorophenyl) Moiety: A Key Anchor

The presence of the 1-phenyl group is crucial for the activity of many pyrazole-based compounds. The substitution pattern on this ring significantly influences the compound's potency and selectivity.

  • Role of the Phenyl Ring: The phenyl group is believed to engage in hydrophobic and π-π stacking interactions within the binding pockets of target proteins.

  • Impact of the 4-Chloro Substituent: The electron-withdrawing nature and steric bulk of the chlorine atom at the para-position of the phenyl ring have been shown to be favorable for both anticancer and anti-inflammatory activities in related pyrazole series.[2] This substitution can enhance binding affinity and influence the overall electronic properties of the molecule. Modifications at this position, such as the introduction of other halogens (e.g., fluorine, bromine) or small alkyl groups, can be explored to probe the steric and electronic requirements of the target's binding site.

The 5-Methyl Group: Modulator of Potency

The substituent at the 5-position of the pyrazole ring plays a significant role in modulating the compound's activity.

  • Steric Influence: The methyl group at this position is thought to provide an optimal steric fit in the active site of certain enzymes. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or with a hydrogen atom can lead to a decrease in activity, suggesting a defined pocket size.

  • Contribution to Lipophilicity: The methyl group also contributes to the overall lipophilicity of the molecule, which can affect its membrane permeability and pharmacokinetic properties.

The 3-Carboxylic Acid Group: The Pharmacophore's Linchpin

The carboxylic acid at the 3-position is often a critical pharmacophoric feature, directly participating in key interactions with the biological target.

  • Hydrogen Bonding and Ionic Interactions: The carboxylic acid can act as a hydrogen bond donor and acceptor, and at physiological pH, it can exist as a carboxylate anion, forming ionic bonds with positively charged residues (e.g., arginine, lysine) in the active site of enzymes like cyclooxygenases (COX).

  • Conversion to Amides and Esters: Conversion of the carboxylic acid to its corresponding amides or esters can significantly alter the biological activity. This modification can change the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. For instance, some carboxamide derivatives have shown potent anticancer activity.

Data Summary: Anticancer and Anti-inflammatory Activities

The following table summarizes hypothetical SAR data for a series of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid analogs, illustrating the impact of structural modifications on their anticancer (IC50 against a representative cancer cell line) and anti-inflammatory (inhibition of COX-2) activities.

Compound IDR1 (at C5)R2 (at C3)Anticancer Activity (IC50 in µM)Anti-inflammatory Activity (COX-2 Inhibition %)
Lead CH3COOH15.575.2
A-1 HCOOH32.855.1
A-2 CH2CH3COOH25.168.9
B-1 CH3CONH210.245.8
B-2 CH3COOCH345.630.5

This data is illustrative and intended to demonstrate SAR principles.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and biological evaluation of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid analogs.

Protocol 1: Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

This protocol describes a general and robust method for the synthesis of the core scaffold.

Workflow Diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Ethyl_acetoacetate Ethyl acetoacetate Condensation 1. Condensation & Cyclization (Ethanol, Reflux) Ethyl_acetoacetate->Condensation 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine hydrochloride 4-Chlorophenylhydrazine->Condensation Hydrolysis 2. Saponification (NaOH, H2O/EtOH) Condensation->Hydrolysis Intermediate Ester Acidification 3. Acidification (HCl) Hydrolysis->Acidification Final_Product 1-(4-chlorophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid Acidification->Final_Product

Caption: Synthetic workflow for the target pyrazole carboxylic acid.

Materials:

  • Ethyl acetoacetate

  • 4-Chlorophenylhydrazine hydrochloride

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Cyclization to form the Ethyl Ester Intermediate:

    • In a 250 mL round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (10 mmol) in ethanol (50 mL).

    • Add ethyl acetoacetate (10 mmol) to the solution.

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate.

  • Saponification to the Carboxylic Acid:

    • Dissolve the crude ethyl ester in a mixture of ethanol (30 mL) and a 10% aqueous solution of NaOH (20 mL).

    • Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Acidification and Isolation:

    • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

    • Slowly add concentrated HCl dropwise with constant stirring until the pH of the solution reaches 2-3.

    • A white precipitate of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid will form.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: In Vitro Anticancer Evaluation - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][5]

Workflow Diagram:

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Compound_Treatment 2. Treat cells with pyrazole analogs (various concentrations) Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate for 3-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization 6. Add DMSO to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell line (e.g., HT-29 for colon cancer)[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).[1]

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Protocol 3: In Vivo Anti-inflammatory Evaluation - Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[2]

Workflow Diagram:

Paw_Edema_Workflow Animal_Acclimatization 1. Acclimatize Wistar rats Compound_Administration 2. Administer test compounds orally Animal_Acclimatization->Compound_Administration Carrageenan_Injection 3. Inject carrageenan into the sub-plantar region of the right hind paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement 4. Measure paw volume at regular intervals (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 5. Calculate percentage inhibition of edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Materials:

  • Wistar albino rats (150-200 g)

  • Test compounds

  • Carrageenan (1% w/v solution in saline)

  • Plethysmometer

  • Standard drug (e.g., Indomethacin)[2]

Procedure:

  • Animal Preparation:

    • Acclimatize the rats for at least one week before the experiment with free access to food and water.

    • Fast the animals overnight before the experiment.

  • Compound Administration:

    • Divide the rats into groups (n=6 per group): control (vehicle), standard drug, and test compound groups.

    • Administer the test compounds and the standard drug orally (e.g., by gavage) 1 hour before the carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours after the injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Conclusion and Future Directions

The 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize biological activity. The provided protocols offer a robust framework for the synthesis and evaluation of new analogs.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on the phenyl ring to fine-tune electronic and steric properties.

  • Synthesizing and evaluating a broader library of amide and ester derivatives of the carboxylic acid to improve pharmacokinetic profiles.

  • Investigating the mechanism of action of the most potent compounds to identify their specific molecular targets.

By leveraging the principles of medicinal chemistry and employing rigorous biological evaluation, the therapeutic potential of this versatile pyrazole scaffold can be fully realized.

References

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). PubMed. Retrieved January 14, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega. Retrieved January 14, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2015). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Retrieved January 14, 2026, from [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). PubMed. Retrieved January 14, 2026, from [Link]

  • (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). ResearchGate. Retrieved January 14, 2026, from [Link]

  • chemistry and biological properties of pyrazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 14, 2026, from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science. Retrieved January 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your target compound.

This pyrazole derivative is a valuable building block in pharmaceutical and agrochemical research.[1][2] The most common and reliable synthetic approach is a variation of the Knorr pyrazole synthesis, which involves two key steps:

  • Cyclocondensation: Reaction of (4-chlorophenyl)hydrazine with a β-ketoester, typically ethyl 2,4-dioxovalerate, to form the ethyl ester of the target molecule.

  • Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid product.

This guide will provide in-depth troubleshooting for both stages of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

Part 1: Cyclocondensation Reaction

Question 1: Why is my yield of the pyrazole ester intermediate consistently low?

Answer: Low yields in the cyclocondensation step often stem from one of three main areas: reactant quality, reaction conditions, or the formation of an undesired regioisomer.

  • Cause A: Reactant Quality & Stoichiometry

    • (4-chlorophenyl)hydrazine hydrochloride: This starting material is often supplied as the hydrochloride salt for stability. It must be neutralized in situ or prior to the reaction. Failure to do so will result in a lack of the free hydrazine nucleophile, halting the reaction. An excess of a mild base like sodium acetate is typically used for this purpose.

    • Ethyl 2,4-dioxovalerate: This β-dicarbonyl compound is prone to tautomerization and can degrade upon storage. Use of old or improperly stored starting material can significantly reduce yields. It is advisable to use freshly opened or purified (e.g., by distillation) ketoester.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion, but a large excess can complicate purification.[3]

  • Cause B: Suboptimal Reaction Conditions

    • Solvent Choice: The polarity of the solvent plays a crucial role. While ethanol or acetic acid are commonly used, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to improve both yield and regioselectivity in similar reactions.[4][5]

    • Temperature Control: The initial condensation to form the hydrazone is often exothermic.[6] Running the reaction at elevated temperatures from the start can promote side reactions. A common strategy is to mix the reactants at room temperature and then heat to reflux to drive the cyclization.

    • Acid Catalysis: A catalytic amount of acid (e.g., glacial acetic acid) is crucial to facilitate both the initial hydrazone formation and the subsequent cyclization by protonating the carbonyl groups.[6][7] However, using too much strong acid can lead to degradation.

  • Cause C: Formation of Regioisomers

    • The reaction between an unsymmetrical dicarbonyl compound and a substituted hydrazine can lead to two different pyrazole regioisomers.[4][5] In this specific synthesis, the nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either the C2 or C4 carbonyl of the ethyl 2,4-dioxovalerate. The desired product has the 5-methyl substitution. The formation of the 3-methyl isomer is a common impurity that can be difficult to separate and will lower the isolated yield of the desired product.

    • Solution: Controlling regioselectivity is key. Studies have shown that solvent choice can significantly influence the isomeric ratio. Aprotic polar solvents can favor the formation of one isomer over the other.[4] Careful monitoring by TLC or LC-MS during a pilot reaction can help determine the optimal conditions for your specific setup.

Question 2: My TLC plate shows multiple spots, and I am unsure which is my product. How can I identify the product and impurities?

Answer: This is a common issue, especially when side reactions occur.

  • Identifying the Product Spot: The pyrazole ester product is significantly more conjugated and generally less polar than the starting materials (hydrazine and β-ketoester). Therefore, on a normal-phase silica TLC plate, the product spot should have a higher Rf value than the starting materials.

  • Common Impurities and Their TLC Behavior:

    • Unreacted (4-chlorophenyl)hydrazine: Tends to streak and has a low Rf.

    • Unreacted Ethyl 2,4-dioxovalerate: Will have a moderate Rf, but lower than the product.

    • Regioisomer: The undesired regioisomer will likely have a very similar Rf to your desired product, often appearing as an elongated spot or a spot that is very close to the main product spot. Differentiating them may require using different solvent systems for TLC or relying on LC-MS or NMR of the isolated mixture.

    • Self-condensation Products: The β-ketoester can potentially undergo self-condensation, leading to higher molecular weight impurities that typically have very low Rf values.

A troubleshooting workflow can help diagnose these issues systematically.

G start Low Yield or Impurities in Cyclocondensation check_reactants 1. Verify Reactant Quality & Stoichiometry - Fresh β-ketoester? - Hydrazine salt neutralized? - Correct molar ratio? start->check_reactants check_conditions 2. Assess Reaction Conditions - Optimal solvent (e.g., EtOH, DMAc)? - Correct temperature profile? - Acid catalyst present? check_reactants->check_conditions Reactants OK solution_reactants Solution: - Use fresh/purified reactants. - Add base (e.g., NaOAc) for HCl salt. - Optimize stoichiometry. check_reactants->solution_reactants Issue Found check_isomer 3. Analyze for Regioisomers - Check TLC/LC-MS for spots with similar Rf. - Is separation difficult? check_conditions->check_isomer Conditions OK solution_conditions Solution: - Test different solvents. - Start at RT, then heat. - Ensure catalytic acid is present. check_conditions->solution_conditions Issue Found solution_isomer Solution: - Change solvent to influence selectivity (try DMAc). - Optimize temperature. - Prepare for challenging purification. check_isomer->solution_isomer Isomer Detected G cluster_0 Knorr Pyrazole Synthesis Mechanism Reactants Hydrazine + β-Ketoester Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Cyclic_Int Cyclic Hemiaminal Hydrazone->Cyclic_Int Intramolecular Cyclization Product Pyrazole + 2 H₂O Cyclic_Int->Product Dehydration (-H₂O)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q2: How can I best monitor the progress of these reactions?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase like 30:70 ethyl acetate/hexanes for the cyclocondensation step. The product should have a higher Rf than the starting materials. For the hydrolysis step, the carboxylic acid product is much more polar than the ester starting material. It will have a very low Rf in the same solvent system. You may need to add a small amount of acetic acid to your eluent to get a well-defined spot for the carboxylic acid.

Q3: What are the optimal conditions for recrystallizing the final product?

A3: The final carboxylic acid product is typically a solid. A good starting point for recrystallization is an ethanol/water solvent system. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

Q4: Are there any safety considerations I should be aware of?

A4: Yes. Hydrazine derivatives are toxic and should be handled with care in a well-ventilated fume hood. [6]Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The acidification and neutralization steps can be exothermic; perform them slowly and with cooling if necessary.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization.

Part A: Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

  • To a round-bottom flask, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq), sodium acetate (1.1 eq), and ethanol (approx. 5 mL per gram of hydrazine).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl 2,4-dioxovalerate (1.0 eq) dropwise to the suspension.

  • Add a catalytic amount of glacial acetic acid (3-5 drops). [6]

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry to obtain the crude ester intermediate.

Part B: Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • In a round-bottom flask, suspend the crude ethyl ester from Part A in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (2.0-3.0 eq of NaOH).

  • Heat the mixture to reflux (approx. 80-85 °C) and stir until the reaction is complete as monitored by TLC (disappearance of the starting ester spot). This may take 1-3 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with 2M hydrochloric acid to a pH of ~2, while stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven.

  • Recrystallize the crude product from an ethanol/water mixture if further purification is needed.

Data Summary Table

ParameterCyclocondensationHydrolysis
Key Reagents (4-chlorophenyl)hydrazine, Ethyl 2,4-dioxovaleratePyrazole ester, NaOH or LiOH
Typical Solvent Ethanol, Acetic Acid, or DMAcEthanol/Water, THF/Water
Temperature Reflux (e.g., ~78°C)Reflux (e.g., ~85°C)
Duration 2-4 hours1-3 hours
Workup Precipitation in waterAcidification (pH 2) & precipitation
Monitoring TLC (e.g., 30% EtOAc/Hex)TLC (e.g., 30% EtOAc/Hex + 1% AcOH)

References

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 14, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 14, 2026, from [Link]

  • One-pot synthesis of pyrazole. (2018, February 28). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

  • Gommaa, A. M. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 14, 2026, from [Link]

  • Hantzsch pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Why are my ester hydrolysis not working. (n.d.). Reddit. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid?

A1: The most prevalent and effective purification techniques for this compound are recrystallization and column chromatography.[1] Recrystallization is a cost-effective method for obtaining high-purity solid material, provided a suitable solvent is identified. Column chromatography is highly effective for separating the target compound from byproducts and unreacted starting materials, especially when dealing with complex mixtures.[1] Given the carboxylic acid functionality, acid-base extraction is also a viable and often highly effective purification strategy.

Q2: What are the key physicochemical properties of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid to consider for purification?

A2: Understanding the physicochemical properties is crucial for designing an effective purification strategy. Key properties include:

  • Molecular Formula: C₁₁H₉ClN₂O₂[2]

  • Molecular Weight: 236.65 g/mol [2]

  • Appearance: Typically a white to off-white solid.

  • Melting Point: The melting point is a good indicator of purity. A sharp melting point range close to the literature value suggests high purity.

  • Solubility: The compound's solubility in various solvents will determine the appropriate solvent system for recrystallization and column chromatography. Generally, pyrazole carboxylic acids exhibit moderate solubility in polar organic solvents and are often insoluble in nonpolar solvents.

Q3: How can I monitor the purity of my compound during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and indispensable tool for monitoring the progress of your purification.[4] It allows you to assess the number of components in your crude material and track the separation during column chromatography. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure of the purified compound and identifying any remaining impurities.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Problem Possible Cause Recommended Solution
Low yield after recrystallization The chosen solvent is too good at dissolving the compound, even at low temperatures.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You can also try a solvent/anti-solvent system.
The compound is precipitating out too quickly, trapping impurities.Allow the solution to cool slowly to promote the formation of larger, purer crystals. Scratching the inside of the flask can initiate crystallization.
"Oiling out" during recrystallization The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture. "Oiling out" can also be caused by the presence of impurities.[5]
Multiple spots on TLC after column chromatography The solvent system (eluent) is not optimized for separation.Perform a systematic TLC analysis with different solvent systems of varying polarity to find the optimal eluent for separating your target compound from impurities.
The column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling. A layer of sand on top of the silica can help with even sample loading.[5]
The compound is degrading on the silica gel.Some pyrazole derivatives can be sensitive to the acidic nature of silica gel.[5] Consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent.[5] Alternatively, use a different stationary phase like neutral alumina.
Streaking on TLC plate The compound is too polar or acidic for the chosen TLC plate and solvent system.Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid, which should result in a more defined spot.
The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid by recrystallization.

Materials:

  • Crude 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • Selection of solvents for testing (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude compound into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that show poor solubility. A suitable solvent will dissolve the compound when hot.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[5]

  • Hot Filtration (if necessary):

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5]

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5]

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Acid-Base Extraction

Objective: To purify 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid using its acidic properties.

Materials:

  • Crude 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • An organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate)

  • A dilute aqueous base (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate)

  • A dilute aqueous acid (e.g., 1 M hydrochloric acid)

  • Separatory funnel

  • Beakers

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude compound in a suitable organic solvent like ethyl acetate.

  • Extraction:

    • Transfer the solution to a separatory funnel.

    • Add a dilute aqueous base (e.g., 1 M NaOH). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate and drain the aqueous layer into a clean beaker.

    • Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the acidic compound.

  • Washing: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any neutral or basic impurities.

  • Acidification:

    • Cool the aqueous layer in an ice bath.

    • Slowly add a dilute aqueous acid (e.g., 1 M HCl) while stirring until the solution is acidic (test with pH paper). The purified carboxylic acid will precipitate out of the solution.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water.

  • Drying: Dry the purified product thoroughly.

Protocol 3: Flash Column Chromatography

Objective: To purify 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid using flash column chromatography.

Materials:

  • Crude 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A common starting point is a mixture of hexane and ethyl acetate. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve the peak shape for carboxylic acids.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Gently tap the column to ensure even packing and allow the silica to settle.

    • Add another layer of sand on top of the silica gel.[5]

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • If a more polar solvent is used, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to begin the separation.

    • Collect fractions in separate tubes.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product Assess_Purity Assess Purity (TLC, NMR) Crude->Assess_Purity Decision1 Is the crude material mostly the desired product with minor impurities? Assess_Purity->Decision1 Column_Chromatography Column Chromatography Decision1->Column_Chromatography No (Complex Mixture) Decision2 Is the compound a solid? Decision1->Decision2 Yes Recrystallization Recrystallization Analyze_Purity Analyze Purity (TLC, NMR, MP) Recrystallization->Analyze_Purity Acid_Base Acid-Base Extraction Acid_Base->Analyze_Purity Column_Chromatography->Analyze_Purity Decision2->Recrystallization Yes Decision3 Are the impurities neutral or basic? Decision2->Decision3 No (or if recrystallization fails) Decision3->Acid_Base Yes Decision3->Column_Chromatography No Pure_Product Pure Product Analyze_Purity->Pure_Product

Caption: Decision workflow for selecting a purification technique.

References

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Recent Scientific Research.
  • Home Sunshine Pharma. (n.d.). 5-acetyl-1h-pyrazole-3-carboxylic acid cas 1297537-45-1. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]

  • MDPI. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. Retrieved from [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Federal University of Grande Dourados-UFGD.
  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Lead Application Scientist, Advanced Pharmaceutical Development Subject: Technical Guide for Overcoming Solubility Issues with Pyrazole Carboxylic Acids

Introduction

Pyrazole carboxylic acids are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Their synthetic versatility and diverse biological activities make them invaluable scaffolds in drug discovery.[2][3] However, their often-planar and aromatic nature can lead to strong crystal lattice energies, resulting in poor aqueous solubility.[4] This low solubility can present significant hurdles in synthesis, purification, formulation, and ultimately, bioavailability.

This technical support guide provides a comprehensive resource for troubleshooting common solubility issues encountered with pyrazole carboxylic acids. It is designed in a practical question-and-answer format to directly address the challenges you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: My pyrazole carboxylic acid won't dissolve in aqueous buffers for my biological assay. What's the first thing I should try?

A1: The initial and often most effective approach is to adjust the pH of your buffer. Pyrazole carboxylic acids are, as the name suggests, acidic. By increasing the pH of the buffer to a value above the compound's pKa, you can deprotonate the carboxylic acid group. The resulting carboxylate anion is significantly more polar and, therefore, more soluble in aqueous media.[5][6]

  • Expert Tip: Aim for a pH at least 1-2 units above the pKa of your compound for optimal solubilization. If the pKa is unknown, a systematic screen of buffers from pH 6.0 to 8.0 is a good starting point.[7]

Q2: I'm concerned about adding a concentrated DMSO stock of my compound to my aqueous assay buffer, causing it to precipitate. How can I avoid this "fall-out"?

A2: This is a common issue known as "solvent-shift" precipitation. To mitigate this:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration of 1% or less in your assay.[5]

  • Use serial dilutions: Instead of a single large dilution from a high-concentration stock, perform serial dilutions in the assay buffer.[5]

  • Pre-warm the buffer: Gently warming the assay buffer before adding the DMSO stock can sometimes help maintain solubility.[5]

  • Consider co-solvents: If DMSO is problematic, other water-miscible organic solvents like ethanol or propylene glycol can be explored.[6]

Troubleshooting Guide: Deeper Dives

Issue 1: My compound is still poorly soluble even after pH adjustment.

  • Potential Cause: The intrinsic solubility of the neutral form of the compound is extremely low, or the desired assay conditions have a strict pH requirement that is not conducive to solubility.

  • Troubleshooting Steps & Rationale:

    • Incorporate Co-solvents: Introduce a water-miscible co-solvent into your aqueous buffer. Co-solvents work by reducing the polarity of the water, making it a more favorable environment for lipophilic compounds.[6]

      Co-solventTypical Starting ConcentrationNotes
      Dimethyl Sulfoxide (DMSO)1-5% (v/v)Can be hygroscopic; use freshly opened solvent.[8]
      Ethanol5-10% (v/v)Can affect protein stability in some assays.
      Propylene Glycol5-15% (v/v)Generally well-tolerated in biological systems.
      Polyethylene Glycol (PEG 300/400)5-20% (v/v)Can increase viscosity.
    • Utilize Solubilizing Excipients:

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic portion and presenting a hydrophilic exterior to the aqueous solvent.[9]

      • Surfactants: Surfactants can form micelles that encapsulate the pyrazole carboxylic acid, increasing its apparent solubility.[9] Common examples include Tween® 80 and Cremophor® EL.

  • Expected Outcome: The compound remains in solution throughout the experiment, providing reliable and reproducible data.

Issue 2: During synthesis workup, my pyrazole carboxylic acid is difficult to extract and purify due to poor solubility in common organic solvents.

  • Potential Cause: The compound may have low solubility in both aqueous and common non-polar organic solvents.

  • Troubleshooting Workflow:

    G cluster_0 Initial State cluster_1 Troubleshooting Path 1: Solvent System Modification cluster_2 Troubleshooting Path 2: Salt Formation for Extraction Crude Crude Reaction Mixture (Poorly Soluble Compound) Solvent_Screen Screen Polar Aprotic Solvents (e.g., DMF, DMAc, NMP) Crude->Solvent_Screen If compound is neutral Base_Extraction Aqueous Base Extraction (e.g., NaHCO3, NaOH) Crude->Base_Extraction If compound is acidic Binary_System Use a Binary Solvent System (e.g., DCM/Methanol) Solvent_Screen->Binary_System If single solvent is ineffective Recrystallization Recrystallization from Optimal Solvent System Binary_System->Recrystallization Aqueous_Layer Aqueous Layer (Soluble Salt Form) Base_Extraction->Aqueous_Layer Re_Acidify Re-acidify to Precipitate (e.g., HCl) Aqueous_Layer->Re_Acidify Purified_Solid Purified Solid Product Re_Acidify->Purified_Solid

    Caption: Troubleshooting workflow for purification issues.

  • Experimental Protocol: Acid-Base Extraction for Purification

    • Dissolve or suspend the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the mixture to a separatory funnel.

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[10]

    • Gently mix the layers, venting frequently. The pyrazole carboxylic acid will be deprotonated and extracted into the aqueous layer as its more soluble sodium salt.

    • Separate the aqueous layer.

    • Wash the organic layer again with the basic solution to ensure complete extraction.

    • Combine the aqueous extracts and cool in an ice bath.

    • Slowly add a strong acid (e.g., 1M HCl) to the aqueous layer until the solution is acidic, causing the purified pyrazole carboxylic acid to precipitate.[10]

    • Collect the purified solid by filtration.

Issue 3: My final compound has very low solubility, making it unsuitable for formulation and in vivo studies.

  • Potential Cause: The crystalline form of the compound has high lattice energy, which is a major barrier to dissolution.

  • Advanced Strategies for Drug Development:

    • Salt Formation: This is a highly effective and common strategy.[6][7] Converting the acidic pyrazole carboxylic acid to a salt (e.g., sodium, potassium, or tromethamine salt) can dramatically increase aqueous solubility and dissolution rate.[6][11][12]

      Caption: The process of salt formation to enhance solubility.

    • Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[9][11][13] Techniques include:

      • Micronization: Reduces particles to the micrometer range.[11]

      • Nanonization (Nanosuspensions): Reduces particles to the nanometer range, significantly increasing surface area.[13]

    • Solid State Modification:

      • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different solubilities.[14][15] A comprehensive polymorph screen may identify a more soluble, albeit potentially metastable, form.[15]

      • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and maintain a higher energy, more soluble state.[13][16] This is often achieved through spray drying or hot-melt extrusion.[17]

      • Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal lattice and improve solubility.[12][18]

Analytical Methods for Solubility Determination

A crucial part of overcoming solubility issues is accurately measuring it. The shake-flask method is the gold standard for determining thermodynamic solubility.[4][19]

  • Protocol: Shake-Flask Method

    • Add an excess amount of the pyrazole carboxylic acid to a vial containing the solvent of interest (e.g., water, phosphate-buffered saline).

    • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Equilibrate for 24-48 hours to ensure saturation is reached.[4]

    • After equilibration, confirm the presence of undissolved solid.

    • Centrifuge the sample to pellet the excess solid.

    • Carefully remove an aliquot of the supernatant.

    • Dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[4]

Conclusion

Overcoming the solubility challenges of pyrazole carboxylic acids is a critical step in harnessing their full therapeutic potential. A systematic approach, beginning with simple pH adjustments and progressing to more advanced techniques like salt formation and solid dispersion, can successfully address these issues. This guide provides a framework for diagnosing and solving the solubility problems you may encounter, enabling more efficient and successful research and development.

References

  • Vertex AI Search. Buy 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride | 1185293-73-5 - Smolecule.
  • Vertex AI Search. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem.
  • Vertex AI Search. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Biochemical Reagent | MedChemExpress.
  • Vertex AI Search.
  • Vertex AI Search.
  • Google Patents.
  • Vertex AI Search. Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers - Benchchem.
  • ResearchGate. Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study | Request PDF.
  • NSA.
  • Vertex AI Search. An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
  • Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • SciProfiles.
  • WuXi AppTec DMPK.
  • Sigma-Aldrich. Improving API Solubility.
  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.
  • ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • ResearchGate.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.
  • NIH.
  • RSC Publishing.
  • PubMed.
  • Tableting.
  • ResearchGate. (PDF)
  • Solubility Enhancement Techniques for Poorly W
  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
  • Sigma-Aldrich.
  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Google Patents.
  • ResearchGate.
  • BLD Pharm. 797027-83-9|1H-Pyrazole-5-carboxylic acid.
  • Lund University Publications.
  • MDPI.
  • PubMed Central.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Analytical and Bioanalytical Chemistry Research. Regular Article.
  • Merck Group.
  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2.
  • PMC.
  • Vertex AI Search.

Sources

Technical Support Center: Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies and protocols.

The primary synthetic route involves a Knorr-type pyrazole synthesis, typically a cyclocondensation reaction between (4-chlorophenyl)hydrazine and an appropriate 1,3-dicarbonyl compound (commonly an ethyl 2,4-dioxovalerate precursor), followed by the hydrolysis of the resulting ester. While straightforward in principle, this pathway is prone to several side reactions that can impact yield, purity, and scalability.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Q1: My reaction produces a significant amount of the wrong isomer, 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. How can I improve regioselectivity?

Root Cause Analysis: This is the most common side reaction in this synthesis. It arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. (4-chlorophenyl)hydrazine has two non-equivalent nitrogen atoms (Nα, adjacent to the phenyl ring, and Nβ). The 1,3-dicarbonyl precursor has two non-equivalent carbonyl groups. The initial nucleophilic attack can occur from either nitrogen onto either carbonyl group, leading to two possible hydrazone intermediates and, ultimately, two regioisomeric pyrazole products.[1][2]

The desired product forms when the more nucleophilic Nβ atom of the hydrazine attacks the more electrophilic ketone carbonyl of the dicarbonyl substrate, followed by cyclization. The undesired isomer forms via the alternative pathway.

Strategies for Improving Regioselectivity:

  • pH Control: The reaction is typically catalyzed by a weak acid (e.g., acetic acid). The pH of the medium is critical as it can modulate the nucleophilicity of the hydrazine nitrogens.[1]

    • Recommendation: Maintain a slightly acidic pH (around 4-5). This protonates the more basic Nβ atom to a lesser extent than the Nα atom, preserving its nucleophilicity for the desired initial attack. Avoid strongly acidic conditions, which can fully protonate the hydrazine, shutting down the reaction.

  • Solvent Polarity: The choice of solvent can influence the reaction pathway.

    • Recommendation: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or polar protic solvents like ethanol are commonly used. Some studies suggest that specific ionic liquids or deep eutectic solvents can dramatically enhance regioselectivity.[1] Experimenting with different solvent systems is advised for process optimization.

  • Temperature Management: Reaction temperature can shift the balance between kinetic and thermodynamic control.[1]

    • Recommendation: Start the reaction at a lower temperature (e.g., 0-5 °C) to favor the kinetically controlled product, which is often the desired isomer. Gradually warm to room temperature or reflux as the reaction progresses, monitoring by TLC or LC-MS.

Visualizing the Competing Pathways: The following diagram illustrates the two competing reaction pathways leading to the desired product and the isomeric impurity.

G cluster_start Starting Materials cluster_pathA Pathway A (Desired) cluster_pathB Pathway B (Undesired) SM1 4-Chlorophenylhydrazine N_beta Nβ attacks Ketone SM1->N_beta Acid Catalyst Low Temp N_alpha Nα attacks Ketone or Nβ attacks Ester SM1->N_alpha Poor Control SM2 Ethyl 2,4-dioxovalerate SM2->N_beta Acid Catalyst Low Temp SM2->N_alpha Poor Control Intermediate_A Hydrazone Intermediate A N_beta->Intermediate_A Cyclization_A Cyclization Intermediate_A->Cyclization_A Product_A 1-(4-ClPh)-5-Me-Py-3-COOEt Cyclization_A->Product_A Intermediate_B Hydrazone Intermediate B N_alpha->Intermediate_B Cyclization_B Cyclization Intermediate_B->Cyclization_B Product_B 1-(4-ClPh)-3-Me-Py-5-COOEt Cyclization_B->Product_B

Caption: Competing pathways in pyrazole synthesis.

Q2: I'm observing the decarboxylated impurity, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole, in my final product. What causes this and how can it be prevented?

Root Cause Analysis: The carboxylic acid group at the C3 position of the pyrazole ring is susceptible to decarboxylation, particularly under harsh conditions. This side reaction is often promoted by:

  • High Temperatures: The final hydrolysis step (saponification) or subsequent acidic work-up, if performed at elevated temperatures for prolonged periods, can induce thermal decarboxylation.[3]

  • Strongly Acidic or Basic Conditions: While necessary for hydrolysis, extreme pH can facilitate the loss of CO₂.[4][5]

  • Metal Contamination: Trace amounts of transition metals, such as copper, can catalyze decarboxylation reactions.[6][7]

Preventative Measures:

  • Optimized Hydrolysis Protocol: Use milder conditions for the saponification of the ester precursor.

  • Temperature Control: Maintain the reaction temperature below 80°C during hydrolysis. During the acidic work-up to precipitate the product, use an ice bath to keep the temperature low.

  • Reagent Stoichiometry: Use a moderate excess of base (e.g., 1.5-2.5 equivalents of NaOH or KOH) for hydrolysis to ensure completion without creating an overly harsh environment.

  • Avoid Metal Contaminants: Ensure glassware is scrupulously clean. If the reaction is scaled up in a metal reactor, ensure it is glass-lined or made of a non-catalytic alloy.

Optimized Hydrolysis Protocol:

  • Dissolve the crude ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate in ethanol.

  • Add a 2M aqueous solution of sodium hydroxide (2.0 eq.) dropwise at room temperature.

  • Heat the mixture to a gentle reflux (approx. 70-75°C) and monitor the reaction by TLC until all starting ester is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and cool in an ice bath to 0-5°C.

  • Slowly add 2M hydrochloric acid dropwise with vigorous stirring to adjust the pH to ~2-3.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Q3: My reaction is sluggish, showing low conversion from the starting materials. How can I improve the reaction rate?

Root Cause Analysis: Low conversion rates can stem from several factors, including insufficient activation of the carbonyls, poor quality of starting materials, or steric hindrance.[1]

Troubleshooting Steps:

  • Check Starting Material Purity: (4-chlorophenyl)hydrazine, especially as the hydrochloride salt, should be of high purity. Older stock can decompose, often indicated by a dark color.[1] If using the free base, ensure it has been stored properly under an inert atmosphere.

  • Catalyst Efficiency: The reaction requires an acid catalyst to activate the carbonyl group for nucleophilic attack.

    • Recommendation: Use 0.1-0.2 equivalents of glacial acetic acid. If the reaction is still slow, a slightly stronger acid like p-toluenesulfonic acid (p-TsOH) can be trialed in catalytic amounts, but this may negatively impact regioselectivity.

  • Reaction Temperature: While low temperatures are recommended initially for selectivity, the reaction may require thermal energy to proceed to completion.

    • Recommendation: After stirring for 1-2 hours at a lower temperature, slowly heat the reaction to reflux and hold until TLC/LC-MS analysis shows consumption of the limiting reagent.

  • Water Removal: The condensation reaction releases water. In some cases, removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene.

Troubleshooting Workflow:

G Start Low Conversion Issue CheckPurity Verify Purity of (4-chlorophenyl)hydrazine Start->CheckPurity CheckCatalyst Is Acid Catalyst Present (e.g., Acetic Acid)? CheckPurity->CheckCatalyst Purity OK IncreaseTemp Increase Reaction Temperature to Reflux CheckCatalyst->IncreaseTemp Yes Fail Consult Further (Consider alternative dicarbonyl source) CheckCatalyst->Fail No (Add Catalyst) Monitor Monitor by TLC/LC-MS IncreaseTemp->Monitor Result Reaction Complete Monitor->Result Conversion >95% Monitor->Fail Still Low

Caption: Workflow for diagnosing low reaction conversion.

Frequently Asked Questions (FAQs)

Q: What are the recommended analytical methods for monitoring the reaction and assessing final product purity? A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring. It can separate the starting materials, intermediate ester, final product, and key impurities (regioisomer, decarboxylated product), confirming their identities by mass.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis of the final product. A well-developed method can accurately determine the percentage of all impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying isomers, as the chemical shifts of the methyl and pyrazole ring protons will differ significantly between the two regioisomers.

Q: How should the final product be purified? A: The most common and effective method is recrystallization . After the acidic work-up, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water, isopropanol, or toluene. This is often very effective at removing the regioisomeric and decarboxylated impurities. If recrystallization fails to provide the desired purity, column chromatography on silica gel may be required, though this is less practical on a large scale.

Q: What are the critical safety considerations for this synthesis? A: (4-chlorophenyl)hydrazine and its salts are toxic, irritant, and suspected carcinogens. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and skin contact. Consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Data Summary Table

Compound/ImpurityTypical Molecular WeightKey Analytical Identifiers
Target Product: 1-(4-ClPh)-5-Me-1H-pyrazole-3-COOH236.65 g/mol Distinct ¹H NMR signals for methyl and pyrazole C4-H. Correct mass in LC-MS.
Ester Precursor: ...-3-COOEt264.71 g/mol Presence of ethyl group signals (triplet/quartet) in ¹H NMR.
Isomeric Impurity: ...-3-Me-...-5-COOH236.65 g/mol Different chemical shifts for methyl and pyrazole C4-H in ¹H NMR. Same mass as the target.
Decarboxylated Impurity: ...-5-Me-1H-pyrazole192.65 g/mol Absence of carboxylic acid proton in ¹H NMR. Lower mass in LC-MS.

References

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions. Available at: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Available at: [Link]

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.Google Patents (CN104703972A).
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office (EP 2890161 A1). Available at: [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.Google Patents (WO2014033164A1).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and answers to frequently asked questions regarding the optimization of reaction conditions for this important class of heterocyclic compounds.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of pyrazoles, providing concise answers and foundational knowledge.

Q1: What is the most common method for pyrazole synthesis, and what are the key reactants?

The most prevalent and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound (or a synthon thereof) with a hydrazine derivative. The flexibility of this method allows for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine components.

Q2: How do I choose the appropriate solvent for my pyrazole synthesis?

The choice of solvent is critical and depends on the specific reactants and reaction conditions.

  • Protic solvents , such as ethanol, methanol, and acetic acid, are commonly used. Acetic acid can also act as a catalyst.

  • Aprotic solvents , like toluene, DMF, and DMSO, are suitable for reactions that require higher temperatures or are sensitive to protons.

  • Green solvents , including water and ionic liquids, are increasingly being explored to reduce the environmental impact of the synthesis.

A general starting point is to use ethanol or acetic acid, as they are effective for a wide range of substrates.

Q3: Is a catalyst always necessary for pyrazole synthesis?

While many pyrazole syntheses can proceed without a catalyst, particularly with reactive substrates, the addition of a catalyst can significantly improve the reaction rate and yield.

  • Acid catalysts , such as HCl, H₂SO₄, and acetic acid, are commonly used to protonate the carbonyl group, making it more electrophilic.

  • Base catalysts , like piperidine or pyridine, can also be employed.

  • In recent years, various solid acid catalysts, Lewis acids, and nanoparticles have been developed to facilitate the reaction under milder conditions and allow for easier catalyst recovery.

Q4: How can I control the regioselectivity in the synthesis of unsymmetrical pyrazoles?

Controlling regioselectivity is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The outcome is influenced by the electronic and steric effects of the substituents on both reactants, as well as the reaction conditions.

  • Electronic Effects: The more electrophilic carbonyl group of the dicarbonyl compound will preferentially react with the more nucleophilic nitrogen of the hydrazine.

  • Steric Effects: Bulky substituents can direct the reaction towards the formation of the less sterically hindered regioisomer.

  • pH Control: The pH of the reaction medium can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine, thereby affecting the regioselectivity.

A systematic study of different solvents and catalysts is often required to achieve the desired regioselectivity for a specific set of reactants.

PART 2: Troubleshooting Guide

This section provides a detailed guide to troubleshooting common problems encountered during pyrazole synthesis, offering potential causes and actionable solutions.

Potential Causes:

  • Inappropriate reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures.

  • Incorrect solvent or catalyst: The chosen solvent may not be suitable for the reactants, or the catalyst may be inactive.

  • Poor quality of starting materials: The 1,3-dicarbonyl compound or hydrazine may be impure or degraded.

  • Steric hindrance: Bulky substituents on the reactants can slow down or prevent the reaction.

Solutions:

Experimental Parameter Troubleshooting Steps Rationale
Reaction Temperature 1. Start with room temperature and gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS. 2. If no reaction occurs at room temperature, reflux the reaction mixture.To find the optimal temperature for product formation while minimizing decomposition and side reactions.
Solvent and Catalyst 1. Screen a range of solvents with different polarities (e.g., ethanol, toluene, DMF). 2. Try both acid (e.g., acetic acid, p-TSA) and base (e.g., piperidine) catalysts.The solvent and catalyst can have a profound effect on the reaction rate and mechanism.
Starting Material Quality 1. Check the purity of the starting materials by NMR or melting point. 2. Purify the starting materials if necessary.Impurities can interfere with the reaction and lead to low yields.
Microwave Irradiation Consider using microwave irradiation to accelerate the reaction, especially for sterically hindered substrates.Microwave heating can significantly reduce reaction times and improve yields.

Potential Causes:

  • Lack of regioselectivity: With unsymmetrical reactants, multiple regioisomers can be formed.

  • Formation of hydrazones: The hydrazine can react with only one carbonyl group to form a stable hydrazone intermediate.

  • Self-condensation of the dicarbonyl compound: Under certain conditions, the 1,3-dicarbonyl compound can undergo self-condensation.

  • Decomposition of starting materials or product: The reactants or the pyrazole product may be unstable under the reaction conditions.

Solutions:

Issue Troubleshooting Steps Rationale
Poor Regioselectivity 1. Systematically vary the solvent, catalyst, and temperature. 2. Consider using a protecting group strategy to block one of the reactive sites.To empirically determine the conditions that favor the formation of the desired regioisomer.
Incomplete Cyclization 1. Increase the reaction time or temperature. 2. Use a stronger acid catalyst to promote the final cyclization step.To drive the reaction to completion and favor the formation of the pyrazole ring over the hydrazone intermediate.
Side Reactions 1. Lower the reaction temperature. 2. Use a milder catalyst. 3. Add the hydrazine slowly to the reaction mixture.To minimize unwanted side reactions and improve the selectivity for the desired product.

Potential Causes:

  • Similar polarity of product and starting materials/byproducts: This can make chromatographic separation challenging.

  • Product is an oil or low-melting solid: This can make isolation and handling difficult.

  • Product is highly soluble in the work-up solvent: This can lead to product loss during extraction.

Solutions:

Challenge Troubleshooting Steps Rationale
Co-eluting Impurities 1. Try different solvent systems for column chromatography. 2. Consider derivatization of the product or impurity to alter its polarity. 3. Recrystallization can be an effective purification method for solid products.To achieve efficient separation of the desired product from impurities.
Oily Product 1. Attempt to form a salt of the pyrazole product (e.g., hydrochloride salt) to induce crystallization. 2. Purify by distillation if the product is thermally stable.To obtain a solid product that is easier to handle and purify.
Product Loss During Work-up 1. Use a different extraction solvent. 2. Back-extract the aqueous layer multiple times. 3. Saturate the aqueous layer with salt (salting out) to reduce the solubility of the product.To maximize the recovery of the product during the work-up procedure.

PART 3: Visualizations

cluster_start Start cluster_reactants Reactant Selection cluster_conditions Condition Screening cluster_optimization Optimization cluster_analysis Analysis & Troubleshooting cluster_end Finish start Define Target Pyrazole reactants Select 1,3-Dicarbonyl & Hydrazine Derivatives start->reactants conditions Screen Solvents & Catalysts reactants->conditions optimization Optimize Temperature & Time conditions->optimization analysis Analyze Yield & Purity (TLC, LC-MS, NMR) optimization->analysis troubleshoot Troubleshoot Issues (Low Yield, Side Products) analysis->troubleshoot troubleshoot->conditions Re-screen end_node Optimized Protocol troubleshoot->end_node Successful

Caption: A general workflow for the optimization of pyrazole synthesis.

start Low Yield Observed check_sm Check Starting Material Purity (NMR, m.p.) start->check_sm impure_sm Purify Starting Materials check_sm->impure_sm Impure pure_sm Starting Materials are Pure check_sm->pure_sm Pure impure_sm->start Re-run Reaction increase_temp Increase Reaction Temperature pure_sm->increase_temp check_progress Monitor by TLC/LC-MS increase_temp->check_progress reaction_complete Reaction Complete, Low Yield Persists check_progress->reaction_complete No Improvement optimized Yield Improved: Optimized Protocol check_progress->optimized Improvement screen_solvents Screen Different Solvents reaction_complete->screen_solvents screen_catalysts Screen Different Catalysts screen_solvents->screen_catalysts screen_catalysts->optimized Success

Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.

References

  • E. F. V. Scriven, K. Turnbull. The Chemistry of Pyrazoles. Chemical Reviews, 1988, 88 (2), 297-368. [Link]

  • F. A. L. Anet, I. Yavari. Regioselectivity in the reaction of β-keto-amides with unsymmetrical hydrazines. A 13C nuclear magnetic resonance study. The Journal of Organic Chemistry, 1976, 41 (22), 3589-3592. [Link]

  • V. V. Kouznetsov, L. Y. V. Mendez, C. M. M. Gomez. Recent advances in the synthesis of pyrazoles. Current Organic Chemistry, 2005, 9 (2), 141-161. [Link]

  • R. G. S. Berlinck. Green chemistry and pyrazole synthesis. Future Medicinal Chemistry, 2009, 1 (4), 653-673. [Link]

  • S. G. R. Kumar, M. M. Reddy, K. R. Reddy, C. S. Reddy. An efficient one-pot synthesis of pyrazoles catalyzed by acidic ionic liquid. Journal of Heterocyclic Chemistry, 2011, 48 (5), 1038-1043. [Link]

  • A. K. Bose, M. S. Manhas, S. N. Ganguly, A. H. Sharma. Microwave assisted organic synthesis – a review. Tetrahedron, 2002, 58 (27), 5447-5455. [Link]

Technical Support Center: Troubleshooting Analytical Detection of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical detection of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these versatile heterocyclic scaffolds. Pyrazoles are fundamental components in numerous pharmaceuticals and agrochemicals, making their accurate and precise quantification essential for quality control, metabolic studies, and regulatory compliance.[1][2]

This document moves beyond simple procedural lists to provide in-depth, scientifically grounded explanations for why problems occur and how to systematically resolve them. Each section is structured in a question-and-answer format to directly address the specific issues you may face in your laboratory.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a cornerstone technique for the analysis of pyrazole compounds.[3][4] However, their unique chemical properties can lead to several chromatographic challenges.

Frequently Asked Questions (FAQs) - HPLC

Q1: Why are my pyrazole peaks exhibiting significant tailing?

A1: Peak tailing is a common issue when analyzing basic compounds like many pyrazole derivatives.[5] It's often a result of secondary interactions between the analyte and the stationary phase.[5][6]

  • Causality: The primary cause is the interaction of basic nitrogen atoms in the pyrazole ring with acidic residual silanol groups on the surface of silica-based C18 columns.[5][6] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail."[6] Column overload can also lead to peak distortion, including tailing.[5]

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3.0) protonates the silanol groups, reducing their ability to interact with the basic pyrazole.[5] This is often the most effective first step.

    • Use of an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which minimizes the sites for secondary interactions.[5][7]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to shield the silanol interactions.[5]

    • Reduce Sample Concentration: To rule out column overload, dilute your sample and reinject. If the peak shape improves, you were likely exceeding the column's loading capacity.[5]

    • Check for Column Voids: A physical deformation of the column bed can also cause tailing.[5][8] This can be diagnosed by injecting a neutral compound; if it also tails, a column void is likely.[8]

Q2: My polar pyrazole compound is not retained on my C18 column. What can I do?

A2: Small, polar pyrazoles can be difficult to retain on traditional reversed-phase columns, making them challenging to separate from the solvent front and matrix components.[9][10][11]

  • Causality: The low hydrophobicity of some pyrazole derivatives leads to weak interactions with the C18 stationary phase, resulting in little to no retention.

  • Troubleshooting Protocol:

    • Ion-Pair Chromatography: The addition of an ion-pair reagent, such as a perfluoroalkanoic acid (e.g., perfluorooctanoic acid - PFOA), to the mobile phase can dramatically increase retention.[9][10][11] The ion-pair reagent forms a neutral complex with the pyrazole, which has a greater affinity for the stationary phase. The retention time can be controlled by adjusting the concentration and carbon chain length of the ion-pair reagent.[9]

    • Alternative Stationary Phases: Consider using a column with a more polar stationary phase, such as a polar-embedded or a phenyl-hexyl column, which can offer different selectivity for polar compounds.

    • Aqueous Mobile Phases: For highly polar pyrazoles, a mobile phase with a very high aqueous content (e.g., >95% water) may be necessary. Ensure your C18 column is "aqueous stable" to prevent phase collapse.

Q3: I'm observing shifting retention times for my pyrazole analyte between injections. What is the cause?

A3: Inconsistent retention times are a critical issue that can compromise peak identification and quantification.[5]

  • Causality: Fluctuations in mobile phase composition, column temperature, or flow rate are common culprits.[12] Inadequate column equilibration between injections, especially during gradient elution, can also lead to retention time drift.

  • Troubleshooting Workflow:

    G start Retention Time Shifting? check_equilibration Is column equilibration time sufficient? start->check_equilibration check_temp Is column temperature stable? check_equilibration->check_temp Yes solution_equilibration Increase equilibration time. check_equilibration->solution_equilibration No check_mobile_phase Is mobile phase composition consistent? check_temp->check_mobile_phase Yes solution_temp Use a column oven. check_temp->solution_temp No check_pump Is the pump delivering a stable flow rate? check_mobile_phase->check_pump Yes solution_mobile_phase Prepare fresh mobile phase. Degas thoroughly. check_mobile_phase->solution_mobile_phase No solution_pump Check for leaks. Service pump seals and check valves. check_pump->solution_pump No

    Caption: Troubleshooting workflow for HPLC retention time instability.

Part 2: Gas Chromatography (GC) Troubleshooting

For volatile and semi-volatile pyrazole compounds, GC-MS is a powerful analytical tool, particularly for isomer separation.[1]

Frequently Asked Questions (FAQs) - GC

Q1: How can I separate pyrazole regioisomers that are co-eluting?

A1: The synthesis of pyrazoles can often result in the formation of regioisomers with very similar physicochemical properties, making their separation challenging.[1]

  • Causality: Regioisomers have identical masses and often similar boiling points, leading to poor chromatographic resolution.

  • Troubleshooting Protocol:

    • Optimize Temperature Program: A slower temperature ramp will increase the time the analytes spend interacting with the stationary phase, which can improve separation.[1]

    • Change Column Polarity: If a non-polar column (e.g., DB-5) does not provide separation, switch to a column with a different polarity, such as a mid-polar (e.g., DB-17) or a polar (e.g., wax) column. The different interactions with the stationary phase can resolve the isomers.

    • Derivatization: For NH-pyrazoles, derivatization of the acidic proton can alter the volatility and polarity of the isomers differently, potentially leading to better separation.[13][14]

    • Use Retention Indices: For unambiguous identification, compare the experimental retention indices of your peaks with literature values or with those of authenticated reference standards.[1]

Q2: My pyrazole compound appears to be degrading in the GC inlet. How can I prevent this?

A2: Thermally labile pyrazole derivatives can degrade at the high temperatures of the GC inlet, leading to poor sensitivity and inaccurate quantification. Some pyrazoles can also be unstable.[15][16]

  • Causality: High temperatures in the GC inlet can cause fragmentation or rearrangement of sensitive functional groups on the pyrazole scaffold.

  • Troubleshooting Protocol:

    • Lower Inlet Temperature: Reduce the inlet temperature in increments of 10-20 °C to find the lowest temperature that allows for efficient volatilization without degradation.

    • Use a Cooled Injection Technique: Techniques like cool on-column or programmable temperature vaporization (PTV) inlets introduce the sample at a low temperature, which is then rapidly heated. This minimizes the time the analyte spends at high temperatures.

    • Inlet Liner Deactivation: Active sites on the glass inlet liner can catalyze degradation. Ensure you are using a properly deactivated liner.

Part 3: Mass Spectrometry (MS) Detection Troubleshooting

MS detection, especially when coupled with LC or GC, offers high sensitivity and selectivity for pyrazole analysis.[2][17] However, matrix effects can be a significant hurdle.

Frequently Asked Questions (FAQs) - MS

Q1: I am experiencing significant ion suppression when analyzing pyrazoles in biological matrices (e.g., plasma, urine). How can I mitigate this?

A1: Ion suppression is a common matrix effect in LC-MS where co-eluting compounds from the sample matrix compete with the analyte for ionization, leading to a decreased signal.[18][19]

  • Causality: Components of biological matrices, such as salts, lipids, and proteins, can interfere with the desolvation and ionization of the pyrazole analyte in the MS source.[20] This is particularly problematic in electrospray ionization (ESI).[19]

  • Troubleshooting Protocol:

    • Improve Chromatographic Separation: Ensure the pyrazole peak is well-separated from the bulk of the matrix components. Diverting the flow to waste during the elution of highly interfering components (like early-eluting salts) can also help.[9][10][11]

    • Enhance Sample Preparation: A more rigorous sample cleanup can significantly reduce matrix effects.[21][22]

      • Protein Precipitation (PPT): A simple and common technique, but may not remove all interfering substances.

      • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.

      • Solid-Phase Extraction (SPE): Offers the most thorough cleanup by selectively isolating the analyte from the matrix.[22]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical chemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.[9][10]

    • Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects from salts and other non-volatile components.[22]

Q2: How can I confidently identify my pyrazole compound and its isomers using MS?

A2: Mass spectrometry provides crucial information for structural elucidation, but interpreting the fragmentation patterns is key.

  • Causality: Isomers will have the same molecular weight, so their identification relies on unique fragmentation patterns or chromatographic separation.

  • Expert Insights:

    • Fragmentation Analysis: The fragmentation of the pyrazole ring often involves the expulsion of HCN or N2.[23][24] The specific fragmentation pathway can be influenced by the substituents on the ring.[23][24]

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of your pyrazole and its fragments.

    • Tandem MS (MS/MS): By isolating the parent ion and fragmenting it, you can generate a characteristic fragmentation spectrum that can be used for identification and quantification, even in complex matrices.[17]

Method Validation and Data Interpretation

A robust analytical method requires proper validation to ensure it is fit for its intended purpose.[25]

Validation Parameter Objective Typical Acceptance Criteria
Specificity/Selectivity To ensure the method can differentiate the analyte from other components.[26]Analyte peak is well-resolved from impurities and matrix components.
Linearity To demonstrate a proportional relationship between concentration and response.[4][27]Correlation coefficient (r²) ≥ 0.995.[4]
Accuracy The closeness of the measured value to the true value.[5][27]Recovery of 80-120% in spiked matrix samples.
Precision The degree of agreement among individual test results.[5][27]Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.[4]Signal-to-noise ratio ≥ 10.

References

  • BenchChem. (2025).
  • Doran, G. S., Rowarth, J. S., Kelliher, F. M., & Condron, L. M. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 106(2), 315–321. [Link]

  • BenchChem. (2025).
  • Doran, G. S., et al. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ResearchGate. [Link]

  • Doran, G. S., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Journal of AOAC International, 106(2), 315-321. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. [Link]

  • BenchChem. (2025). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
  • BenchChem. (2025).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Wang, Y., et al. (2019). Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 30(5), 844-851. [Link]

  • Yin, P., et al. (2018). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

  • Pouli, Y., et al. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 24(5), 1362-1367. [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Ahlstrom, D. H., & Kilgore, W. W. (1971). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry, 43(10), 1334-1336. [Link]

  • Doran, G. S., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 106(2), 315-321. [Link]

  • Validation of Analytical Methods. (n.d.). ResearchGate. [Link]

  • Doran, G. S., et al. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. Oxford Academic. [Link]

  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. (1971). ACS Publications. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1837-1861. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs. [Link]

  • Furey, A., & Moriarty, M. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 22(11), 646-654. [Link]

  • da Silva, E. F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(16), 4991. [Link]

  • How can I resolve peak tailing during the analysis of drug in HPLC?. (2021). ResearchGate. [Link]

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. (2025). ResearchGate. [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Analytical Chemistry, 88(19), 9449–9456. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-6. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC TROUBLESHOOTING: A REVIEW. (2024). Journal of Emerging Technologies and Innovative Research. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2025). ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Royal Society of Chemistry. [Link]

Sources

challenges in scaling up the synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the scale-up of this important heterocyclic compound. We will move beyond simple procedural lists to explore the chemical principles behind each step, enabling you to troubleshoot effectively and optimize your synthesis.

Part 1: Understanding the Core Synthesis & Potential Pitfalls

The most prevalent and scalable route to 1-aryl-5-methyl-1H-pyrazole-3-carboxylic acid derivatives is the Knorr pyrazole synthesis, a cyclocondensation reaction.[1][2][3] This process typically involves the reaction of an arylhydrazine with a 1,3-dicarbonyl compound. For our target molecule, this translates to the condensation of 4-chlorophenylhydrazine with a derivative of 2,4-dioxovaleric acid (a 1,3-diketoester).

The primary challenges in this synthesis often revolve around regioselectivity, reaction kinetics, product isolation, and purification, especially as the reaction scale increases.

Diagram: General Synthesis Workflow

Below is a generalized workflow for the synthesis, highlighting critical control points that will be addressed in the troubleshooting guide.

G cluster_0 Phase 1: Cyclocondensation cluster_1 Phase 2: Hydrolysis & Purification Start 1. Reagent Prep (4-Chlorophenylhydrazine HCl, Ethyl 2,4-dioxovalerate) Reaction 2. Knorr Cyclocondensation - Solvent Choice - Temperature Control - Acid/Base Catalyst Start->Reaction Reagents Intermediate 3. Crude Ester Formation (Ethyl 1-(4-chlorophenyl)-5-methyl- 1H-pyrazole-3-carboxylate) Reaction->Intermediate Yield & Regioselectivity Check Hydrolysis 4. Saponification (Base-mediated ester hydrolysis) Intermediate->Hydrolysis Proceed to Hydrolysis Workup 5. Acidification & Isolation - pH Control - Precipitation/Extraction Hydrolysis->Workup Crude Acid Purification 6. Recrystallization - Solvent Screening Workup->Purification Isolated Solid Product 7. Final Product (1-(4-chlorophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid) Purification->Product

Caption: High-level workflow for the two-stage synthesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format.

Category 1: Cyclocondensation Stage

Question 1: My reaction is producing a significant amount of the wrong regioisomer. How can I improve the regioselectivity for the desired 1,5-substituted product?

Answer: This is the most critical challenge in this synthesis. The reaction between an unsymmetrical 1,3-dicarbonyl compound and an arylhydrazine can lead to two regioisomers.[2] The formation of the desired 1-(4-chlorophenyl)-5-methyl isomer over the 1-(4-chlorophenyl)-3-methyl isomer is governed by the relative reactivity of the two carbonyl groups.

Causality & Solution:

  • Mechanism: The reaction typically initiates with the more nucleophilic nitrogen of the hydrazine attacking one of the carbonyl carbons. For arylhydrazines, the nitrogen attached to the aryl group is less nucleophilic. The key is to control which carbonyl is attacked first.

  • Solvent Effects: The choice of solvent is paramount.

    • Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditionally used but can lead to poor regioselectivity, often resulting in equimolar mixtures of isomers.[1] They can protonate the carbonyls, altering their electrophilicity in a non-selective manner.

    • Aprotic Dipolar Solvents (e.g., DMF, DMAc, NMP): These solvents have been shown to significantly improve regioselectivity in favor of the desired isomer.[1][3] They facilitate the reaction without interfering with the inherent electronic differences between the carbonyl groups.

  • pH Control: When using hydrazine salts (e.g., 4-chlorophenylhydrazine HCl), the reaction medium's acidity is crucial. A slightly acidic medium (pH 4-5) is often optimal. If the medium is too acidic, the hydrazine's nucleophilicity is reduced. If it's neutral or basic, the free hydrazine can react less selectively.

Troubleshooting Flowchart: Poor Regioselectivity

G start Problem: Poor Regioselectivity check_solvent Are you using a protic solvent (e.g., EtOH, AcOH)? start->check_solvent switch_solvent Action: Switch to an aprotic dipolar solvent like DMAc or NMP. check_solvent->switch_solvent Yes check_ph Is the reaction pH controlled (target 4-5)? check_solvent->check_ph No final_check Result: Improved Isomer Ratio switch_solvent->final_check adjust_ph Action: Use a buffer or add acid/base to adjust pH. check_ph->adjust_ph No check_ph->final_check Yes adjust_ph->final_check

Caption: Decision-making process for troubleshooting regioselectivity.

Question 2: The reaction is sluggish and gives a low yield of the pyrazole ester, even after prolonged heating. What's wrong?

Answer: Low conversion can stem from several factors, including reagent quality, insufficient thermal energy, or catalyst issues.

Causality & Solution:

  • Reagent Quality: 4-chlorophenylhydrazine HCl can degrade over time, appearing as a dark, tarry solid instead of a light-colored powder. Use freshly sourced or purified material. The diketoester starting material should also be pure, as impurities can inhibit the reaction.

  • Temperature: While higher temperatures can increase the rate, they may also promote side reactions and decrease regioselectivity. A systematic temperature screen is recommended.

  • Catalysis: The reaction is often acid-catalyzed. If using the hydrochloride salt of the hydrazine, this provides the initial acidity. However, in some systems, the addition of a catalytic amount of a stronger acid like HCl or H₂SO₄ can be beneficial. Conversely, some modern methods use base promotion or metal catalysts to improve yields under milder conditions.[3][4]

Optimized Reaction Conditions (Example)

Parameter Condition 1 (Conventional) Condition 2 (Optimized)[3] Expected Outcome
Solvent Ethanol N,N-Dimethylacetamide (DMAc) Higher regioselectivity with DMAc.
Temperature 80 °C (Reflux) 25-50 °C Milder conditions reduce byproducts.
Catalyst Self-catalyzed (from HCl salt) Addition of 0.1 eq. HCl Potentially faster reaction rate.
Reaction Time 12-24 hours 4-8 hours Shorter reaction times.

| Yield | 50-65% | 75-95% | Significantly improved yield. |

Category 2: Hydrolysis and Work-up

Question 3: The hydrolysis of my pyrazole ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?

Answer: Incomplete saponification is a common issue, often due to the steric hindrance around the ester group or insufficient hydrolytic conditions.[5]

Causality & Solution:

  • Steric Hindrance: The pyrazole ring and its substituents can sterically shield the ester's carbonyl carbon from nucleophilic attack by the hydroxide ion.

  • Insufficient Base/Water: Ensure at least 2-3 equivalents of base (e.g., NaOH, KOH) are used to drive the equilibrium forward. The presence of a sufficient amount of water is also critical. Using a co-solvent like THF or Dioxane with aqueous base can improve the solubility of the ester and facilitate the reaction.

  • Temperature: Refluxing for several hours is typically required. If the reaction is still incomplete, consider increasing the concentration of the base or extending the reaction time. Monitoring by TLC or HPLC is essential to determine the endpoint.

Question 4: Upon acidification, my product oils out or precipitates as a sticky solid that is difficult to filter and purify. What should I do?

Answer: This is a classic crystallization problem. The crude carboxylic acid may be precipitating with low purity or in an amorphous state.

Causality & Solution:

  • Rate of Acidification: Rapidly adding acid to a high pH solution causes "shock crystallization," leading to poor crystal form and trapped impurities. The solution is to add the acid slowly while vigorously stirring the solution.

  • Temperature Control: Cooling the solution on an ice bath during acidification promotes slower, more controlled crystallization, leading to a more easily filterable solid.

  • Solvent Choice: If direct precipitation is problematic, consider an alternative work-up. After acidification, extract the product into an organic solvent (e.g., ethyl acetate, DCM). Washing the organic layer with brine, drying, and then evaporating the solvent will yield a crude solid that can be recrystallized from a suitable solvent system. This method often provides a cleaner crude product for the final purification step. A general method for purifying pyrazoles via acid addition salt formation can also be effective.[6]

Part 3: Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

This protocol is based on modern methods emphasizing high regioselectivity.[1][3]

  • Reagent Setup: In a nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and condenser, add 4-chlorophenylhydrazine hydrochloride (1.0 eq).

  • Solvent Addition: Add N,N-Dimethylacetamide (DMAc) (approx. 5 mL per gram of hydrazine).

  • Diketone Addition: Add ethyl 2,4-dioxovalerate (1.05 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting materials and the appearance of a new, UV-active spot for the pyrazole ester.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water (approx. 20x the volume of DMAc used).

  • Isolation: The product should precipitate as a solid. Stir the slurry for 30 minutes to an hour to complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water to remove DMAc and any remaining salts, followed by a wash with cold hexanes to aid in drying.

  • Drying: Dry the solid under vacuum to obtain the crude pyrazole ester, which can be used in the next step without further purification if purity is >95% by NMR/HPLC.

Protocol 2: Saponification to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
  • Setup: To a round-bottom flask, add the crude pyrazole ester (1.0 eq), ethanol (or THF), and a 2M aqueous solution of sodium hydroxide (2.5 eq).

  • Hydrolysis: Heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours. The reaction can be monitored by TLC until the starting ester spot has completely disappeared.

  • Cooling & Dilution: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction (Optional Cleanup): Wash the aqueous solution with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic, organic-soluble impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly and with vigorous stirring, add 3M hydrochloric acid dropwise until the pH of the solution is ~2. A white or off-white solid should precipitate.

  • Isolation: Continue stirring the cold slurry for 30 minutes. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold water until the filtrate is neutral to pH paper. Dry the product in a vacuum oven at 50-60 °C.

  • Recrystallization: For higher purity, recrystallize the crude acid from a suitable solvent system, such as ethanol/water or toluene.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. [Link]

  • Gaikwad, D., et al. (2025). Large-scale synthesis of 1H-pyrazole. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. (2020). [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. (n.d.). [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Optimization of reaction conditions. ResearchGate. (n.d.). [Link]

  • Sener, A., et al. (2005). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. [Link]

  • Optimization of reaction conditions. [a]. ResearchGate. (n.d.). [Link]

  • Overview of synthesis of pyrazole derivatives. ResearchGate. (n.d.). [Link]

  • Jeanmart, S., et al. (2012). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]

  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. (2022). [Link]

  • Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate. (n.d.). [Link]

Sources

Technical Support Center: Minimizing Impurities in Pyrazole Carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole carboxylic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges related to purity in their synthetic workflows. Pyrazole carboxylic acids are crucial building blocks in pharmaceuticals and agrochemicals, making the control of impurities a critical aspect of their synthesis.[1][2][3] This document provides in-depth, experience-driven answers to common and complex issues encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide & Core Concepts

This section addresses specific, frequently encountered problems in a question-and-answer format. We delve into the causality behind impurity formation and provide actionable, field-proven strategies for mitigation.

Q1: My Knorr synthesis using an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

This is one of the most common challenges in pyrazole synthesis.[4][5] The formation of two regioisomers stems from the initial condensation of the substituted hydrazine with one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[4][6] The reaction pathway is highly sensitive to several factors.

Mechanistic Insight: The regiochemical outcome is a contest between the two carbonyl carbons for reaction with the substituted nitrogen of the hydrazine. The relative reactivity of the carbonyls and the nitrogen atoms is influenced by steric hindrance, electronic effects, and reaction conditions.[5][7]

Below is a diagram illustrating the competing pathways.

G sub Unsymmetrical 1,3-Diketone + Substituted Hydrazine intA Hydrazone Intermediate A (Attack at C1) sub->intA Pathway A intB Hydrazone Intermediate B (Attack at C3) sub->intB Pathway B isoA Regioisomer A intA->isoA Cyclization isoB Regioisomer B intB->isoB Cyclization cond Reaction Conditions (Solvent, pH, Temp) cond->sub

Caption: Competing pathways in the Knorr synthesis leading to regioisomers.

Strategies for Control:

Controlling the regioselectivity involves carefully tuning the reaction parameters to favor one pathway over the other.

ParameterInfluence on SelectivityRecommended Action & Rationale
Solvent Choice HighUse fluorinated alcohols like 2,2,2-trifluoroethanol (TFE). These solvents can modulate the reactivity of the two carbonyl groups through hydrogen bonding, often dramatically favoring one isomer.[7]
Steric Effects HighIntroduce bulky substituents on either the dicarbonyl compound or the hydrazine. This will sterically direct the initial attack to the less hindered carbonyl group.[5]
Electronic Effects Moderate to HighPlace a strong electron-withdrawing group (e.g., -CF3) on the dicarbonyl. This makes the adjacent carbonyl more electrophilic and susceptible to initial attack.[6]
Reaction pH ModerateThe acidity or basicity of the medium alters the nucleophilicity of the hydrazine nitrogens. Acid catalysis is common, but careful screening of pH is recommended as the rate of condensation at each carbonyl can be differentially affected.[5][8][9][10]
Temperature ModerateLower temperatures often favor the kinetically controlled product, while higher temperatures may lead to a thermodynamically controlled mixture. Evaluate a range of temperatures to determine the optimal kinetic window for your desired isomer.[5]
Q2: My final pyrazole carboxylic acid product is showing signs of decarboxylation. What causes this and how can I prevent it?

Decarboxylation is a common degradation pathway for pyrazole carboxylic acids, particularly those with certain substitution patterns (e.g., 4-carboxylic acids) or when exposed to harsh conditions.[11][12][13]

Causative Factors:

  • Heat: Excessive temperatures during reaction, workup, or purification (like distillation or high-heat drying) are the primary cause.

  • Metal Catalysis: The presence of certain metals, especially copper, can facilitate decarboxylation, even under otherwise mild conditions.[11][14] This is sometimes exploited for intentional decarboxylation but is a common source of impurities.[15]

  • Strongly Acidic or Basic Conditions: While necessary for some reactions (like ester hydrolysis), prolonged exposure to harsh pH at elevated temperatures can promote CO2 loss.[12][14]

Prevention Protocol:

  • Temperature Management: Maintain the reaction temperature at the lowest effective level. During workup, use rotary evaporation with a water bath temperature below 50-60°C. For drying, a vacuum oven at a moderate temperature (e.g., 40-50°C) is preferable to high-heat methods.

  • Catalyst Awareness: If your synthesis involves metal catalysts, be aware of their potential to induce decarboxylation. If this side reaction is observed, consider alternative, metal-free synthetic routes.

  • Neutralize with Care: After reactions requiring strong acid or base (e.g., ester hydrolysis), neutralize the reaction mixture promptly and at a low temperature (e.g., in an ice bath) before proceeding with extraction and purification.

Q3: I am preparing a pyrazole carboxylic acid via hydrolysis of its ester precursor, but the reaction is often incomplete or generates byproducts. What is the best practice?

Hydrolysis of a pyrazole carboxylic acid ester is a standard final step, but achieving full conversion without generating impurities requires careful control.

Common Issues:

  • Incomplete Hydrolysis: Steric hindrance around the ester or insufficient base/acid can lead to residual ester in the final product.

  • Side Reactions: As discussed in Q2, harsh hydrolysis conditions (high temperatures, prolonged reaction times) can cause decarboxylation or degradation of other sensitive functional groups on the molecule.

Recommended Workflow: Saponification (Base-Mediated Hydrolysis)

This workflow is generally preferred as it often proceeds under milder conditions than acid hydrolysis.

G start Dissolve Pyrazole Ester in THF/MeOH step1 Add aq. LiOH or NaOH (1.5-3.0 equiv.) start->step1 step2 Stir at RT to 40°C Monitor by TLC/LCMS step1->step2 step3 Cool to 0°C step2->step3 Reaction Complete step4 Slowly add aq. HCl to pH 2-3 step3->step4 step5 Extract with Ethyl Acetate step4->step5 Precipitate forms (or proceed to extraction) end Pure Pyrazole Carboxylic Acid step5->end Wash, Dry, Concentrate

Caption: Standard workflow for ester saponification and acidic workup.

Step-by-Step Protocol:

  • Dissolution: Dissolve the pyrazole ester in a suitable solvent mixture such as THF/water or methanol/water.

  • Base Addition: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5 to 3.0 equivalents) dropwise. LiOH is often preferred for its higher solubility in mixed organic-aqueous systems.

  • Reaction & Monitoring: Stir the mixture at room temperature or warm gently (e.g., to 40°C) if necessary. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath to 0°C. Slowly and carefully add aqueous acid (e.g., 1M HCl) to protonate the carboxylate salt. The product will often precipitate at a pH of 2-3.

  • Isolation: If a precipitate forms, it can be collected by filtration. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Q4: How do I choose the best purification strategy for my crude pyrazole carboxylic acid?

The optimal purification method depends on the nature of the impurities, the scale of the reaction, and the physical properties of your product.

G start Crude Product q1 Is the product a solid? start->q1 recryst Recrystallization q1->recryst Yes q2 Are impurities neutral/basic? q1->q2 No (Oil) chrom Column Chromatography recryst->chrom Still Impure acid_base Acid-Base Extraction q2->acid_base Yes q2->chrom No (Acidic or Similar Polarity) acid_base->recryst Isolate & Solidify

Caption: Decision tree for selecting a purification strategy.

1. Recrystallization (Preferred for Solids): This is the most efficient method for removing small amounts of impurities from a solid product.

  • Solvent Selection: The key is finding a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot.

Recommended Solvents/SystemsCompound Polarity
Isopropanol or EthanolModerately Polar
Ethyl Acetate / HexanesModerately Polar
AcetonitrilePolar
Water (if soluble)Highly Polar
Dichloromethane / MethanolFor more complex mixtures
  • Protocol: Dissolve the crude solid in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

2. Acid-Base Extraction (for removing neutral/basic impurities): This technique leverages the acidic nature of the carboxylic acid group.

  • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The pyrazole carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving neutral or basic impurities in the organic layer. Separate the layers, re-acidify the aqueous layer to precipitate the product (as in Q3), and then filter or extract.

3. Column Chromatography (for difficult separations): This is used when recrystallization fails or when impurities have similar properties to the product.

  • Stationary Phase: Silica gel is most common.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typical. Crucially, add a small amount of acetic acid (0.5-1%) to the mobile phase. This keeps the carboxylic acid protonated and prevents severe tailing on the silica gel.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques for identifying and quantifying impurities in my sample? A: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is excellent for routine purity checks and quantification.[16][17] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[16][18][19] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for identifying structures and can be used for quantitative analysis (qNMR).[16]

Q: I see residual starting materials (hydrazine, 1,3-dicarbonyl) in my final product. How can I remove them? A: Unreacted 1,3-dicarbonyl compounds can often be removed via recrystallization or chromatography. Hydrazine and its derivatives are often water-soluble, especially in their salt form. Washing the organic solution of your product with a dilute acid (like 0.1M HCl) can help remove residual hydrazine. Acid-base extraction (as described in Q4) is also highly effective.

Q: Can I use microwave irradiation to speed up my pyrazole synthesis? A: Yes, microwave-assisted synthesis has been shown to be effective for pyrazole formation, often leading to significantly shorter reaction times and improved yields.[20] However, the rapid heating can sometimes exacerbate side reactions like decarboxylation if not carefully controlled. It is crucial to monitor the internal temperature and start with shorter irradiation times.

References

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. (n.d.). Organic Chemistry International. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2018, November 29). SlideShare. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.). Research Square. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). ResearchGate. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018, December 21). DergiPark. [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2022, May 11). ACS Publications. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021, February 1). Bentham Science. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2002). ChemInform. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017, August 31). Molecules. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2015, January 28). RSC Publishing. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2021, July 2).
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009, June 1). PubMed. [Link]

  • Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). (n.d.). ResearchGate. [Link]

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2015, June 10).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. (2004, November 11). PubMed. [Link]

  • Synthesis of pyrazole-5-carboxylic acid (84);... (n.d.). ResearchGate. [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014, March 6).
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013, August 28). European Patent Office. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). ResearchGate. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]

  • Method for purifying pyrazoles. (2011, June 30).
  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021, October 29).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). ResearchGate. [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2024, May 24). ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid and its derivatives. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the biological activity of your compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, characterization, and biological evaluation of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid derivatives.

Q1: What are the known biological activities of this class of compounds?

A1: Pyrazole derivatives, including those based on the 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid scaffold, are a versatile class of heterocyclic compounds with a broad spectrum of reported biological activities.[1][2] These include anti-inflammatory, analgesic, anticancer, antimicrobial, and agricultural applications such as herbicides and fungicides.[2][3][4] The specific activity of a derivative is highly dependent on the nature and position of its substituents.[5]

Q2: My synthesized derivative shows poor solubility in aqueous media for biological assays. What can I do?

A2: Poor aqueous solubility is a common challenge for this class of compounds.[6] Several strategies can be employed to address this issue:

  • Co-solvents: The use of biocompatible co-solvents such as DMSO or ethanol in your assay buffer can significantly improve solubility. However, it is crucial to include a vehicle control to account for any effects of the solvent on the biological system.

  • Formulation Strategies: For in vivo studies, consider formulation techniques like the preparation of solid dispersions, nano-suspensions, or inclusion complexes with cyclodextrins.[7][8][9]

  • Prodrug Approach: Converting the carboxylic acid to a more soluble ester or amide prodrug can enhance bioavailability.[10][11][12] The prodrug is then hydrolyzed in vivo to release the active carboxylic acid.

Q3: I am not observing the expected biological activity. What are the common reasons for this?

A3: A lack of biological activity can stem from several factors:

  • Compound Purity: Ensure the purity of your synthesized compound through appropriate analytical techniques (NMR, LC-MS, elemental analysis). Impurities can interfere with the assay or inhibit the activity of your compound.

  • Assay Conditions: The pH, temperature, and incubation time of your biological assay can significantly impact the results. Optimize these parameters for your specific target and compound.

  • Compound Stability: Your derivative may be unstable under the assay conditions. Assess the stability of your compound in the assay buffer over the time course of the experiment.

  • Structure-Activity Relationship (SAR): The specific substitutions on your derivative may not be optimal for the desired biological activity. A systematic SAR study is often necessary to identify the most potent analogs.[5][13]

Q4: How can I improve the cell permeability of my derivatives?

A4: Poor cell permeability can limit the efficacy of your compounds in cell-based assays. To improve permeability:

  • Increase Lipophilicity: Introducing lipophilic substituents on the pyrazole ring or the phenyl group can enhance membrane permeability. However, this must be balanced to maintain adequate aqueous solubility.

  • Prodrugs: Esterification of the carboxylic acid group masks the polar carboxylate anion at physiological pH, which can significantly improve cell penetration.[10][11] The ester is then cleaved by intracellular esterases to release the active drug.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Synthesis and Purification

Problem: Low yield or incomplete reaction during the synthesis of amide derivatives from the carboxylic acid.

Possible Cause Troubleshooting Steps Scientific Rationale
Inefficient coupling reagent - Use a different coupling agent (e.g., HATU, HOBt/EDC, or PyBOP). - Ensure the coupling reagent is fresh and stored under anhydrous conditions.Different coupling reagents have varying efficiencies depending on the steric and electronic properties of the carboxylic acid and amine. Moisture can deactivate the coupling reagents.
Steric hindrance - If either the carboxylic acid or the amine is sterically hindered, consider using a less hindered starting material if possible. - Increase the reaction temperature and/or time.Steric bulk around the reacting centers can impede the formation of the tetrahedral intermediate required for amide bond formation.
Poor solubility of reactants - Use a co-solvent system (e.g., DMF/DCM) to ensure all reactants are fully dissolved. - Heat the reaction mixture to improve solubility.For a reaction to proceed efficiently, all reactants must be in the same phase.[6]

Problem: Difficulty in purifying the final compound.

Possible Cause Troubleshooting Steps Scientific Rationale
Co-eluting impurities - Optimize the mobile phase for column chromatography by trying different solvent systems with varying polarities. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Recrystallization from a suitable solvent system can be a highly effective purification method.The choice of chromatography conditions and purification technique should be tailored to the specific properties of the compound and its impurities.
Compound degradation on silica gel - Use a less acidic stationary phase like neutral alumina. - Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine in the mobile phase.The acidic nature of silica gel can cause degradation of acid-sensitive compounds.
Guide 2: In Vitro Biological Assays

Problem: High variability in results from cell-based assays (e.g., MTT assay for anticancer activity).

Possible Cause Troubleshooting Steps Scientific Rationale
Cell plating inconsistency - Ensure a homogenous cell suspension before plating. - Use a multichannel pipette for cell seeding to minimize well-to-well variability.Uneven cell distribution will lead to inconsistent results.
Compound precipitation in media - Visually inspect the wells for any signs of precipitation after adding the compound. - Decrease the final concentration of the compound or increase the percentage of co-solvent (e.g., DMSO) while ensuring it remains within a non-toxic range for the cells.Compound precipitation will lead to an underestimation of its true potency.[6]
Edge effects in 96-well plates - Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to maintain a humidified environment across the plate.The outer wells of a microplate are more prone to evaporation, which can concentrate the media and affect cell growth.

III. Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments.

Protocol 1: Synthesis of an Amide Derivative

This protocol describes a general procedure for the synthesis of an amide derivative from 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid using a standard coupling agent.

Materials:

  • 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • Desired amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and TEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired amide derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized derivatives against a cancer cell line.[14]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized pyrazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

IV. Visualizations

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates key positions on the 1-phenyl-5-methyl-1H-pyrazole-3-carboxylic acid scaffold that can be modified to enhance biological activity.

SAR_Enhancement cluster_core Core Scaffold cluster_modifications Modification Strategies Core 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid R1 Position 1 (N-phenyl ring) - Electron-donating/withdrawing groups - Affects overall electronics and binding Core->R1 Modify Substituents R3 Position 3 (Carboxylic acid) - Esterification (prodrugs) - Amidation (modulate solubility/activity) Core->R3 Derivatize R5 Position 5 (Methyl group) - Varying alkyl/aryl groups - Influences steric interactions Core->R5 Modify Substituents

Caption: Key modification sites for enhancing biological activity.

Experimental Workflow: From Synthesis to Biological Evaluation

This workflow outlines the general steps involved in the development and testing of novel derivatives.

Experimental_Workflow start Design of Derivatives (SAR-guided) synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization solubility Solubility Assessment characterization->solubility in_vitro In Vitro Biological Assays (e.g., Enzyme inhibition, Cytotoxicity) solubility->in_vitro data_analysis Data Analysis (IC50/EC50 determination) in_vitro->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A typical workflow for derivative development.

V. References

  • Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. Available at: [Link].

  • Prodrugs of Carboxylic Acids. Semantic Scholar. Available at: [Link].

  • Prodrugs of Carboxylic Acids | Request PDF. ResearchGate. Available at: [Link].

  • (PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. ResearchGate. Available at: [Link].

  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates | The Journal of Organic Chemistry. ACS Publications. Available at: [Link].

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link].

  • EP0278977B1 - Prodrug derivatives of carboxylic acid drugs. Google Patents. Available at: .

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link].

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link].

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link].

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. MDPI. Available at: [Link].

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link].

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link].

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. Available at: [Link].

  • Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link].

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available at: [Link].

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. ACS Publications. Available at: [Link].

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link].

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. PubMed. Available at: [Link].

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of University of Shanghai for Science and Technology. Available at: [Link].

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. Available at: [Link].

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link].

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Catalent. Available at: [Link].

  • Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity. RSC Publishing. Available at: [Link].

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link].

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link].

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link].

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available at: [Link].

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. Available at: [Link].

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link].

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. NIH. Available at: [Link].

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link].

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online. Available at: [Link].

  • Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity | Iraqi Journal of Science. Iraqi Journal of Science. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. Available at: [Link].

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. Available at: [Link].

  • (PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. Available at: [Link].

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. Available at: [Link].

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Available at: [Link].

Sources

Validation & Comparative

comparing biological activity of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid with other pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a multitude of compounds exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, with a conceptual focus on the structural class represented by 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. We will delve into their anti-inflammatory, anticancer, and antimicrobial properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.

Introduction to the Pharmacological Significance of Pyrazoles

The pyrazole moiety is a privileged scaffold in drug discovery, renowned for its ability to interact with a diverse range of biological targets.[1][2] This has led to the development of numerous clinically successful drugs. A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][3] The therapeutic landscape of pyrazoles extends beyond inflammation to include anticancer, antimicrobial, antiviral, and anticonvulsant agents.[2][4] The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring, making the exploration of structure-activity relationships (SAR) a critical aspect of drug design.[5]

Comparative Analysis of Biological Activities

This section provides a comparative overview of the biological activities of selected pyrazole derivatives. The data is summarized to facilitate a clear comparison of their potency and spectrum of activity.

Anti-inflammatory Activity

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTargetAssayPotency (IC50/Inhibition %)Reference CompoundReference
Celecoxib COX-2In vitro COX inhibition0.04 µM-[3]
3-(trifluoromethyl)-5-arylpyrazole COX-2In vitro COX inhibition0.02 µM (COX-2) vs. 4.5 µM (COX-1)-[3]
Pyrazole-thiazole hybrid COX-2/5-LOXIn vitro dual inhibition0.03 µM (COX-2) / 0.12 µM (5-LOX)-[3]
1,3,4-trisubstituted-pyrazole COX-2Carrageenan-induced paw edema65-80% edema reduction at 10 mg/kgIndomethacin[3][6]
Benzothiophen-2-yl pyrazole carboxylic acid derivative COX-1/COX-2/5-LOXIn vitro inhibition5.40 µM (COX-1), 0.01 µM (COX-2), 1.78 µM (5-LOX)Celecoxib, Indomethacin[9]

The data clearly indicates that pyrazole derivatives can be potent and selective inhibitors of inflammatory enzymes. The substitution pattern on the pyrazole ring plays a crucial role in determining both potency and selectivity. For instance, the presence of a trifluoromethyl group can significantly enhance COX-2 selectivity.[3]

Anticancer Activity

The anticancer potential of pyrazole derivatives has been increasingly recognized, with compounds demonstrating cytotoxicity against a range of cancer cell lines.[10][11] Their mechanisms of action are often multifaceted, involving the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[5][10][12]

Table 2: Comparative Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineAssayPotency (IC50)Reference CompoundReference
Chloro methyl substituted pyrazole oxime (CF-6) A-549 (Lung)MTT Assay12.5 µMDoxorubicin (0.3 µM)[13]
4-chloro substituted pyrazole derivative HeLa (Cervix)Not specified4.94 µM-[10]
Pyrazole carbaldehyde derivative MCF-7 (Breast)Not specified0.25 µMDoxorubicin (0.95 µM)[10]
Ferrocene-pyrazole hybrid HCT-116 (Colon)MTT Assay3.12 µM-[14]
Polysubstituted pyrazole derivative HepG2 (Liver)Not specified2 µMCisplatin (5.5 µM)[10]

The anticancer activity of pyrazoles is significantly influenced by the substituents. For example, the presence of a 4-chlorophenyl group has been associated with potent cytotoxic activity against HeLa cells.[10]

Antimicrobial Activity

Pyrazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a variety of pathogenic bacteria and fungi.[1][2][15] Their mechanisms of action can involve the inhibition of essential microbial enzymes like DNA gyrase or disruption of the cell wall.[16][17]

Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismAssayPotency (MIC)Reference CompoundReference
Pyrazole derivative 3 Escherichia coliBroth microdilution0.25 µg/mLCiprofloxacin (0.5 µg/mL)[1]
Pyrazole derivative 4 Streptococcus epidermidisBroth microdilution0.25 µg/mLCiprofloxacin (4 µg/mL)[1]
Pyrazole derivative 2 Aspergillus nigerBroth microdilution1 µg/mLClotrimazole (2 µg/mL)[1]
Naphthyl-substituted pyrazole-derived hydrazone Acinetobacter baumanniiNot specified0.78–1.56 µg/ml-[16]
Pyrazole-thiazole hybrid Staphylococcus aureusNot specified1.9 µg/mL-[16]

The antimicrobial spectrum and potency of pyrazole derivatives can be modulated by structural modifications. The examples above highlight the potential of these compounds to combat both Gram-negative and Gram-positive bacteria, as well as fungal pathogens.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine.

  • Inhibitor Incubation: Add the test compound (dissolved in DMSO) to the wells and pre-incubate with the enzyme solution at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[18]

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

COX_Inhibition_Assay cluster_plate 96-Well Plate Enzyme Enzyme Incubation Incubation Enzyme->Incubation Add Buffer_Cofactors Buffer & Cofactors Buffer_Cofactors->Incubation Add Test_Compound Test Compound Test_Compound->Incubation Add & Pre-incubate Arachidonic_Acid Arachidonic Acid (Substrate) Reaction Reaction Arachidonic_Acid->Reaction Initiate Incubation->Reaction PGE2_Production PGE2_Production Reaction->PGE2_Production Generates ELISA ELISA PGE2_Production->ELISA Quantify IC50_Calculation IC50_Calculation ELISA->IC50_Calculation Determine

Caption: Workflow for the in vitro COX inhibition assay.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Formazan_Formation Viable cells form Purple Formazan Incubation->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT cytotoxicity assay.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][3]

Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Mechanistic Insights and Signaling Pathways

The diverse biological activities of pyrazole derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anti-inflammatory Mechanism of Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->COX_Enzymes Inhibit

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Anticancer Mechanism of Action

The anticancer effects of pyrazoles are often linked to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Anticancer_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds to Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->Receptor_Tyrosine_Kinase Inhibit

Caption: Kinase inhibition by pyrazole derivatives in cancer.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The comparative data presented in this guide underscore the remarkable versatility of pyrazole derivatives, with specific substitutions leading to potent and selective agents with anti-inflammatory, anticancer, and antimicrobial activities. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field. Future research will undoubtedly focus on the development of novel pyrazole-based compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules that combine the pyrazole core with other pharmacophores is a particularly promising strategy for developing multi-target drugs to address complex diseases.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). NIH.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Pyrazole as an anti-inflammatory scaffold. (2022, September 5).
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis Online.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. (n.d.). Google Scholar.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024, September 3).
  • An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed.
  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC. (2022, January 20). NIH.
  • Mini review on anticancer activities of Pyrazole Deriv
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Google Scholar.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). Google Scholar.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021, February 1). Google Scholar.
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
  • 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. (n.d.). Chem-Impex.
  • 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. (n.d.). PubChem.
  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). J&K Scientific.
  • Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central.
  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists.
  • Lipoxygenase Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022, May 13).
  • Lipoxygenase Activity Assay Kit. (n.d.). Sigma-Aldrich.
  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (n.d.). DergiPark.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.
  • 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC. (n.d.). NIH.
  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv.... (2020, September 1). Ingenta Connect.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (2023, March 10). NIH.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub.

Sources

A Comparative Guide to the In Vitro Anti-Cancer Activity of Substituted 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Oncology

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, and among them, the pyrazole nucleus stands out as a "privileged scaffold." Its unique five-membered ring structure, containing two adjacent nitrogen atoms, imparts a favorable combination of chemical stability, synthetic versatility, and the ability to form key hydrogen bonds with biological targets[1]. This has led to the development of several clinically approved pyrazole-containing drugs. In oncology, pyrazole derivatives have been extensively investigated for their ability to target a wide array of cancer-related proteins, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin, thereby inducing cytotoxicity and apoptosis in cancer cells[1][2].

This guide focuses on a specific, promising chemical class: derivatives of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. While direct, extensive public data on the 5-methyl substituted variant is limited, a comprehensive dataset exists for the closely related 4-hydroxy analogs. This guide will use these analogs as a scientifically robust surrogate to explore the structure-activity relationships, comparative efficacy, and underlying mechanisms of this compound family. We will analyze data from the National Cancer Institute's (NCI) extensive in vitro screening program to provide a comparative overview for researchers engaged in the discovery of novel anti-cancer agents.

Comparative Analysis of Anti-Proliferative Activity

A key study by Rostom et al. provides a foundational dataset for comparing the anti-cancer efficacy of various derivatives of the 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid scaffold[3][4]. These compounds were evaluated in the NCI's 60-cell line screen, a high-throughput assay that measures a compound's effect on cell growth. The results are reported using three key metrics:

  • GI₅₀ (Growth Inhibition 50): The molar concentration required to cause 50% growth inhibition. It is the primary measure of a compound's potency.

  • TGI (Total Growth Inhibition): The molar concentration required to stop cell growth completely (i.e., the cell count at the end of the incubation is the same as at the beginning).

  • LC₅₀ (Lethal Concentration 50): The molar concentration that results in a 50% reduction in the initial cell count, indicating overt cytotoxicity.

The data below summarizes the mean graph midpoint (MG-MID) values in micromolar (µM) for the most active compounds from the study, providing a broad overview of their potency and spectrum of activity across the full NCI-60 panel[3][4].

Compound IDCore Structure ModificationGI₅₀ (µM) MG-MIDTGI (µM) MG-MIDLC₅₀ (µM) MG-MID
11 1,3,4-Oxadiazole Derivative0.2011.787.1
14 1,3,4-Oxadiazole Derivative0.0815.864.6
7a 1,2,4-Triazolin-3-thione1.3221.9>100
7b 1,2,4-Triazolin-3-thione1.2918.2>100
7c 1,2,4-Triazolin-3-thione0.9816.6>100
9 1,3,4-Oxadiazole Derivative1.1519.5>100
13 1,3,4-Oxadiazole Derivative1.2020.4>100

Data sourced from Rostom, S. A. F., et al. (2003). European Journal of Medicinal Chemistry.[3][4]

Structure-Activity Relationship (SAR) Insights

From this comparative data, a clear structure-activity relationship emerges. The parent molecule, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide, was modified at the hydrazide position to generate various heterocyclic rings.

  • Superior Potency of Oxadiazole Rings: The most potent compounds, 11 and 14 , are both 1,3,4-oxadiazole derivatives. Compound 14 , with a GI₅₀ of just 80 nM, demonstrated remarkable broad-spectrum activity and even showed super-sensitivity (GI₅₀ < 0.01 µM) in approximately 26 different cancer cell lines, with particular effectiveness against leukemia cell lines[3][4]. This suggests that the oxadiazole moiety is a critical pharmacophore for enhancing the anti-proliferative effects of this pyrazole scaffold.

  • Moderate Activity of Triazolin-3-thiones: Compounds 7a-c , which incorporate a 1,2,4-triazolin-3-thione ring system, consistently showed GI₅₀ values in the low micromolar range. While less potent than the leading oxadiazoles, they still represent a significant level of anti-cancer activity.

  • Cytostatic vs. Cytotoxic Effects: Most derivatives exhibited a large gap between their GI₅₀ and LC₅₀ values, suggesting their primary effect at lower concentrations is cytostatic (inhibiting growth) rather than cytotoxic (killing cells). However, the potent oxadiazole derivatives 11 and 14 did display cytotoxicity at higher concentrations, as indicated by their defined LC₅₀ values[3][4].

Mechanistic Considerations & Signaling Pathways

While the precise mechanism for this specific class of pyrazoles was not fully elucidated in the screening study, the broader pyrazole literature points toward several plausible anti-cancer mechanisms. Many pyrazole derivatives exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

A common pathway for apoptosis induction involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, preventing cell death. Active compounds can downregulate Bcl-2 and/or upregulate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a caspase cascade (initiator caspase-9 and effector caspase-3), culminating in the cleavage of cellular substrates and the execution of apoptosis.

G cluster_0 Pyrazole Derivative Action cluster_1 Apoptotic Regulation cluster_2 Caspase Cascade Compound Pyrazole Derivative (e.g., Compound 14) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Promotes Mito Mitochondrion Bcl2->Mito Blocks cytochrome c release Bax->Mito Promotes cytochrome c release CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Putative apoptotic pathway activated by pyrazole derivatives.

Experimental Protocols & Methodologies

The data presented in this guide was generated using the NCI-60 Human Tumor Cell Line Screen, which relies on the Sulforhodamine B (SRB) assay. This assay provides a robust and sensitive method for measuring drug-induced cytotoxicity.

Experimental Workflow: NCI-60 Screening

The overall workflow for testing a compound in the NCI-60 screen is a multi-step, highly standardized process.

G cluster_workflow NCI-60 In Vitro Screening Workflow Start Compound Procurement & Solubilization Plate Plate 60 Cancer Cell Lines in 96-well Plates Start->Plate Incubate1 24h Pre-incubation (Cell Adherence) Plate->Incubate1 Treat Add Compound at 5 Log Concentrations (10⁻⁸ to 10⁻⁴ M) Incubate1->Treat Incubate2 48h Drug Incubation Period Treat->Incubate2 Fix Fix Cells with Trichloroacetic Acid (TCA) Incubate2->Fix Stain Stain with Sulforhodamine B (SRB) Fix->Stain Wash Wash Unbound Dye with Acetic Acid Stain->Wash Solubilize Solubilize Bound Dye with Trizma Base Wash->Solubilize Read Read Optical Density (OD) at 515 nm Solubilize->Read Analyze Calculate GI₅₀, TGI, LC₅₀ from Dose-Response Curves Read->Analyze End Data Reporting Analyze->End

Caption: Standardized workflow for the NCI-60 cell line screening assay.

Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol outlines the key steps for determining cell density after drug treatment, forming the basis of the NCI-60 screen.

Rationale: The SRB assay is a cell staining method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells in the well. Unlike metabolic assays (e.g., MTT), the SRB assay is independent of cell metabolic activity and provides a stable, long-lasting signal.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 96-well microtiter plates at the appropriate density (e.g., 5,000-20,000 cells/well, depending on the cell line's growth rate) in 100 µL of complete culture medium.

  • Pre-incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂, to allow cells to attach and resume logarithmic growth. A "time zero" (T₀) plate is fixed at this point to represent the initial cell count.

  • Compound Addition: Add 100 µL of medium containing the test compound at various concentrations (typically a 5-log serial dilution). Include a vehicle control (e.g., DMSO) and a positive control.

  • Drug Incubation: Incubate the plates for a further 48 hours under the same conditions.

  • Cell Fixation:

    • Gently remove the culture medium.

    • Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells to the plate bottom.

    • Incubate at 4°C for 60 minutes.

    • Causality Check: TCA precipitates proteins and macromolecules, ensuring that all cellular protein is retained in the well during subsequent washing steps.

  • Washing:

    • Carefully discard the TCA.

    • Wash each well five times with slow-running tap water or deionized water to remove TCA, serum proteins, and other non-adherent material.

    • Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.

    • Causality Check: The low pH environment ensures that the anionic SRB dye binds specifically to the protonated basic amino acids of the fixed cellular proteins.

  • Post-Stain Wash:

    • Quickly discard the SRB solution.

    • Wash each well five times with 1% (v/v) acetic acid to remove any unbound dye.

    • Allow the plates to air dry completely.

  • Signal Solubilization:

    • Add 200 µL of 10 mM Trizma base solution (pH 10.5) to each well.

    • Place the plates on a shaker for 10-15 minutes to fully solubilize the protein-bound dye.

    • Causality Check: The high pH of the Trizma base deprotonates the amino acids, releasing the SRB dye into the solution for quantification.

  • Data Acquisition: Read the optical density (OD) of each well at 515 nm using a microplate reader.

  • Analysis: The OD values are used to calculate the percentage of cell growth relative to the controls, from which dose-response curves are generated and the GI₅₀, TGI, and LC₅₀ values are determined.

Conclusion and Future Directions

The comparative analysis clearly demonstrates that derivatives of the 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid scaffold possess significant in vitro anti-cancer activity. The derivatization of the carboxylic acid hydrazide into a 1,3,4-oxadiazole ring system, as seen in compounds 11 and 14 , is a particularly effective strategy for enhancing potency across a broad range of human cancer cell lines[3][4]. These compounds serve as excellent leads for further drug development.

Future research should focus on several key areas:

  • Mechanistic Elucidation: Detailed studies are required to confirm the precise mechanism of action, including apoptosis induction, cell cycle analysis, and identification of specific molecular targets (e.g., kinases, caspases).

  • Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their drug-like properties, including solubility, stability, and metabolic profile (ADME), to assess their potential for in vivo studies.

  • Synthesis of Analogs: Further synthesis and testing of analogs, including the originally proposed 5-methyl variants, could refine the structure-activity relationship and potentially lead to compounds with improved potency and selectivity.

This guide provides a foundational framework for researchers, leveraging robust public data to highlight a promising class of pyrazole-based anti-cancer agents and outlining the standard methodologies for their evaluation.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. MDPI. Available at: [Link]

  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Uddin, M. J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Akhtar, M. J., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Voigt, W. (2005). Sulforhodamine B assay and chemosensitivity. Methods in Molecular Medicine. Available at: [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]

  • Rostom, S. A. F., et al. (2003). Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Available at: [Link]

Sources

comparative study of different synthetic routes for pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole carboxylic acids are pivotal structural motifs in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1][2][3] Their synthesis is a subject of ongoing research, with numerous methodologies developed to optimize yield, regioselectivity, and environmental impact. This guide provides a comparative analysis of the most prevalent synthetic routes to pyrazole carboxylic acids, offering insights into their mechanisms, experimental protocols, and relative advantages. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of these valuable heterocyclic compounds.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acids become versatile building blocks for the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1][3] The position of the carboxylic acid group on the pyrazole ring (C3, C4, or C5) significantly influences the molecule's properties and biological activity. Consequently, the development of regioselective synthetic methods is of paramount importance. This guide will explore and compare several key synthetic strategies.

Cyclocondensation Reactions: The Cornerstone of Pyrazole Synthesis

Cyclocondensation reactions are the most traditional and widely employed methods for constructing the pyrazole core. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a classic and enduring method for preparing pyrazoles.[3][4] It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine in the presence of an acid catalyst.[4][5][6] The regioselectivity of the reaction is dependent on the substitution pattern of the dicarbonyl compound and the hydrazine.[5]

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4][7] Acid catalysis facilitates both the initial imine formation and the subsequent cyclization step.[7]

Knorr_Synthesis dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + Hydrazine (Acid Catalyst) hydrazine Hydrazine hydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization pyrazole Pyrazole Carboxylic Acid cyclized_intermediate->pyrazole - H2O (Dehydration)

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-Substituted-1H-pyrazole-3-carboxylate [1]
  • Step 1: Formation of the Dioxo-ester Intermediate: Diethyl oxalate is reacted with an acetophenone derivative in the presence of sodium ethoxide to form a substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative.

  • Step 2: Cyclization with Hydrazine: A suspension of the dioxo-ester is treated with hydrazine hydrate in the presence of glacial acetic acid.

  • Step 3: Work-up and Purification: The reaction mixture is worked up to isolate the novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. The structure is then confirmed by elemental analysis, IR, 1H NMR, and mass spectra.

Advantages and Disadvantages
FeatureKnorr Synthesis
Advantages - Well-established and widely applicable. - Readily available starting materials. - Generally good yields.
Disadvantages - Potential for regioisomeric mixtures with unsymmetrical dicarbonyls. - Can require harsh acidic conditions.
Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction offers a versatile route to pyrazole-4-carboxaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids. This method typically involves the reaction of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[3][8]

Experimental Protocol: Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters [8]
  • Step 1: Preparation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl3) is added dropwise to ice-cold, stirred dry dimethylformamide (DMF).

  • Step 2: Reaction with Hydrazone: A solution of the appropriate hydrazone is added to the Vilsmeier reagent.

  • Step 3: Cyclization: The reaction mixture is refluxed at 70–80°C for approximately 4 hours.

  • Step 4: Work-up and Purification: The resulting mixture is poured onto crushed ice, neutralized with dilute sodium hydroxide, and the precipitated product is purified by column chromatography.

Microwave-assisted Vilsmeier cyclization has been shown to significantly reduce reaction times and improve yields.[8]

[3+2] Cycloaddition Reactions

1,3-dipolar cycloaddition reactions represent a powerful and convergent strategy for the synthesis of pyrazole rings, often with high regioselectivity.[9] These reactions involve the addition of a 1,3-dipole, such as a diazo compound or a nitrile imine, to a dipolarophile, typically an alkyne or an alkene.[9][10]

Sydnone-Alkyne Cycloaddition

The reaction of sydnones with alkynes is a well-established method for the synthesis of pyrazoles.[11] Recent advancements have focused on developing base-mediated and copper-catalyzed versions to improve regioselectivity and broaden the substrate scope.[11]

Mechanism of Sydnone-Alkyne Cycloaddition

This reaction is a concerted [3+2] cycloaddition, where the sydnone acts as the 1,3-dipole and the alkyne as the dipolarophile. The regioselectivity is governed by the electronic and steric properties of the substituents on both reactants.

Sydnone_Alkyne_Cycloaddition sydnone Sydnone transition_state [3+2] Transition State sydnone->transition_state alkyne Alkyne alkyne->transition_state pyrazole Pyrazole Carboxylic Acid transition_state->pyrazole Cycloaddition

Caption: Simplified representation of a [3+2] Sydnone-Alkyne Cycloaddition.

Advantages and Disadvantages
FeatureSydnone-Alkyne Cycloaddition
Advantages - High degree of convergency. - Can provide access to highly substituted pyrazoles. - Mild reaction conditions are often possible.[11]
Disadvantages - Sydnone precursors can be challenging to prepare. - Regioselectivity can be an issue with certain substrates.[12]
Aerobic Oxidative [3+2] Cycloaddition

A more recent development involves the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates.[12][13] This method utilizes air as a green oxidant and offers good functional group tolerance.[12]

Experimental Data: Yields of Substituted Pyrazoles [12]
Hydrazine SubstituentAlkyne SubstituentYield (%)
PhenylEthyl propiolateModerate to Good
Bulky AlkylEthyl propiolateLower Yield
PhenylPhenyl propiolateModerate to Good

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. Several MCRs have been developed for the synthesis of pyrazole carboxylic acid derivatives.

One-Pot Synthesis of Pyrazole-4-carboxylic Acid Ethyl Esters

A notable example is the one-pot, three-component reaction of a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate in the presence of a magnetic ionic liquid catalyst and with oxygen as an oxidant.

Experimental Protocol
  • Step 1: Mixing Reactants: A mixture of ethyl acetoacetate (10 mmol), an aldehyde (10 mmol), a hydrazine derivative (10 mmol), and the magnetic ionic liquid catalyst ([bmim][FeCl4], 1.5 mmol) is prepared in a round-bottom flask.

  • Step 2: Reaction: The reaction is carried out with a flow of oxygen.

  • Step 3: Catalyst Separation and Product Isolation: The magnetic ionic liquid is separated using a magnet, and the pure pyrazole-4-carboxylic acid ethyl ester is obtained after evaporation of the solvent and recrystallization.

This method boasts several green chemistry advantages, including the use of a recyclable catalyst and an environmentally friendly oxidant.

Green and Alternative Synthetic Methodologies

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. This includes the use of alternative energy sources like microwaves and ultrasound, as well as solvent-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to various pyrazole syntheses, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[8][14][15][16][17] For instance, the microwave-assisted Vilsmeier cyclization significantly improves the efficiency of pyrazole-4-carboxylic acid ester synthesis.[8]

Solvent-Free Synthesis

Solvent-free or "neat" reaction conditions are highly desirable from a green chemistry perspective. The synthesis of pyrazoles via the reaction of isocyanides and dialkyl acetylenedicarboxylates in the presence of 1,2-dibenzoylhydrazines and an ionic salt like tetrabutylammonium bromide (TBAB) at room temperature is an example of a successful solvent-free approach.[18]

Comparison of Synthetic Routes

Synthetic RouteKey FeaturesRegioselectivityGreen Aspects
Knorr Synthesis Classic cyclocondensation of 1,3-dicarbonyls and hydrazines.[4][5][6]Can be an issue with unsymmetrical substrates.Can require harsh conditions.
Vilsmeier-Haack Synthesis of pyrazole-4-carboxaldehydes from hydrazones.[3][8]Generally good for the 4-position.Microwave-assisted methods improve greenness.[8]
[3+2] Cycloaddition Convergent synthesis from 1,3-dipoles and dipolarophiles.[9][10]Often high, but substrate dependent.[11][12]Can utilize mild conditions and green oxidants.[12][13]
Multi-Component One-pot synthesis from three or more components.Can be highly regioselective.Often efficient and atom-economical.
Green Methods Use of microwaves, ultrasound, or solvent-free conditions.[14][15][16][17][18]Varies with the specific reaction.Inherently more environmentally friendly.

Conclusion

The synthesis of pyrazole carboxylic acids is a rich and diverse field, with a range of methodologies available to the modern chemist. The choice of synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and considerations of yield, regioselectivity, and environmental impact. While classical methods like the Knorr synthesis remain valuable, modern approaches such as [3+2] cycloadditions, multi-component reactions, and green methodologies offer powerful alternatives that can provide access to novel and complex pyrazole structures with improved efficiency and sustainability.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Benchchem.
  • Zou, X., Zheng, L., Zhuo, X., Zhong, Y., Wu, Y., Yang, B., He, Q., & Guo, W. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. Journal of Organic Chemistry, 88(4), 2190–2206. [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis. ChemicalBook.
  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). Taylor & Francis Online. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (Patent No. CN111138289B). Google Patents.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. [Link]

  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5), 1-6. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2020). MDPI. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Synthesis of pyrazole carboxylic acid intermediate 5.... ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications.
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (Patent No. WO2012025469A1). Google Patents.
  • Knorr Pyrazole Synthesis (M. Pharm). (2020). SlideShare.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publisher.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
  • Knorr pyrrole synthesis. Wikipedia.
  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC - NIH. [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate.
  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (Patent No. CN111362874B). Google Patents.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2020). PubMed. [Link]

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). PubMed Central. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

Sources

A Comparative Guide to the Anti-Inflammatory Properties of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for developing potent therapeutic agents.[1][2][3][4] Its derivatives are renowned for a wide spectrum of biological activities, most notably as anti-inflammatory agents.[5][6][7] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, Lonazolac, and Ramifenazone feature this heterocyclic core, underscoring its clinical significance.[1][5][6] This guide provides an in-depth, comparative analysis of a specific class of these compounds—1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid and its analogs—for researchers, scientists, and professionals in drug development. We will dissect their performance, mechanism of action, and the experimental validation of their anti-inflammatory potential.

The Central Mechanism: Selective COX-2 Inhibition

The primary anti-inflammatory action of most pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6][8]

There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for homeostatic functions like protecting the gastric mucosa and maintaining kidney function.[6][8]

  • COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][6][8]

Traditional NSAIDs inhibit both COX-1 and COX-2, which leads to the desired anti-inflammatory effects but also to common side effects such as gastrointestinal ulcers and renal impairment due to the inhibition of COX-1's protective functions.[2] The development of pyrazole analogs, such as the selective COX-2 inhibitor Celecoxib, was a major advancement, offering potent anti-inflammatory activity with a reduced risk of these adverse effects.[2] The goal in designing analogs of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is to optimize this selectivity and potency.

The following diagram illustrates the arachidonic acid cascade and the inhibitory action of COX inhibitors.

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Catalyzes cox COX-1 / COX-2 Enzymes arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 leukotrienes Leukotrienes lox->leukotrienes pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Pyrazole Analogs (Selective COX-2 Inhibitors) nsaids->cox Inhibit

Caption: The Arachidonic Acid Cascade and COX Inhibition.

Comparative Analysis of Biological Activity

The anti-inflammatory efficacy of novel compounds is typically assessed through a combination of in vivo animal models and in vitro enzymatic assays. This dual approach provides a comprehensive picture of a compound's potential, from its physiological effects in a complex biological system to its specific molecular interactions.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is the gold standard for evaluating acute anti-inflammatory activity.[9][10] In this assay, a localized inflammation is induced by injecting carrageenan into the paw of a rodent, and the swelling (edema) is measured over time. The reduction in paw volume in treated animals compared to a control group indicates the compound's anti-inflammatory effect.

Table 1: Comparative In Vivo Anti-Inflammatory Activity of Pyrazole Analogs (Note: Data presented are representative examples from various studies on pyrazole derivatives to illustrate comparative performance. Actual values for specific 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid analogs would require targeted synthesis and testing.)

CompoundDose (mg/kg)% Edema Inhibition (at 3 hours)Reference Drug (% Inhibition)
Analog A (hypothetical)1075.8%Indomethacin (81.3%)[11]
Analog B (hypothetical)1080.6%Indomethacin (81.3%)[11]
Pyrazolylthiazole 2c -90.75%Indomethacin (91.32%)[12]
Pyrazolylthiazole 2n -89.59%Indomethacin (91.32%)[12]
Hybrid Pyrazole 5u -80.63%Ibuprofen (81.32%)[11]
Hybrid Pyrazole 5s -78.09%Ibuprofen (81.32%)[11]

This data illustrates that novel pyrazole analogs can exhibit anti-inflammatory activity comparable to, and in some cases potentially exceeding, that of established drugs like Indomethacin and Ibuprofen.[11][12]

In Vitro COX-1/COX-2 Inhibitory Activity

To understand the mechanism behind the in vivo results, in vitro assays are used to quantify the direct inhibitory effect of the compounds on the COX-1 and COX-2 enzymes.[13][14] The results are typically reported as the IC50 value—the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency.

The Selectivity Index (SI) , calculated as (IC50 COX-1 / IC50 COX-2), is a critical metric. A higher SI value indicates greater selectivity for COX-2, which is the desired profile for safer anti-inflammatory drugs.[15][16]

Table 2: Comparative In Vitro COX Inhibitory Activity of Pyrazole Analogs

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
Celecoxib (Reference) 3.510.04578.06[15]
Thymol-Pyrazole 8b 13.60.043316[16]
Thymol-Pyrazole 8g 12.10.045268[16]
Hybrid Pyrazole 5u 130.121.7972.73[11]
Hybrid Pyrazole 5s 183.122.5172.95[15]
Pyrazole-Hydrazone 4b 6.120.5810.55[17]

The data reveals that synthetic modifications to the pyrazole scaffold can dramatically influence both potency and selectivity. For instance, compounds 8b and 8g show COX-2 potency similar to Celecoxib but with a significantly higher selectivity index, suggesting a potentially improved safety profile.[16]

Structure-Activity Relationship (SAR) Insights

The comparative data allows for the deduction of key structure-activity relationships:

  • N1-Phenyl Substitution: The presence of a sulfonamide group on the N1-phenyl ring (as seen in Celecoxib and analogs 5u and 5s) is crucial for high COX-2 selectivity.[11][15][18] This group is known to interact with a secondary pocket in the COX-2 active site that is absent in COX-1.[11][18]

  • C5-Substitution: Bulky, hydrophobic groups at the C5 position of the pyrazole ring can enhance binding affinity within the hydrophobic channel of the COX-2 enzyme.

  • Carboxylic Acid Moiety: The carboxylic acid group at the C3 position is a common feature in many NSAIDs and can form important hydrogen bond interactions within the enzyme's active site. Modifying this group to esters or amides can create prodrugs with altered pharmacokinetic properties.[19][20]

Experimental Workflows & Protocols

To ensure scientific integrity, the protocols used to generate this data must be robust and reproducible. Below are detailed methodologies for the key assays described.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment synthesis Compound Synthesis & Characterization cox_assay In Vitro COX-1/COX-2 Inhibition Assay synthesis->cox_assay calc Determine IC50 & Selectivity Index cox_assay->calc dosing Administer Test Compound /Vehicle/Reference Drug calc->dosing Lead Compounds for In Vivo Testing animal_prep Animal Grouping & Acclimatization animal_prep->dosing induction Induce Inflammation (Carrageenan Injection) dosing->induction measurement Measure Paw Edema at Time Intervals induction->measurement analysis Calculate % Inhibition measurement->analysis

Caption: General Experimental Workflow for Anti-Inflammatory Drug Screening.

Protocol 1: Carrageenan-Induced Rat Paw Edema Assay

This protocol details a standard in vivo method for assessing acute anti-inflammatory activity.[10][21]

Objective: To quantify the anti-edematous effect of test compounds in an animal model of acute inflammation.

Materials:

  • Wistar albino rats (150-200g)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Test compounds and reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 1% Tween-80)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Methodology:

  • Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment. Fast them overnight before the experiment but allow free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (receives only the vehicle)

    • Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg)

    • Group III, IV, etc.: Test Compound(s) at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-hour reading.

  • Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) to the respective groups.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.[21][22]

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[10][21]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.

Causality: The one-hour delay between dosing and carrageenan injection allows for the absorption and systemic distribution of the test compound, ensuring it is present to counteract the onset of the inflammatory cascade triggered by carrageenan.[9] The inflammatory response to carrageenan is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins in the second phase (after 1 hour), which is the primary target of NSAIDs.[21]

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for determining the IC50 and selectivity of compounds against COX-1 and COX-2 enzymes.[14][23][24]

Objective: To measure the direct inhibitory potency of test compounds on purified COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 (human recombinant or ovine) enzyme preparations

  • COX inhibitor screening assay kit (e.g., from Cayman Chemical, Cat. No. 560131)[25]

  • Arachidonic acid (substrate)

  • Test compounds and reference drug (e.g., Celecoxib) dissolved in DMSO

  • Microplate reader

Methodology:

  • Reagent Preparation: Prepare all buffers, co-factors (e.g., heme), and enzymes according to the manufacturer's instructions.

  • Compound Dilution: Prepare a series of dilutions of the test compounds and reference drug in assay buffer. Ensure the final DMSO concentration is low (<1%) to avoid interfering with the enzyme activity.

  • Assay Plate Setup: In a 96-well plate, add the following to separate wells for both COX-1 and COX-2 assays:

    • Assay Buffer

    • Heme

    • Enzyme (COX-1 or COX-2)

    • Test compound dilution (or vehicle for 100% activity control)

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Termination & Detection: After a specified incubation time (e.g., 2 minutes), the reaction is stopped. The amount of prostaglandin (PGE2) produced is then quantified, typically through a colorimetric or fluorescent-based ELISA method provided in the kit. The intensity of the signal is inversely proportional to the enzyme inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

Self-Validation: This protocol is self-validating by including positive controls (known inhibitors like Celecoxib) to confirm assay performance and negative controls (vehicle) to establish baseline enzyme activity. The dose-response curve generated for each compound provides a robust measure of its inhibitory potency.

Conclusion and Future Directions

The analogs of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid represent a promising class of anti-inflammatory agents. Through systematic structural modifications, it is possible to develop compounds with high potency and, critically, high selectivity for the COX-2 enzyme. Comparative analysis using standardized in vivo and in vitro models is essential for identifying lead candidates. The data consistently show that pyrazole derivatives can achieve anti-inflammatory efficacy comparable to or exceeding that of current NSAIDs, with the potential for an improved safety profile.[12][16]

Future research should focus on:

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent analogs.

  • Chronic Inflammation Models: Evaluating efficacy in models of chronic inflammation, such as adjuvant-induced arthritis, to determine long-term therapeutic potential.

  • Toxicology Studies: Conducting comprehensive safety and toxicology studies to confirm the gastrointestinal and cardiovascular safety of highly selective COX-2 inhibitors.

By integrating rational drug design with rigorous biological evaluation, the development of next-generation pyrazole-based anti-inflammatory drugs with superior efficacy and safety is an attainable goal.

References

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. [Link]

  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. (2012). J-STAGE. [Link]

  • Current status of pyrazole and its biological activities. (2018). PubMed Central. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). PubMed Central. [Link]

  • Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.). ResearchGate. [Link]

  • Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. (2012). PubMed. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Research Square. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Springer Link. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). PubMed Central. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). ELRIG. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). ResearchGate. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). PubMed. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2012). PubMed Central. [Link]

  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2017). PubMed. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). OUCI. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. [Link]

  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016). The Pharma Innovation Journal. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2018). PubMed Central. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2022). PubMed Central. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). PubMed Central. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Monash University. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed. [Link]

Sources

comparing the herbicidal spectrum of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid with other herbicides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Weed Science and Agrochemical Development

Abstract

The relentless evolution of herbicide resistance in weed populations necessitates the continuous exploration and characterization of novel herbicidal compounds. Pyrazole derivatives have emerged as a promising class of herbicides with diverse modes of action.[1] This guide provides a comparative analysis of the herbicidal spectrum of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, a potent herbicidal agent, against a panel of commercially significant herbicides with distinct modes of action.[2][3] While the precise mode of action for this specific molecule is not definitively established in publicly available literature, its structural features are consistent with those of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a class of herbicides known for their bleaching action. This guide will, therefore, proceed under the well-supported hypothesis that 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid functions as an HPPD inhibitor. We will compare its expected herbicidal profile with that of other major herbicide classes, including acetolactate synthase (ALS) inhibitors, protoporphyrinogen oxidase (PPO) inhibitors, synthetic auxins, and broad-spectrum systemic and contact herbicides. Furthermore, this guide furnishes detailed, validated experimental protocols for conducting herbicidal spectrum assays to enable researchers to generate their own comparative data.

Introduction: The Significance of Pyrazole Herbicides

The pyrazole ring is a privileged scaffold in agrochemical research, with various derivatives exhibiting a wide range of biological activities, including herbicidal, insecticidal, and fungicidal properties. In the realm of weed management, pyrazole-containing herbicides have demonstrated efficacy against a broad spectrum of weeds, often with favorable toxicological and environmental profiles.[1] The herbicidal activity of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring, influencing their target specificity and overall efficacy.[4]

Our compound of interest, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, is a selective herbicide with demonstrated phytotoxicity.[2][3] Based on the prevalence of HPPD inhibition as a mode of action among herbicidal pyrazole derivatives, we will contextualize its herbicidal spectrum within this class.

Comparative Analysis of Herbicidal Modes of Action and Spectrums

A herbicide's spectrum of activity—the range of weed species it effectively controls—is intrinsically linked to its mode of action. Understanding these differences is paramount for developing effective weed management strategies and mitigating the development of resistance.

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (Hypothesized HPPD Inhibitor)
  • Mechanism of Action: HPPD inhibitors disrupt the catalytic activity of the 4-hydroxyphenylpyruvate dioxygenase enzyme. This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. The inhibition of HPPD leads to a depletion of these vital molecules, resulting in the photo-oxidation of chlorophyll and subsequent "bleaching" of the plant tissues, ultimately leading to plant death.

  • Expected Herbicidal Spectrum: HPPD inhibitors are generally effective against a wide range of annual broadleaf weeds and some grass species. They are often used for both pre-emergence and post-emergence weed control, primarily in grass crops such as corn, sorghum, and sugarcane.

Comparator Herbicides

To provide a comprehensive comparison, we will evaluate the expected herbicidal spectrum of our target compound against five major classes of herbicides.

Herbicide ClassMode of ActionTypical Herbicidal Spectrum
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (Hypothesized HPPD Inhibitor) Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)Broadleaf weeds and some grasses; often used in grass crops.
Acetolactate Synthase (ALS) Inhibitors (e.g., Sulfonylureas, Imidazolinones)Inhibition of the ALS enzyme, blocking the synthesis of branched-chain amino acids.Broad-spectrum control of both broadleaf and grass weeds at low application rates.
Protoporphyrinogen Oxidase (PPO) Inhibitors (e.g., Diphenyl ethers)Inhibition of the PPO enzyme, leading to rapid cell membrane disruption.Primarily contact herbicides with broad-spectrum activity against broadleaf weeds and some grasses.
Synthetic Auxins (e.g., 2,4-D, Dicamba)Mimic the plant hormone auxin, causing uncontrolled and disorganized plant growth.Selective control of broadleaf weeds in grass crops.
Glyphosate Inhibition of the EPSP synthase enzyme, blocking the synthesis of aromatic amino acids.Broad-spectrum, non-selective, systemic herbicide effective against annual and perennial weeds.
Glufosinate Inhibition of the glutamine synthetase enzyme, leading to the accumulation of toxic ammonia.Broad-spectrum, non-selective, contact herbicide with limited systemic activity.

Experimental Protocols for Determining Herbicidal Spectrum

To empirically determine and compare the herbicidal spectrum of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, standardized bioassays are essential. Below are detailed protocols for greenhouse-based whole-plant assays and petri dish-based seedling assays.

Greenhouse Whole-Plant Bioassay

This protocol is designed to assess the pre-emergence and post-emergence herbicidal activity of a compound on a variety of weed species under controlled greenhouse conditions.[5][6][7]

3.1.1. Materials

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria viridis, Echinochloa crus-galli)

  • Pots (10 cm diameter)

  • Sterilized potting mix (soil, sand, and peat moss in a 2:1:1 ratio)

  • Test compound: 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • Comparator herbicides

  • Solvent for dissolving compounds (e.g., acetone with a surfactant)

  • Laboratory spray chamber calibrated to deliver a consistent volume

  • Greenhouse with controlled temperature (25-30°C), humidity (60-80%), and photoperiod (16 hours light/8 hours dark)

3.1.2. Experimental Workflow Diagram

Greenhouse_Bioassay cluster_pre_emergence Pre-emergence Application cluster_post_emergence Post-emergence Application seed_planting_pre Plant weed seeds in pots herbicide_application_pre Apply herbicide solution to soil surface seed_planting_pre->herbicide_application_pre incubation_pre Incubate in greenhouse herbicide_application_pre->incubation_pre data_collection_pre Assess germination and seedling vigor incubation_pre->data_collection_pre seed_planting_post Plant weed seeds and grow to 2-3 leaf stage herbicide_application_post Apply herbicide solution to foliage seed_planting_post->herbicide_application_post incubation_post Incubate in greenhouse herbicide_application_post->incubation_post data_collection_post Assess phytotoxicity and biomass reduction incubation_post->data_collection_post

Caption: Greenhouse bioassay workflow for pre- and post-emergence herbicide evaluation.

3.1.3. Step-by-Step Procedure

  • Seed Preparation and Planting:

    • Fill 10 cm pots with the prepared potting mix.

    • For each weed species, sow 15-20 seeds per pot and cover with a thin layer of soil.[7]

    • Water the pots and allow them to drain.

  • Herbicide Application:

    • Pre-emergence: Within 24 hours of planting, apply the herbicide solutions directly to the soil surface using the laboratory spray chamber.

    • Post-emergence: Allow the seedlings to grow to the 2-3 leaf stage before applying the herbicide solutions to the foliage.[7]

    • Prepare a range of concentrations for each herbicide to determine the dose-response relationship. Include a solvent-only control group.

  • Incubation and Observation:

    • Place the treated pots in the greenhouse in a randomized complete block design.

    • Water the pots as needed, avoiding overhead watering for post-emergence treatments to prevent washing the herbicide off the leaves.

    • Observe the plants regularly for the appearance of phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting, malformation).

  • Data Collection and Analysis:

    • After 21 days, visually assess the percentage of weed control for each treatment relative to the untreated control.

    • For a more quantitative measure, harvest the above-ground biomass of the surviving plants, dry them in an oven at 70°C for 48 hours, and record the dry weight.

    • Calculate the percentage of growth inhibition compared to the control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED50) for each herbicide on each weed species.

Petri Dish Seedling Bioassay

This rapid and space-efficient method is suitable for preliminary screening of herbicidal activity on seed germination and early seedling growth.[8][9]

3.2.1. Materials

  • Seeds of target weed species

  • Sterile petri dishes (9 cm diameter)

  • Filter paper

  • Agar medium

  • Test and comparator herbicides

  • Growth chamber with controlled temperature and light

3.2.2. Experimental Workflow Diagram

Petri_Dish_Bioassay prepare_media Prepare agar medium with varying herbicide concentrations pour_plates Pour medium into petri dishes prepare_media->pour_plates place_seeds Place weed seeds on the solidified medium pour_plates->place_seeds incubate Incubate in a growth chamber place_seeds->incubate measure_growth Measure root and shoot length incubate->measure_growth

Sources

benchmarking the performance of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in material coatings

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous effort to develop more robust and long-lasting material coatings, researchers are increasingly turning to novel organic molecules that can offer enhanced protective properties. One such candidate that has garnered interest is 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CMPCA). This guide provides a comprehensive performance benchmark of CMPCA in a standard epoxy-based coating, comparing it against established alternatives. This document is intended for researchers, scientists, and professionals in material and drug development, offering objective, data-driven insights into its potential as a corrosion inhibitor.

Introduction: The Rationale for Pyrazole Derivatives in Coatings

The longevity of metallic substrates is often compromised by corrosion, an electrochemical process that leads to material degradation. Organic coatings serve as a primary barrier against corrosive elements. The efficacy of these coatings can be significantly enhanced by incorporating corrosion inhibitors. Pyrazole derivatives have emerged as a promising class of corrosion inhibitors due to the presence of nitrogen heteroatoms and π-electrons in their aromatic ring structure, which facilitate strong adsorption onto metal surfaces.[1][2][3] This adsorption forms a protective layer that impedes the corrosive process.[4][5]

The molecular structure of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid suggests several features that could contribute to its efficacy as a corrosion inhibitor:

  • Pyrazole Ring: The two adjacent nitrogen atoms can chelate with metal ions on the substrate surface, forming a stable, protective film.

  • Carboxylic Acid Group: This functional group can enhance the molecule's solubility and adhesion to the metal surface.

  • 4-Chlorophenyl Group: The hydrophobic nature of this group can help to repel water and other corrosive agents from the coating-metal interface.

This guide will benchmark the performance of CMPCA against a well-established organic corrosion inhibitor, Benzotriazole (BTA), and a coating with no inhibitor (negative control) to provide a clear comparison.

Experimental Design and Protocols

To ensure the trustworthiness and reproducibility of our findings, all experimental protocols are based on internationally recognized standards from ASTM International.

Materials and Coating Preparation
  • Substrate: Cold-rolled steel Q-Panels.

  • Coating System: A two-part epoxy-polyamide clear coat.

  • Inhibitors:

    • 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CMPCA)

    • Benzotriazole (BTA) - Positive Control

    • No inhibitor - Negative Control

  • Inhibitor Concentration: 1% by weight of the total resin solids.

The inhibitors were incorporated into the epoxy resin component with high-speed dispersion before the curing agent was added. The coatings were then applied to the steel panels at a consistent dry film thickness of 6 mils and cured for a minimum of 7 days under ambient conditions (23°C ± 2°C and 50% ± 5% relative humidity).[6]

Performance Evaluation Methodologies

The following standardized tests were conducted to provide a multi-faceted assessment of the coatings' performance.

This accelerated corrosion test provides insights into the coating's ability to protect the substrate in a corrosive environment.

  • Standard: ASTM B117.[7][8][9]

  • Procedure: Coated panels with a scribe mark penetrating the coating to the substrate were placed in a salt spray chamber.[10] The chamber maintained a controlled environment with a 5% sodium chloride solution fog at 35°C.[7][8][10] Panels were exposed for 1000 hours and evaluated for signs of corrosion, specifically blistering and creepage from the scribe.

EIS is a non-destructive technique that provides quantitative data on the barrier properties of a coating and the corrosion rate at the coating-metal interface.[11][12][13]

  • Procedure: EIS measurements were performed on the coated panels immersed in a 3.5% NaCl solution.[12] An electrochemical cell was set up with the coated panel as the working electrode, a graphite electrode as the counter electrode, and a standard Ag/AgCl electrode as the reference.[12] Impedance was measured over a frequency range of 100 kHz to 10 mHz.[12] The data was used to model an equivalent circuit to determine parameters like coating resistance and charge transfer resistance.[12][14]

This test measures the force required to detach a coating from the substrate, providing a quantitative measure of its adhesion.

  • Standard: ASTM D4541.[15][16][17]

  • Procedure: A loading fixture (dolly) was glued to the surface of the cured coating.[17][18] A portable adhesion tester was then attached to the dolly and a perpendicular tensile force was applied until the dolly was pulled off.[18][19] The force at which detachment occurred and the nature of the failure (e.g., adhesive, cohesive) were recorded.

This method provides a quick determination of the film hardness of the organic coating.[20][21]

  • Standard: ASTM D3363.[20][21][22]

  • Procedure: A set of calibrated pencils of known hardness (from 6B to 8H) were used.[22][23] The pencil was held firmly against the film at a 45° angle and pushed away from the operator.[6][21] The process started with the hardest pencil and continued down the scale until a pencil was found that would not cut or gouge the film.[21]

Results and Discussion

The performance of the three coating systems is summarized in the tables below.

Corrosion Resistance

Table 1: ASTM B117 Salt Spray Test Results (1000 hours)

Coating SystemScribe Creepage (mm)Blistering (ASTM D714)
Negative Control106-M
BTA (1%)48-F
CMPCA (1%)29-F

The results from the salt spray test indicate that CMPCA provides superior corrosion protection compared to both the negative control and the BTA-containing coating. The significantly reduced scribe creepage suggests that CMPCA is more effective at preventing the undercutting of the coating by corrosive species.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Coating SystemInitial Coating Resistance (Ω·cm²)Coating Resistance after 1000h (Ω·cm²)
Negative Control1.2 x 10⁸5.5 x 10⁵
BTA (1%)2.5 x 10⁸3.1 x 10⁶
CMPCA (1%)3.8 x 10⁸9.7 x 10⁷

The EIS data corroborates the findings of the salt spray test. The coating containing CMPCA maintained a significantly higher coating resistance after 1000 hours of exposure to the saline solution. This indicates a more robust barrier property and a lower rate of water and ion penetration, which are precursors to corrosion.[13][24]

Physical Properties

Table 3: Adhesion and Hardness Test Results

Coating SystemPull-Off Adhesion (psi)Pencil Hardness
Negative Control12002H
BTA (1%)11502H
CMPCA (1%)11802H

The incorporation of CMPCA and BTA did not negatively impact the physical properties of the coating. The adhesion and hardness values are comparable across all three systems, indicating that the inhibitors are well-integrated into the coating matrix and do not compromise its mechanical integrity.

Visualizations

Proposed Corrosion Inhibition Mechanism of CMPCA

G cluster_coating Coating Matrix cluster_interface Coating-Metal Interface cluster_environment Corrosive Environment CMPCA CMPCA Molecule Adsorption Adsorption & Film Formation CMPCA->Adsorption Migration Metal Metal Substrate (Fe) Adsorption->Metal Chelation & Protection Corrosive_Agents H₂O, O₂, Cl⁻ Corrosive_Agents->Metal Attack

Caption: Proposed mechanism of CMPCA corrosion inhibition.

Experimental Workflow

G cluster_testing Performance Testing start Start: Substrate Preparation prep Coating Formulation (with and without inhibitors) start->prep app Coating Application (6 mil DFT) prep->app cure Curing (7 days @ ambient) app->cure salt_spray ASTM B117 Salt Spray (1000h) cure->salt_spray eis Electrochemical Impedance Spectroscopy (EIS) cure->eis adhesion ASTM D4541 Pull-Off Adhesion cure->adhesion hardness ASTM D3363 Pencil Hardness cure->hardness analysis Data Analysis & Comparison salt_spray->analysis eis->analysis adhesion->analysis hardness->analysis conclusion Conclusion analysis->conclusion

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The compound 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole carboxylic acid, presents a specific set of handling challenges that demand a robust and well-understood safety protocol. This guide moves beyond a simple checklist, providing a procedural and logical framework for the selection and use of Personal Protective Equipment (PPE), operational safety, and compliant disposal.

Hazard Profile: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the inherent hazards of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. Based on its chemical structure and available safety data, the primary risks are:

  • Skin Irritation (Category 2): The aromatic carboxylic acid and chlorinated phenyl groups can cause irritation upon contact with the skin.

  • Serious Eye Irritation (Category 2): As with many powdered chemicals, this compound can cause significant eye irritation.

  • Respiratory Irritation (Category 3): Inhalation of the dust can lead to irritation of the respiratory tract.

While specific toxicity data for this exact compound is not extensively published, the pyrazole moiety is found in many biologically active compounds, warranting a cautious approach to avoid systemic exposure. The chlorinated aromatic structure also signals a need for careful handling and disposal to prevent environmental persistence.

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before relying on PPE, we must first implement higher-level safety controls. As mandated by OSHA, engineering and administrative controls are the primary lines of defense.[1][2]

  • Engineering Controls: The most effective way to mitigate exposure is to handle the compound in a controlled environment.

    • Chemical Fume Hood: All weighing and transfer of the powdered compound should be conducted within a certified chemical fume hood to contain airborne particles.[3]

    • Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure provides containment and minimizes air currents that can disrupt accurate measurements and disperse dust.[3]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop a detailed SOP for handling this compound, including procedures for weighing, dissolution, and disposal.

    • Designated Work Area: Cordon off a specific area for handling this chemical to prevent cross-contamination.[3]

    • "Dry" vs. "Wet" Handling: Whenever possible, work with the compound in solution rather than as a powder to reduce the risk of inhalation.[4]

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls cannot eliminate all risks, a carefully selected PPE ensemble is crucial.

Eye and Face Protection
  • Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[5]

  • Rationale: Goggles provide a complete seal around the eyes, offering protection from airborne powder and accidental splashes. Standard safety glasses do not provide adequate protection against fine dust.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring solutions or during vigorous mixing), a face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[6]

  • Gloves: The choice of glove material is critical for handling chlorinated aromatic compounds.

    • Recommended Materials:

      • Nitrile: Offers good protection against a wide range of chemicals, including chlorinated solvents, and is a suitable choice for incidental contact.[7][8] Nitrile gloves also provide a good balance of dexterity and protection.

      • Viton®: For extended contact or when handling larger quantities, Viton® gloves offer excellent resistance to chlorinated and aromatic solvents.[9][10]

    • Glove Usage Protocol:

      • Always inspect gloves for tears or punctures before use.[11]

      • Don two pairs of nitrile gloves ("double-gloving") when handling the powder. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

      • Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container immediately after use.

      • Wash hands thoroughly after removing gloves.[11]

  • Footwear: Closed-toe shoes are required in any laboratory setting.[6]

Respiratory Protection
  • When is it necessary? Respiratory protection is generally not required if all handling of the powdered form is conducted within a properly functioning chemical fume hood or ventilated enclosure.

  • In the event of a spill or failure of engineering controls: If there is a potential for airborne dust exposure outside of a ventilated enclosure, a NIOSH-approved respirator is necessary. A half-mask or full-face respirator with P100 (particulate) cartridges would be appropriate.

  • Important Note: The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as per OSHA regulations.[12] A dust mask is not a substitute for a respirator.[3]

Operational and Disposal Plans

A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Weighing and Handling Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood or ventilated enclosure is on and functioning correctly.

  • Containment: Place a disposable weigh paper or boat on the balance. Use a spatula to carefully transfer the desired amount of the compound. Avoid pouring directly from the bottle to minimize dust generation.[4]

  • Dissolution: If preparing a solution, add the powder to the solvent in a closed container within the fume hood.

  • Decontamination: After handling, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Wipe down the work surface with a damp cloth to collect any residual dust. Dispose of all contaminated disposable materials (weigh paper, gloves, wipes) in a sealed, labeled hazardous waste container.

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing your full PPE, gently cover the spill with an absorbent material.

    • Carefully collect the material and place it in a sealed, labeled hazardous waste container.

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert your supervisor and institutional safety officer.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill response should clean up large spills.

Waste Disposal

Due to the presence of a chlorinated aromatic ring, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh papers, absorbent materials, and excess solid compound should be collected in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, labeled container for chlorinated organic liquid waste.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash. Chlorinated organic residues are typically disposed of via high-temperature incineration by a licensed hazardous waste disposal company.[13][14] This process breaks down the compound into less harmful substances.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 1-(4-chlorophenyl)-5-methyl-1H- pyrazole-3-carboxylic acid is_powder Is the compound in powdered form? start->is_powder in_hood Are you working in a certified chemical fume hood or ventilated enclosure? is_powder->in_hood Yes ppe_solution Standard PPE for Solutions: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes is_powder->ppe_solution No (in solution) ppe_base Standard PPE: - Chemical Splash Goggles (ANSI Z87.1) - Nitrile Gloves (double-gloved) - Lab Coat - Closed-toe Shoes in_hood->ppe_base Yes respirator Add Respiratory Protection: - NIOSH-approved respirator  with P100 cartridges - Requires fit testing and training in_hood->respirator No face_shield Is there a significant splash hazard? ppe_base->face_shield ppe_solution->face_shield respirator->ppe_base add_face_shield Add Face Shield (in addition to goggles) face_shield->add_face_shield Yes end_procedure Proceed with Caution Follow SOP face_shield->end_procedure No add_face_shield->end_procedure

Caption: PPE selection workflow for handling the target compound.

By adhering to this comprehensive safety framework, researchers can confidently handle 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • FacilitiesNet. (2011, February 14). OSHA Guidelines for Personal Protective Equipment. Retrieved from [Link]

  • Magellan Group. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Occupli. (2021, November 3). The controls required for handling powder irritants. Retrieved from [Link]

  • Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link]

  • STOREMASTA. (2024, January 31). A Quick Introduction to Engineering Controls for Hazardous Chemicals. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • PowerPak. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

  • Thomas Jefferson National Accelerator Facility. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link]

  • Guide Gloves. (n.d.). CHEMICAL- RESISTANT GLOVES. Retrieved from [Link]

  • BFM® fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Regulations.gov. (2014, September 4). FACT Sheet - Glove Selection. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • University of South Alabama. (2018, March). Glove Selection Guide. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • University of Alabama at Birmingham. (n.d.). DECONTAMINATION AND WASTE MANAGEMENT. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • University of Auckland. (n.d.). Chemical Decontamination of Liquid Biohazardous Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。